Product packaging for Carbocyclic arabinosyladenine(Cat. No.:CAS No. 13089-44-6)

Carbocyclic arabinosyladenine

Cat. No.: B082692
CAS No.: 13089-44-6
M. Wt: 265.23 g/mol
InChI Key: MQMVTEZRMYGLFD-FJFJXFQQSA-N
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Description

Carbocyclic arabinosyladenine, also known as this compound, is a useful research compound. Its molecular formula is C10H11N5O4 and its molecular weight is 265.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Arabinonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N5O4 B082692 Carbocyclic arabinosyladenine CAS No. 13089-44-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13089-44-6

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

(11S,12R,13R,15R)-6-amino-13-(hydroxymethyl)-10,14-dioxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol

InChI

InChI=1S/C10H11N5O4/c11-7-4-8(13-2-12-7)15-9-6(19-10(15)14-4)5(17)3(1-16)18-9/h2-3,5-6,9,16-17H,1H2,(H2,11,12,13)/t3-,5-,6+,9-/m1/s1

InChI Key

MQMVTEZRMYGLFD-FJFJXFQQSA-N

SMILES

C1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N

Isomeric SMILES

C1=NC(=C2C(=N1)N3[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)OC3=N2)N

Canonical SMILES

C1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N

Synonyms

C-ara-A
carbocyclic arabinofuranosyladenine
carbocyclic arabinosyladenine
cyclaradine
cyclic arabinosyladenine

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Carbocyclic Arabinosyladenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocyclic arabinosyladenine, a class of nucleoside analogues where the furanose ring is replaced by a cyclopentane moiety, has garnered significant attention in medicinal chemistry due to its potent antiviral and antineoplastic properties.[1] A prominent member of this class, (-)-aristeromycin, originally isolated from Streptomyces citricolor, serves as a key exemplar for the synthesis and biological activity of these compounds.[2] Unlike their natural nucleoside counterparts, carbocyclic nucleosides are resistant to enzymatic cleavage by phosphorylases and hydrolases, which contributes to their enhanced metabolic stability and prolonged therapeutic effects. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, with a focus on the well-documented analogue, aristeromycin. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this promising area of drug discovery.

Chemical Synthesis

The enantioselective synthesis of this compound analogues, such as aristeromycin, has been achieved through various routes, often starting from chiral precursors to establish the correct stereochemistry. A common and efficient strategy involves the use of a key cyclopentenone intermediate derived from readily available starting materials like D-ribonic acid γ-lactone.[2][3]

General Synthetic Workflow

The synthesis can be broadly divided into three key stages: construction of the carbocyclic core, introduction of the purine base, and final deprotection steps.

Synthetic_Workflow Start Chiral Pool Starting Material (e.g., D-ribonic acid γ-lactone) Intermediate1 Key Cyclopentenone Intermediate Start->Intermediate1 Several steps Intermediate2 Functionalized Cyclopentane (Pseudosugar) Intermediate1->Intermediate2 Stereoselective conjugate addition Intermediate3 Protected Carbocyclic Nucleoside Intermediate2->Intermediate3 Condensation with adenine derivative Final This compound (e.g., Aristeromycin) Intermediate3->Final Deprotection

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of Aristeromycin from D-Ribonic Acid γ-Lactone

The following protocol is a summarized representation based on established literature.[2][3]

Step 1: Preparation of the Key Cyclopentenone Intermediate

  • Starting Material: D-ribonic acid γ-lactone.

  • The lactone is converted through a multi-step sequence to a key cyclopentenone intermediate. This transformation typically involves protection of hydroxyl groups, ring-closing metathesis, or other cyclization strategies.

Step 2: Stereoselective Conjugate Addition

  • The cyclopentenone intermediate undergoes a highly stereoselective 1,4-conjugate addition with an appropriate organocuprate reagent. This step is crucial for establishing the stereochemistry of the cyclopentane ring.[4]

  • The resulting enolate is then quenched to introduce the necessary functional groups for subsequent steps.

Step 3: Formation of the Pseudosugar Moiety

  • The product from the conjugate addition is further functionalized to create a pseudosugar alcohol. This often involves reduction of a ketone functionality.[3]

  • The hydroxyl group is then converted to a good leaving group, such as a triflate, to facilitate the subsequent condensation reaction.

Step 4: Condensation with Adenine

  • The triflated pseudosugar is condensed with an adenine salt (e.g., 6-chloropurine followed by amination, or directly with a protected adenine). This reaction forms the crucial N-glycosidic-like bond.[3]

Step 5: Deprotection

  • Finally, all protecting groups are removed from the carbocyclic ring and the adenine base to yield the target this compound, (-)-aristeromycin.

Characterization

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized this compound. Standard analytical techniques are employed for this purpose.

Technique Purpose Typical Observations
NMR Spectroscopy
¹H NMRTo determine the proton environment of the molecule, including the number of protons, their chemical shifts, and coupling constants, confirming the structure of the carbocyclic ring and the purine base.Characteristic signals for the cyclopentane ring protons and the adenine protons (e.g., H-2, H-8, and the amino protons).
¹³C NMRTo identify the number and types of carbon atoms in the molecule.Resonances corresponding to the carbons of the cyclopentane ring and the adenine base.
Mass Spectrometry To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.A molecular ion peak corresponding to the calculated mass of this compound.
FTIR Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for N-H (amine), O-H (hydroxyl), and C=N/C=C (purine ring) vibrations.
Optical Rotation To determine the enantiomeric purity of the synthesized compound.A specific rotation value that should match the literature value for the desired enantiomer (e.g., (-)-aristeromycin).
Melting Point To assess the purity of the crystalline solid.A sharp melting point range consistent with a pure compound.

Mechanism of Action and Biological Activity

This compound and its analogues, including aristeromycin and neplanocin A, exhibit potent biological activity primarily through the inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase.[4] This enzyme is crucial for the regeneration of S-adenosylmethionine (SAM), the universal methyl donor in numerous biological methylation reactions.

Signaling Pathway: Inhibition of AdoHcy Hydrolase

Mechanism_of_Action cluster_0 Normal Cellular Methylation Cycle SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Substrate Substrate (e.g., DNA, RNA, protein) Substrate->Methylated_Substrate Methylation Homocysteine Homocysteine SAH->Homocysteine Hydrolysis Adenosine Adenosine SAH->Adenosine Hydrolysis AdoHcy_Hydrolase AdoHcy Hydrolase Methionine Methionine Homocysteine->Methionine Remethylation Methionine->SAM SAM Synthetase Carbocyclic_Arabinosyladenine This compound (e.g., Aristeromycin) Carbocyclic_Arabinosyladenine->AdoHcy_Hydrolase Competitive Inhibition Inhibition Inhibition

Caption: Inhibition of AdoHcy hydrolase by this compound.

Inhibition of AdoHcy hydrolase leads to an accumulation of SAH, which in turn causes feedback inhibition of SAM-dependent methyltransferases. These enzymes are vital for processes such as viral mRNA capping and cellular DNA methylation.[2] Consequently, the disruption of these methylation events underlies the antiviral and cytotoxic effects of this compound.

Antiviral and Cytotoxic Activity

The antiviral activity of this compound analogues has been demonstrated against a broad spectrum of viruses, including DNA viruses like herpes simplex virus and vaccinia virus, as well as RNA viruses.[1][5] Their cytotoxicity is also a significant aspect of their biological profile, making them of interest as potential anticancer agents.[5] The phosphorylation of the 4'-hydroxymethyl group has been implicated in the cytotoxic effects of some of these compounds.[4]

Compound Target Activity (IC₅₀) Reference
Aristeromycin Analogues (1b, 1c, 1e)AdoHcy HydrolaseNanomolar range[4]
This compoundSimplexvirusActive[1]
This compoundVaccinia virusActive[1]

Conclusion

This compound and its analogues represent a robust class of compounds with significant therapeutic potential. The synthetic strategies, particularly those employing key cyclopentenone intermediates, provide a versatile platform for generating a diverse range of analogues. Thorough characterization using standard analytical methods is crucial for ensuring the identity and purity of these compounds. Their mechanism of action, centered on the potent inhibition of AdoHcy hydrolase, offers a clear rationale for their observed antiviral and cytotoxic activities. Further exploration of this chemical space, guided by the principles of synthesis and characterization outlined in this guide, holds promise for the development of novel and effective therapeutic agents.

References

The Multifaceted Mechanism of Action of Carbocyclic Arabinosyladenine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocyclic arabinosyladenine, also known as aristeromycin or cyclaradine, is a synthetic nucleoside analog with a broad spectrum of biological activities, including antiviral, anticancer, and antibacterial effects. Its unique carbocyclic structure, where a cyclopentane ring replaces the furanose moiety of natural nucleosides, confers resistance to degradation by adenosine deaminase. This whitepaper provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic and cytotoxic effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily by interfering with nucleic acid synthesis and cellular methylation processes. Its mechanism of action can be broadly categorized into two key areas: inhibition of DNA synthesis and inhibition of S-adenosylhomocysteine (SAH) hydrolase.

Inhibition of DNA Synthesis

Upon cellular uptake, this compound is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (C-araATP). C-araATP then acts as a competitive inhibitor of deoxyadenosine triphosphate (dATP) for DNA polymerases.[1] This inhibition disrupts the replication of viral and cellular DNA. Furthermore, C-araATP can be incorporated into the growing DNA chain, leading to chain termination and the inhibition of further elongation.[1]

The metabolic activation and subsequent inhibition of DNA synthesis is a critical component of its antiviral and antineoplastic activities.[2] The resistance of the parent compound to adenosine deaminase allows for a higher intracellular concentration and a more sustained therapeutic effect.[2]

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DNA_Synthesis_Inhibition cluster_cell Cellular Environment CAA This compound CAA_MP C-araAMP CAA->CAA_MP Kinase CAA_DP C-araADP CAA_MP->CAA_DP Kinase CAA_TP C-araATP CAA_DP->CAA_TP Kinase DNA_Polymerase DNA Polymerase CAA_TP->DNA_Polymerase Competitive Inhibition (vs dATP) DNA DNA Replication CAA_TP->DNA Incorporation DNA_Polymerase->DNA Elongation Terminated_DNA Chain-Terminated DNA DNA->Terminated_DNA Termination

Figure 1: Metabolic activation and inhibition of DNA synthesis by this compound.
Inhibition of S-Adenosylhomocysteine (SAH) Hydrolase

This compound is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase (AHCY), a key enzyme in the methionine cycle.[3] AHCY catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. The inhibition of AHCY leads to the accumulation of SAH, which is a strong product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are crucial for the methylation of various biomolecules, including DNA, RNA, and proteins. The disruption of these methylation reactions can have profound effects on gene expression and cellular function, contributing to the antiviral and cytotoxic effects of the compound.

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SAH_Hydrolase_Inhibition cluster_methionine_cycle Methionine Cycle SAM S-adenosylmethionine (SAM) SAH S-adenosylhomocysteine (SAH) SAM->SAH Donates methyl group Methyltransferase Methyltransferase Adenosine Adenosine SAH->Adenosine Hydrolysis Homocysteine Homocysteine SAH->Homocysteine Hydrolysis SAH->Methyltransferase Inhibition AHCY SAH Hydrolase (AHCY) Methylated_Substrate Methylated Substrate Substrate Substrate (DNA, RNA, protein) Substrate->Methylated_Substrate AHCY->SAH Reversible CAA Carbocyclic arabinosyladenine CAA->AHCY Inhibition

Figure 2: Inhibition of the S-adenosylhomocysteine (SAH) hydrolase cycle.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory and biological activities of this compound.

Target Parameter Value Conditions Reference
SAH Hydrolase (AHCY)IC₅₀38.5 nM50 µM SAH[3]
IC₅₀271 nM1000 µM SAH[3]
IC₅₀12.7 nM50 µM SAH, 60 min preincubation[3]
DNA PrimaseKᵢ (for C-araATP)21 µMCompetitive with rATP
LNCaP-FGC cell growthIC₅₀3.2 µM-[3]
LNCaP-hr cell growthIC₅₀0.88 µM-[3]
Xanthomonas oryzae growthComplete Inhibition5 µg/mL-[4]
Viral DNA Synthesis (HSV)Inhibition74% reduction3.2 µg/mL[5]

Table 1: Inhibitory concentrations of this compound and its triphosphate form.

Virus Assay Effect Reference
Herpes Simplex Virus (HSV)Antiviral Activity20-fold increase with coformycin[6][7]
Vaccinia VirusAntiviral ActivityActive[2]

Table 2: Antiviral activity of this compound.

Detailed Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition)

This protocol describes a general method for assessing the antiviral activity of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE) in a susceptible cell line.

Materials:

  • Susceptible host cell line (e.g., Vero, BHK-21)

  • Virus stock of known titer

  • This compound

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the 96-well plates with the host cell line at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Prepare serial dilutions of this compound in cell culture medium.

  • When the cell monolayer is confluent, remove the growth medium and add the drug dilutions to the wells. Include appropriate controls (no drug, no virus).

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will cause complete CPE in the virus control wells within 48-72 hours.

  • Incubate the plates at 37°C in a humidified CO₂ incubator.

  • Observe the plates daily for the appearance of CPE.

  • After the incubation period, when CPE is complete in the virus control wells, the cell viability can be quantified using a suitable assay (e.g., MTT, neutral red uptake).

  • The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces CPE by 50% compared to the virus control.

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Antiviral_Assay_Workflow start Start seed_cells Seed host cells in 96-well plate start->seed_cells incubate1 Incubate 24h to form monolayer seed_cells->incubate1 add_drug Add serial dilutions of Carbocyclic arabinosyladenine incubate1->add_drug infect_cells Infect cells with virus add_drug->infect_cells incubate2 Incubate 48-72h infect_cells->incubate2 observe_cpe Observe for Cytopathic Effect (CPE) incubate2->observe_cpe quantify_viability Quantify cell viability (e.g., MTT assay) observe_cpe->quantify_viability calculate_ic50 Calculate IC50 quantify_viability->calculate_ic50 end End calculate_ic50->end

Figure 3: Experimental workflow for an in vitro antiviral assay.
S-Adenosylhomocysteine (SAH) Hydrolase Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric method for measuring the inhibition of SAH hydrolase activity using Ellman's reagent (DTNB).

Materials:

  • Purified SAH hydrolase

  • S-adenosylhomocysteine (SAH)

  • This compound

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, DTNB, and SAH hydrolase in a 96-well plate.

  • Add various concentrations of this compound to the wells to be tested. Include a control with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding SAH to all wells.

  • Immediately begin monitoring the increase in absorbance at 412 nm over time. The absorbance change is due to the formation of 5-thio-2-nitrobenzoate (TNB) as homocysteine reacts with DTNB.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

  • Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.

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SAH_Assay_Workflow start Start prepare_mix Prepare reaction mix (Buffer, DTNB, SAH Hydrolase) start->prepare_mix add_inhibitor Add this compound dilutions prepare_mix->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate start_reaction Initiate reaction with SAH pre_incubate->start_reaction monitor_absorbance Monitor absorbance at 412 nm start_reaction->monitor_absorbance calculate_rates Calculate initial reaction rates monitor_absorbance->calculate_rates determine_ic50 Determine IC50 calculate_rates->determine_ic50 end End determine_ic50->end

Figure 4: Workflow for a colorimetric SAH hydrolase inhibition assay.

Conclusion

This compound is a potent nucleoside analog with a well-defined, multifaceted mechanism of action. Its ability to inhibit both DNA synthesis and cellular methylation pathways provides a strong rationale for its observed antiviral, anticancer, and antibacterial activities. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this and similar compounds. Future research should continue to explore the intricate details of its interactions with cellular targets and its potential for combination therapies.

References

In Vitro Antiviral Profile of Carbocyclic Arabinosyladenine (Aristeromycin): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of Carbocyclic arabinosyladenine, also known as Aristeromycin. This nucleoside analog has demonstrated a broad spectrum of antiviral activity against both RNA and DNA viruses. This document summarizes key quantitative data, details common experimental methodologies for its evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Antiviral Activity

This compound and its derivatives have been evaluated against a variety of viruses. The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values reported in the literature. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is also provided where data is available, indicating the compound's therapeutic window.

Table 1: Antiviral Activity of 6'-Fluorinated Aristeromycin Analogues

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)SI
2aMERS-CoVVero->150-
2aSARS-CoVVero->150-
2aChikungunya VirusVero->150-
2aZika VirusVero->150-
2c (6',6'-Difluoroaristeromycin)MERS-CoVVero->150-
3a (Phosphoramidate prodrug)MERS-CoVVero->150-
3a (Phosphoramidate prodrug)SARS-CoVVero->150-
3a (Phosphoramidate prodrug)Chikungunya VirusVero->150-
3a (Phosphoramidate prodrug)Zika VirusVero->150-
Data from primary screening at concentrations of 150, 50, 16.7, and 5.6 μM. Compounds showing activity were selected for further dose-response experiments to determine EC₅₀.[1]

Table 2: Antiviral Activity of 5'-Hydroxy-5'-homoaristeromycin Diastereomers

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)SI
6Hepatitis B Virus (HBV)7.1>100>14.1
7Hepatitis B Virus (HBV)7.4>100>13.5
7Human Cytomegalovirus (HCMV)0.72>300>416.7
Compounds 6 and 7 were reported to be inactive against a panel of other viruses including Polio virus, SARS coronavirus, Respiratory Syncytial Virus, Hepatitis C Virus, Herpes Simplex Virus 1 and 2, Vaccinia virus, Dengue, Rift Valley fever, Venezuelan equine encephalitis, H1N1 Influenza A virus, and West Nile virus.[2]

Table 3: Antiviral Activity of Carbocyclic 3-deazaadenosine (C-c3 Ado)

VirusHost CellInhibitory Concentration (µg/mL)
VacciniaPrimary Rabbit Kidney, HeLa, Vero0.2-1
ReoPrimary Rabbit Kidney, HeLa, Vero0.2-1
MeaslesPrimary Rabbit Kidney, HeLa, Vero0.2-1
ParainfluenzaPrimary Rabbit Kidney, HeLa, Vero0.2-1
Vesicular StomatitisPrimary Rabbit Kidney, HeLa, Vero0.2-1
The compound was not toxic to host cells at a concentration of 400 µg/mL.[3]

Mechanism of Action

This compound primarily exerts its antiviral effect through the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase.[1][4] This enzyme is crucial for cellular methylation reactions. Its inhibition leads to an accumulation of SAH, which in turn inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These methyltransferases are essential for the capping of viral mRNAs.[5] The 5' cap structure is vital for the stability and translation of viral RNA.[6]

Some derivatives of Aristeromycin, such as 6'-fluorinated analogues, are designed as dual-target antiviral compounds, also aiming to inhibit the viral RNA-dependent RNA polymerase (RdRp).[1][4]

Mechanism_of_Action cluster_host Host Cell cluster_virus Virus SAH_hydrolase S-adenosyl-L-homocysteine (SAH) Hydrolase Homocysteine Homocysteine SAH_hydrolase->Homocysteine Adenosine Adenosine SAH_hydrolase->Adenosine SAH SAH SAH->SAH_hydrolase Methyltransferases Methyltransferases SAH->Methyltransferases Inhibits SAM S-adenosyl-L-methionine (SAM) SAM->Methyltransferases Methyltransferases->SAH + CH3 capped_viral_RNA Capped Viral RNA Methyltransferases->capped_viral_RNA Inhibits capping viral_RNA Viral RNA viral_RNA->capped_viral_RNA Capping viral_replication Viral Replication viral_RNA->viral_replication Replication viral_protein Viral Protein (Translation) capped_viral_RNA->viral_protein RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->viral_replication Carbocyclic_arabinosyladenine Carbocyclic arabinosyladenine Carbocyclic_arabinosyladenine->SAH_hydrolase Inhibits Carbocyclic_arabinosyladenine->RdRp Inhibits (derivatives)

Mechanism of Action of this compound.

Experimental Protocols

The in vitro antiviral activity of this compound and its analogs is typically assessed using a combination of cell-based assays.

Cytopathic Effect (CPE) Reduction Assay

This assay is a primary screening method to evaluate the ability of a compound to protect cells from virus-induced cell death.

Methodology:

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero, A549) in a 96-well plate and incubate until confluent.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection and Treatment: Remove the cell culture medium and infect the cells with a specific multiplicity of infection (MOI) of the virus. After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the untreated, infected control wells (typically 2-3 days).

  • CPE Evaluation: Visually score the CPE in each well under a microscope or quantify cell viability using a colorimetric assay such as the MTT or MTS assay.

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that reduces the viral CPE by 50%.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles.

Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Treatment: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates until distinct plaques are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Determine the EC₅₀ value as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

Viral Yield Reduction Assay

This assay measures the reduction in the amount of progeny virus produced.

Methodology:

  • Infection and Treatment: Infect confluent cell monolayers with the virus in the presence of different concentrations of the test compound.

  • Incubation: Incubate the cultures for a full replication cycle of the virus.

  • Harvesting: Harvest the supernatant (and in some cases, the cells) at the end of the incubation period.

  • Quantification: Determine the viral titer in the harvested samples using methods such as a plaque assay or quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis: Calculate the EC₅₀ as the compound concentration that reduces the viral yield by 50%.

Cytotoxicity Assay

This assay determines the toxicity of the compound to the host cells.

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Treatment: Treat the uninfected cells with the same serial dilutions of the test compound used in the antiviral assays.

  • Incubation: Incubate the plate for the same duration as the antiviral assays.

  • Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or the MTT assay.

  • Data Analysis: Calculate the CC₅₀, which is the compound concentration that reduces cell viability by 50%.

Experimental_Workflow cluster_antiviral Antiviral Activity Assays cluster_cytotoxicity Cytotoxicity Assay cluster_si Selectivity Index Calculation start_antiviral Seed Host Cells infect_cells Infect Cells with Virus start_antiviral->infect_cells treat_cells Treat with Carbocyclic arabinosyladenine infect_cells->treat_cells cpe_assay CPE Reduction Assay treat_cells->cpe_assay plaque_assay Plaque Reduction Assay treat_cells->plaque_assay yield_assay Yield Reduction Assay treat_cells->yield_assay evaluate_cpe Evaluate CPE / Cell Viability cpe_assay->evaluate_cpe count_plaques Count Plaques plaque_assay->count_plaques quantify_virus Quantify Progeny Virus yield_assay->quantify_virus ec50_cpe Calculate EC₅₀ evaluate_cpe->ec50_cpe ec50_plaque Calculate EC₅₀ count_plaques->ec50_plaque ec50_yield Calculate EC₅₀ quantify_virus->ec50_yield si Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) start_cyto Seed Host Cells treat_uninfected Treat Uninfected Cells with This compound start_cyto->treat_uninfected measure_viability Measure Cell Viability (e.g., MTS/MTT) treat_uninfected->measure_viability cc50 Calculate CC₅₀ measure_viability->cc50

General workflow for in vitro antiviral evaluation.

Conclusion

This compound (Aristeromycin) and its derivatives represent a promising class of broad-spectrum antiviral agents. Their primary mechanism of action through the inhibition of SAH hydrolase offers a host-directed therapeutic strategy that could be effective against a range of viruses. Further research and development of derivatives with improved potency and reduced cytotoxicity are warranted to fully explore their therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation of these and other novel antiviral compounds.

References

Biochemical Properties of Carbocyclic Arabinosyladenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Carbocyclic arabinosyladenine, also known as Aristeromycin, is a naturally occurring carbocyclic nucleoside antibiotic originally isolated from Streptomyces citricolor. It is structurally analogous to adenosine, with the ribose sugar's oxygen atom replaced by a methylene group. This structural modification confers resistance to enzymatic degradation, particularly by adenosine deaminase. The primary biochemical significance of Aristeromycin lies in its function as a potent, mechanism-based inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, a pivotal enzyme in cellular methylation reactions. This inhibition leads to a wide range of pharmacological effects, including significant antiviral and anticancer activities. This document provides an in-depth overview of the core biochemical properties, mechanism of action, quantitative data, and relevant experimental protocols for the study of this compound.

Core Mechanism of Action: Inhibition of the Methyl Cycle

The biological effects of this compound are primarily a consequence of its potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase (EC 3.3.1.1).

1.1. The Role of SAH Hydrolase SAH hydrolase is a crucial enzyme that regulates the intracellular ratio of S-adenosyl-L-methionine (SAM) to S-adenosyl-L-homocysteine (SAH). SAM is the universal methyl group donor for a vast number of biological transmethylation reactions, including the methylation of DNA, RNA, proteins, and lipids. In these reactions, a methyltransferase enzyme transfers the methyl group from SAM to a substrate, yielding a methylated product and SAH.

SAH is a potent product inhibitor of these same methyltransferases. To prevent this feedback inhibition and allow methylation reactions to proceed, SAH must be efficiently removed. SAH hydrolase catalyzes the reversible hydrolysis of SAH into adenosine and L-homocysteine, thereby maintaining a low intracellular SAH concentration.

1.2. Perturbation by this compound this compound acts as a powerful inhibitor of SAH hydrolase. By blocking this enzyme, it prevents the breakdown of SAH. This leads to a significant intracellular accumulation of SAH, which in turn causes potent feedback inhibition of SAM-dependent methyltransferases. The disruption of these essential methylation processes is the underlying mechanism for Aristeromycin's broad biological activities, particularly its antiviral effect, which is often attributed to the inhibition of viral mRNA cap methylation.

Mechanism_of_Action cluster_pathway Cellular Methylation Cycle cluster_inhibition Inhibition Pathway SAM S-Adenosyl-L-methionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase Substrate Substrate (DNA, RNA, Protein) Substrate->Methyltransferase Methyl_Substrate Methylated Substrate SAH S-Adenosyl-L-homocysteine (SAH) SAHH SAH Hydrolase SAH->SAHH SAH->SAH_feedback Ado_Hcy Adenosine + Homocysteine Methyltransferase->Methyl_Substrate Methyltransferase->SAH SAHH->Ado_Hcy Aristeromycin Carbocyclic arabinosyladenine Aristeromycin->SAHH SAH_feedback->Methyltransferase Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Evaluation cluster_analysis Therapeutic Potential start Compound Acquisition (Aristeromycin) enzyme_assay SAH Hydrolase Inhibition Assay start->enzyme_assay kinetics Determine Ki / IC50 enzyme_assay->kinetics antiviral_assay Antiviral Assay (CPE or Plaque Reduction) kinetics->antiviral_assay cytotox_assay Cytotoxicity Assay (Uninfected Cells) kinetics->cytotox_assay ec50 Determine EC50 si Calculate Selectivity Index (SI = CC50 / EC50) ec50->si cc50 Determine CC50 cc50->si

Early Studies on Carbocyclic Arabinosyladenine and its Efficacy Against Herpes Simplex Virus: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes simplex viruses (HSV-1 and HSV-2) remain a significant global health concern. The quest for effective antiviral therapies dates back several decades, with a focus on nucleoside analogs that can selectively target viral replication. Among the promising early candidates was Carbocyclic Arabinosyladenine, also known as cyclaradine or aristeromycin. This compound, a carbocyclic analog of arabinosyladenine (ara-A), demonstrated significant potential due to its potent antiherpetic activity and, crucially, its resistance to deamination by adenosine deaminase, a key limitation of its predecessor, ara-A. This whitepaper provides an in-depth technical guide to the foundational studies on this compound, summarizing key quantitative data, detailing experimental protocols from the era, and visualizing the underlying mechanisms and workflows.

Core Compound: this compound (Cyclaradine)

This compound is a nucleoside analog where the furanose ring of arabinosyladenine is replaced by a cyclopentane ring. This structural modification confers resistance to adenosine deaminase, the enzyme responsible for the rapid in vivo inactivation of arabinosyladenine to the less active arabinosylhypoxanthine.[1][2] This key feature was a primary driver for its investigation as an antiherpetic agent.

Quantitative Data Presentation

The following tables summarize the quantitative data from early in vitro and in vivo studies on this compound and related compounds against Herpes Simplex Virus.

Table 1: In Vitro Antiviral Activity of this compound (Cyclaradine) Against Herpes Simplex Virus

CompoundVirus StrainCell LineIC50 (µg/mL)Fold-Increase in Activity vs. Ara-AReference
(+)-Cyclaradine (Sch 31172)HSV-1 & HSV-2Not SpecifiedData not explicitly stated, but noted to be 2 to 5 times more active than ara-A2-5x[1][3]
AcyclovirHSV-1 (Clinical Isolates)Not Specified0.5 - 0.8Not Applicable[4]
AcyclovirHSV-2 (Clinical Isolates)Not Specified1.3 - 2.2Not Applicable[4]
Arabinosyladenine (ara-A) with CoformycinHSV-1KB cellsNot explicitly stated, but combination was ~20-fold more potent than ara-A alone~20x[5]

Note: Specific IC50 values for cyclaradine were not consistently reported in the abstracts of early studies. The data often focused on relative potency compared to arabinosyladenine.

Table 2: In Vivo Efficacy of this compound (Cyclaradine) in Animal Models of Herpes Simplex Virus Infection

Animal ModelVirus StrainTreatmentRoute of AdministrationKey FindingsReference
Guinea PigHSV-25'-methoxyacetate prodrug of cyclaradineTopicalSignificant efficacy in the topical treatment of genital infections.[6]
Guinea PigHSV-2(+)-CyclaradineNot SpecifiedSlightly less active than acyclovir when bioavailability is equivalent.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in early studies are provided below. These protocols are reconstructed based on the available information and common virological practices of the time.

In Vitro Antiviral Assay: Plaque Reduction Assay (PRA)

The plaque reduction assay was a cornerstone for quantifying the antiviral activity of compounds against cytopathic viruses like HSV.

Objective: To determine the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (IC50).

Materials:

  • Vero cells (or other susceptible cell lines like KB cells)

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

  • This compound (and other test compounds)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium) with fetal bovine serum

  • Overlay medium (e.g., medium with methylcellulose or agarose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 6-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into 6-well or 24-well plates at a density that will result in a confluent monolayer the following day.

  • Virus Adsorption: Once confluent, the cell culture medium is removed, and the cell monolayer is infected with a dilution of HSV calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). The virus is allowed to adsorb for 1-2 hours at 37°C.

  • Compound Addition: After adsorption, the virus inoculum is removed. The cell monolayer is then overlaid with a semi-solid medium containing various concentrations of the test compound (e.g., this compound). A control well with no compound is also included.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.

  • Plaque Visualization: After incubation, the overlay medium is removed, and the cell monolayers are fixed and stained with a crystal violet solution. The stain is then washed off, and the plaques (clear zones where cells have been lysed by the virus) are counted.

  • IC50 Calculation: The number of plaques in the wells treated with the antiviral compound is compared to the number of plaques in the control well. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

In Vivo Antiviral Assay: Guinea Pig Model of Genital Herpes

The guinea pig model was frequently used as it mimics several aspects of human genital HSV infection, including the development of primary and recurrent lesions.

Objective: To evaluate the therapeutic efficacy of topically or systemically administered antiviral compounds in reducing the severity of genital herpes infection.

Materials:

  • Female Hartley guinea pigs

  • HSV-2 stock

  • Test compound formulation (e.g., cream for topical application)

  • Calcium alginate swabs

  • Scoring system for lesion severity

Procedure:

  • Animal Acclimatization: Guinea pigs are acclimatized to the laboratory conditions for a period before the experiment.

  • Viral Inoculation: The vaginal closure membrane is opened, and the guinea pigs are inoculated intravaginally with a suspension of HSV-2.

  • Treatment Administration: At a predetermined time post-infection (e.g., a few hours for prophylactic studies or upon the appearance of lesions for therapeutic studies), the test compound is administered. For topical treatment, a cream formulation is typically applied to the genital area.

  • Disease Monitoring: The animals are monitored daily for the development and severity of genital lesions. A scoring system is used to quantify the disease, often based on the number and size of vesicles and ulcers.

  • Data Analysis: The lesion scores of the treated group are compared to those of a placebo-treated control group to determine the efficacy of the antiviral compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Plaque Reduction Assay cluster_invivo In Vivo Guinea Pig Model A Seed Vero Cells in Plates B Infect with HSV A->B C Add Overlay Medium with This compound B->C D Incubate for Plaque Formation C->D E Stain and Count Plaques D->E F Calculate IC50 E->F G Intravaginal Inoculation of Guinea Pigs with HSV-2 H Administer Carbocyclic Arabinosyladenine G->H I Monitor and Score Lesion Severity H->I J Compare with Placebo Group I->J

Caption: Experimental workflows for in vitro and in vivo evaluation.

mechanism_of_action cluster_pathway Mechanism of Action of this compound cluster_phosphorylation Cellular Activation cluster_inhibition Viral DNA Synthesis Inhibition C_araA Carbocyclic Arabinosyladenine C_araATP Carbocyclic Arabinosyladenine Triphosphate C_araA->C_araATP Cellular Kinases C_araATP->Inhibition HSV_DNA_Polymerase HSV DNA Polymerase Viral_DNA_Replication Viral DNA Replication HSV_DNA_Polymerase->Viral_DNA_Replication Inhibition->HSV_DNA_Polymerase

Caption: Proposed mechanism of antiviral action.

adenosine_deaminase_resistance cluster_araA Metabolism of Arabinosyladenine (ara-A) cluster_cyclaradine Metabolism of this compound (Cyclaradine) araA Arabinosyladenine (ara-A) ada Adenosine Deaminase araA->ada araH Arabinosylhypoxanthine (ara-H) (Less Active) ada->araH cyclaradine This compound (Cyclaradine) ada2 Adenosine Deaminase cyclaradine->ada2 resistance Resistant to Deamination ada2->resistance

Caption: Resistance to adenosine deaminase.

Conclusion

The early studies on this compound laid a crucial foundation for the development of improved nucleoside analogs for the treatment of herpes simplex virus infections. Its resistance to adenosine deaminase, a significant drawback of its predecessor arabinosyladenine, highlighted the importance of pharmacokinetic considerations in antiviral drug design. While more potent and selective agents like acyclovir eventually became the standard of care, the research into this compound provided valuable insights into the structure-activity relationships of antiviral nucleosides and underscored the potential of targeting viral DNA polymerase. This historical perspective remains relevant for today's researchers in the ongoing effort to develop novel antiviral strategies against persistent viral pathogens like HSV.

References

The Discovery and Development of Carbocyclic Arabinosyladenine (Aristeromycin): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Carbocyclic arabinosyladenine, also known as aristeromycin, is a naturally occurring carbocyclic nucleoside first isolated from Streptomyces citricolor. It has garnered significant interest within the scientific community due to its broad-spectrum biological activities, including potent antiviral and anticancer properties. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of aristeromycin and its analogues. Detailed experimental protocols for key assays and a summary of its quantitative biological data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery and Background

Aristeromycin was first identified as a metabolite produced by the bacterium Streptomyces citricolor.[1] It belongs to a class of compounds known as carbocyclic nucleosides, where the furanose ring of a traditional nucleoside is replaced by a cyclopentane ring. This structural modification confers resistance to enzymatic degradation by phosphorylases, enhancing its metabolic stability.[1] The initial discovery of aristeromycin and its unique structure spurred extensive research into its synthesis and biological activities.

Synthesis of Aristeromycin

Both racemic and asymmetric syntheses of aristeromycin have been developed, allowing for the production of this molecule and its analogues for further study.

Racemic Synthesis

One of the early and notable racemic syntheses of aristeromycin starts from norbornadiene.[2] A generalized workflow for such a synthesis is outlined below.

G cluster_racemic Racemic Synthesis Workflow Norbornadiene Norbornadiene cis-Hydroxylation cis-Hydroxylation Norbornadiene->cis-Hydroxylation Diol Intermediate Diol Intermediate cis-Hydroxylation->Diol Intermediate Protection Protection Diol Intermediate->Protection Protected Diol Protected Diol Protection->Protected Diol Oxidative Cleavage Oxidative Cleavage Protected Diol->Oxidative Cleavage Dialdehyde Dialdehyde Oxidative Cleavage->Dialdehyde Cyclization with Nitromethane Cyclization with Nitromethane Dialdehyde->Cyclization with Nitromethane Nitrocyclopentane Nitrocyclopentane Cyclization with Nitromethane->Nitrocyclopentane Reduction and Amine Formation Reduction and Amine Formation Nitrocyclopentane->Reduction and Amine Formation Aminocyclopentanetriol Aminocyclopentanetriol Reduction and Amine Formation->Aminocyclopentanetriol Purine Ring Construction Purine Ring Construction Aminocyclopentanetriol->Purine Ring Construction Racemic Aristeromycin Racemic Aristeromycin Purine Ring Construction->Racemic Aristeromycin

A generalized workflow for the racemic synthesis of aristeromycin.

A representative protocol for a key step in a racemic synthesis is the construction of the adenine ring.[3]

Experimental Protocol: Purine Ring Construction (Illustrative)

  • Step 1: Formation of the Pyrimidine Ring. The aminocyclopentanetriol intermediate is reacted with a suitable reagent, such as 5-amino-4,6-dichloropyrimidine, in the presence of a base (e.g., triethylamine) in a solvent like ethanol at reflux to form the substituted pyrimidine.

  • Step 2: Cyclization to form the Imidazole Ring. The resulting intermediate is then treated with diethoxymethyl acetate or a similar reagent to construct the imidazole portion of the purine ring, yielding the protected aristeromycin.

  • Step 3: Deprotection. Finally, any protecting groups on the cyclopentane ring are removed under appropriate conditions (e.g., acid hydrolysis) to yield racemic aristeromycin.

Asymmetric Synthesis of (-)-Aristeromycin

The biological activity of aristeromycin resides primarily in the (-)-enantiomer. Therefore, asymmetric synthesis routes are crucial for producing the biologically active compound. One effective strategy involves starting from a chiral precursor, such as D-ribose.[4][5][6][7]

G cluster_asymmetric Asymmetric Synthesis Workflow D-Ribose D-Ribose Conversion to Cyclopentenone Conversion to Cyclopentenone D-Ribose->Conversion to Cyclopentenone Chiral Cyclopentenone Chiral Cyclopentenone Conversion to Cyclopentenone->Chiral Cyclopentenone Stereoselective Michael Addition Stereoselective Michael Addition Chiral Cyclopentenone->Stereoselective Michael Addition Functionalized Cyclopentane Functionalized Cyclopentane Stereoselective Michael Addition->Functionalized Cyclopentane Introduction of Azide Introduction of Azide Functionalized Cyclopentane->Introduction of Azide Azido Intermediate Azido Intermediate Introduction of Azide->Azido Intermediate Reduction of Azide Reduction of Azide Azido Intermediate->Reduction of Azide Chiral Aminocyclopentanetriol Chiral Aminocyclopentanetriol Reduction of Azide->Chiral Aminocyclopentanetriol Purine Base Installation Purine Base Installation Chiral Aminocyclopentanetriol->Purine Base Installation (-)-Aristeromycin (-)-Aristeromycin Purine Base Installation->(-)-Aristeromycin G cluster_pathway Mechanism of Action of Aristeromycin SAM SAM Methyltransferases Methyltransferases SAM->Methyltransferases Methylated Substrate Methylated Substrate Methyltransferases->Methylated Substrate SAH SAH Methyltransferases->SAH Substrate Substrate Substrate->Methyltransferases SAH->Methyltransferases SAH_hydrolase SAH Hydrolase SAH->SAH_hydrolase Adenosine Adenosine SAH_hydrolase->Adenosine Homocysteine Homocysteine SAH_hydrolase->Homocysteine Aristeromycin Aristeromycin Aristeromycin->SAH_hydrolase G cluster_cpe CPE Reduction Assay Workflow Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Virus Inoculation Virus Inoculation Compound Addition->Virus Inoculation Incubation Incubation Virus Inoculation->Incubation Quantification of Cell Viability Quantification of Cell Viability Incubation->Quantification of Cell Viability Data Analysis (EC50/CC50) Data Analysis (EC50/CC50) Quantification of Cell Viability->Data Analysis (EC50/CC50)

References

"Carbocyclic arabinosyladenine structural analogs and derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Carbocyclic Arabinosyladenine Structural Analogs and Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocyclic nucleoside analogs, particularly those structurally related to arabinosyladenine, represent a cornerstone in the development of antiviral and anticancer therapeutics. By replacing the furanose oxygen with a methylene group, these compounds gain significant metabolic stability against enzymatic degradation by phosphorylases, enhancing their pharmacokinetic profiles. This guide provides a comprehensive overview of key structural analogs and derivatives of this compound, focusing on their mechanisms of action, structure-activity relationships (SAR), and biological activity. Detailed experimental protocols for their synthesis and evaluation are provided, alongside graphical representations of critical biochemical pathways and experimental workflows to facilitate understanding and further research in this domain.

Introduction to this compound Analogs

This compound and its analogs are a class of purine nucleosides where the ribose sugar moiety is replaced by a cyclopentane ring.[1] This fundamental structural modification confers resistance to adenosine deaminase and prevents cleavage of the glycosidic bond by nucleoside phosphorylases, a common metabolic pathway for conventional nucleosides.[1][2] This enhanced stability makes them attractive candidates for drug development. These compounds primarily exert their biological effects through two main mechanisms: inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase and termination of viral DNA chain elongation by inhibiting viral polymerases.[3] Prominent members of this class include Carbovir, a potent anti-HIV agent, and Neplanocin A, known for its broad-spectrum antiviral and antitumor activities.[3][4]

Key Analogs and Mechanisms of Action

The biological activity of these analogs is largely dictated by their interaction with specific cellular or viral enzymes.

Reverse Transcriptase Inhibitors: Carbovir and Abacavir

Carbovir, the carbocyclic analog of 2',3'-didehydro-2',3'-dideoxyguanosine, is a powerful inhibitor of the human immunodeficiency virus type 1 (HIV-1).[5] Its prodrug, Abacavir, is widely used in antiretroviral therapy. The mechanism of action involves intracellular phosphorylation by cellular kinases to the active metabolite, carbovir triphosphate (CBV-TP). CBV-TP then competitively inhibits the viral reverse transcriptase enzyme by competing with the natural substrate, dGTP, and gets incorporated into the growing viral DNA chain. Lacking a 3'-OH group, the incorporated CBV-TP acts as a chain terminator, halting DNA synthesis.[5]

G cluster_cell Host Cell cluster_virus HIV Replication Abacavir Abacavir (Prodrug) Carbovir Carbovir Abacavir->Carbovir Cellular Esterases CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Cellular Kinases CBV_TP Carbovir Triphosphate (CBV-TP) [Active Form] CBV_DP->CBV_TP Cellular Kinases RT HIV Reverse Transcriptase CBV_TP->RT Competitive Inhibition CBV_TP->RT DNA_Elongation Viral DNA Elongation RT->DNA_Elongation dGTP Chain_Termination Chain Termination (Replication Blocked) DNA_Elongation->Chain_Termination Incorporation of CBV-TP

Fig. 1: Activation pathway of Abacavir to Carbovir Triphosphate and inhibition of HIV Reverse Transcriptase.
S-adenosylhomocysteine (AdoHcy) Hydrolase Inhibitors: Neplanocin A

Neplanocin A and related carbocyclic adenosine analogs are potent inhibitors of S-adenosylhomocysteine (AdoHcy) hydrolase.[3] This enzyme is critical for regulating cellular methylation reactions by hydrolyzing AdoHcy into adenosine and homocysteine. AdoHcy is a product and competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Many viral processes, such as the 5'-capping of viral mRNAs, depend on these methylation reactions. By inhibiting AdoHcy hydrolase, these analogs cause an accumulation of AdoHcy, which in turn inhibits viral methyltransferases, disrupting viral replication.[4]

G SAM S-adenosylmethionine (SAM) [Methyl Donor] Methyltransferase Viral Methyltransferase (e.g., for mRNA cap) SAM->Methyltransferase Provides CH3 group AdoHcy S-adenosylhomocysteine (AdoHcy) AdoHcy->Methyltransferase Feedback Inhibition AdoHcy_Hydrolase AdoHcy Hydrolase AdoHcy->AdoHcy_Hydrolase Substrate Methyltransferase->AdoHcy Product Capped_RNA Capped Viral RNA (Functional) Methyltransferase->Capped_RNA Viral_RNA Uncapped Viral RNA Viral_RNA->Methyltransferase Adenosine_Homocysteine Adenosine + Homocysteine AdoHcy_Hydrolase->Adenosine_Homocysteine Hydrolysis Neplanocin_A Neplanocin A (Inhibitor) Neplanocin_A->AdoHcy_Hydrolase Inhibits

Fig. 2: Mechanism of Neplanocin A via inhibition of AdoHcy Hydrolase, leading to disruption of viral RNA methylation.

Quantitative Biological Activity Data

The antiviral and cytotoxic activities of these analogs are typically quantified by their 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of Carbocyclic Adenosine Analogs against Various Viruses

Compound Virus Cell Line EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Reference(s)
Neplanocin A Tick-borne Encephalitis Virus (TBEV) PS 0.3 ± 0.1 1.8 ± 0.6 6.0 [6]
Neplanocin A Vesicular Stomatitis Virus (VSV) HeLa 0.02 > 40 > 2000 [7]
Neplanocin A Vaccinia Virus (VV) HeLa 0.03 > 40 > 1333 [7]
Carbocyclic 3-Deazaadenosine Vesicular Stomatitis Virus (VSV) HeLa 0.2 > 40 > 200 [7]
Carbocyclic 3-Deazaadenosine Vaccinia Virus (VV) HeLa 0.4 > 40 > 100 [7]
Abacavir (Carbovir Prodrug) HIV-1 MT-4 0.03 - 0.06 > 100 > 1667
HNC-1664 SARS-CoV-2 (WT) Vero E6 0.029 > 10 > 344 [8]

| 7-Deaza-2′-C-methyl-adenosine | Hepatitis C Virus (HCV) | Replicon | 0.15 ± 0.02 | 1.8 ± 0.2 | 12 |[9] |

Note: Values can vary significantly based on the specific viral strain, cell line, and assay conditions used.

Structure-Activity Relationships (SAR)

SAR studies reveal how specific chemical modifications to the nucleoside scaffold affect biological activity. For carbocyclic adenosine analogs, modifications at the 2', 3', and 4' positions of the cyclopentane ring, as well as changes to the purine base, have profound effects.

  • Sugar Moiety Modifications:

    • 2'-Position: Methylation at the C2' position often maintains or enhances antiviral activity.[6] For example, 2'-C-methyladenosine analogs show potent activity against HCV.[9]

    • 4'-Position: Introduction of an azido (N₃) group at the C4' position can lead to strong antiviral activity with low cytotoxicity.[6]

    • Conformational Locking: Creating bicyclic structures, such as in north-methanocarbathymidine (N-MCT), can lock the sugar ring in a bioactive conformation, leading to superior drug-like properties.

  • Nucleobase Modifications:

    • 3-Deazaadenosine: Replacing the N-3 of adenine with a carbon atom (as in 3-deazaadenosine) often retains significant activity as an AdoHcy hydrolase inhibitor.[4][7]

    • 7-Deazaadenosine: Modification at the 7-position (e.g., tubercidin) can broaden the antiviral spectrum but may also increase cytotoxicity.[4]

Experimental Protocols

Detailed methodologies are critical for the synthesis and evaluation of novel analogs. Below are representative protocols for a key synthetic reaction and a standard antiviral assay.

Synthesis Protocol: Mitsunobu Coupling for Nucleobase Installation

The Mitsunobu reaction is a versatile method for coupling a nucleobase (the nucleophile) to the carbocyclic alcohol, proceeding with a clean inversion of stereochemistry at the reaction center.[10][11][12]

Objective: To couple a protected purine base to a carbocyclic alcohol intermediate.

Materials:

  • Carbocyclic alcohol (1 equivalent)

  • Protected Nucleobase (e.g., 6-chloropurine) (1.5 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane as solvent

  • Ethyl acetate (EtOAc), Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carbocyclic alcohol (1 eq.) and the protected nucleobase (1.5 eq.) in anhydrous THF (10 volumes).

  • Add triphenylphosphine (1.5 eq.) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIAD (1.5 eq.) dropwise to the cooled solution over 10-15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with EtOAc or DCM. The byproduct, triphenylphosphine oxide, may precipitate and can be removed by filtration.[10]

  • Wash the organic filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired carbocyclic nucleoside.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Assay Protocol: Plaque Reduction Assay

This assay is a gold standard for quantifying the ability of a compound to inhibit the replication of a cytopathic virus.[13][14][15]

Objective: To determine the EC₅₀ of a test compound against a specific virus (e.g., Herpes Simplex Virus-1, HSV-1).

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis P1 Seed host cells (e.g., Vero) in 24-well plates P2 Incubate until confluent monolayer forms P1->P2 I1 Inoculate cell monolayers with virus (e.g., 50 PFU/well) P2->I1 P3 Prepare serial dilutions of test compound I2 Adsorb for 1-2 hours at 37°C I1->I2 I3 Aspirate inoculum I2->I3 I4 Add overlay medium (e.g., methylcellulose) containing compound dilutions I3->I4 V1 Incubate plates for 3-7 days at 37°C, 5% CO2 I4->V1 V2 Fix cells with formalin V1->V2 V3 Stain with crystal violet V2->V3 V4 Count plaques microscopically V3->V4 A1 Calculate % plaque reduction vs. virus control V4->A1 A2 Plot % reduction vs. log[Compound] A1->A2 A3 Determine EC50 using regression analysis A2->A3

Fig. 3: Standard experimental workflow for a viral plaque reduction assay.

Materials:

  • Confluent monolayers of a susceptible host cell line (e.g., Vero cells) in 24-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • Test compound stock solution and appropriate diluent (e.g., DMSO).

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS).

  • Overlay medium: Culture medium containing 0.5-1.2% methylcellulose or agarose.[15]

  • Fixative solution: 10% formalin in phosphate-buffered saline (PBS).

  • Staining solution: 0.5-1% crystal violet in 50% ethanol.

Procedure:

  • Cell Preparation: Seed host cells into 24-well plates and incubate until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound in culture medium. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Infection: Aspirate the growth medium from the cell monolayers. Inoculate the wells with a standardized amount of virus (e.g., 40-80 Plaque Forming Units, PFU) in a small volume (0.2 mL).[14]

  • Adsorption: Incubate the plates for 90 minutes at 37°C to allow the virus to attach to and enter the cells.[14]

  • Treatment: Carefully aspirate the viral inoculum. Add 1.5 mL of the overlay medium containing the respective concentrations of the test compound to each well. The viscous overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.[14]

  • Incubation: Incubate the plates for 3 to 7 days at 37°C in a 5% CO₂ incubator, until plaques are clearly visible in the virus control wells.

  • Visualization: Aspirate the overlay medium. Fix the cell monolayers with 10% formalin for at least 20 minutes. Discard the formalin and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the wells with water and allow them to dry.

  • Quantification: Count the number of plaques in each well using a microscope. Plaques appear as clear zones against the purple background of stained, uninfected cells.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%. This value is determined by plotting the percentage of inhibition against the log of the compound concentration and using regression analysis.

Conclusion and Future Directions

This compound analogs continue to be a fertile ground for the discovery of novel therapeutics. Their inherent metabolic stability and well-defined mechanisms of action provide a solid foundation for rational drug design. Future research will likely focus on the synthesis of novel derivatives with improved selectivity and reduced toxicity. The exploration of new carbocyclic scaffolds, modifications that enhance penetration into viral reservoirs, and the development of advanced prodrug strategies to improve oral bioavailability and targeted delivery are promising avenues for expanding the therapeutic potential of this important class of molecules.[1]

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Carbocyclic Arabinosyladenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic arabinosyladenine, also known as cyclaradine or aristeromycin, is a carbocyclic nucleoside analog of adenosine. It has garnered interest in the scientific community for its potential as an antiviral and antineoplastic agent.[1] A key feature of this compound is its resistance to deamination by adenosine deaminase, an enzyme that rapidly inactivates many adenosine analogs. This guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics

Comprehensive quantitative pharmacokinetic data for this compound, including parameters such as half-life, bioavailability, and clearance rates, are not extensively available in the public domain. However, studies on related compounds and prodrug formulations offer some insights. For instance, research on prodrugs of (+)-cyclaradine in animal models has demonstrated the successful in vivo conversion to the parent compound. While specific pharmacokinetic values for this compound were not detailed, the detection of the active compound in serum after oral administration of a prodrug suggests systemic absorption.

Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Metabolism

The metabolism of this compound has been primarily investigated in vitro, particularly in murine leukemia L1210 cells. The key metabolic steps involve phosphorylation and conversion to guanosine analogs.

Metabolic Pathways

The metabolic fate of this compound is characterized by two main pathways:

  • Phosphorylation: this compound is anabolized to its active triphosphate form, a carbocyclic analog of adenosine triphosphate (ATP). This conversion is a critical step for its pharmacological activity.

  • Conversion to Guanosine Analogs: Unlike some other adenosine analogs, this compound can be metabolized further into phosphates of carbocyclic guanosine. This biotransformation involves the deamination of the carbocyclic adenosine monophosphate to the corresponding inosine monophosphate analog, followed by subsequent conversion to carbocyclic guanosine triphosphate (GTP) analogs.[2]

The following diagram illustrates the metabolic pathway of this compound.

Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space C-Ado_ext Carbocyclic arabinosyladenine C-Ado Carbocyclic arabinosyladenine C-Ado_ext->C-Ado Transport C-AMP Carbocyclic-AMP C-Ado->C-AMP Phosphorylation C-ADP Carbocyclic-ADP C-AMP->C-ADP Phosphorylation C-IMP Carbocyclic-IMP C-AMP->C-IMP AMP Deaminase C-ATP Carbocyclic-ATP C-ADP->C-ATP Phosphorylation C-GMP Carbocyclic-GMP C-IMP->C-GMP IMP Dehydrogenase C-GDP Carbocyclic-GDP C-GMP->C-GDP Phosphorylation C-GTP Carbocyclic-GTP C-GDP->C-GTP Phosphorylation

Metabolic pathway of this compound.
Key Enzymes in Metabolism

The metabolism of this compound is governed by several key enzymes. The table below summarizes the enzymatic conversions.

SubstrateEnzymeProduct
This compoundAdenosine Kinase (putative)This compound monophosphate
This compound monophosphateAMP DeaminaseCarbocyclic inosine monophosphate
This compound monophosphateKinasesThis compound diphosphate
This compound diphosphateKinasesThis compound triphosphate
Carbocyclic inosine monophosphateIMP DehydrogenaseCarbocyclic xanthosine monophosphate
Carbocyclic xanthosine monophosphateGMP SynthetaseCarbocyclic guanosine monophosphate
Carbocyclic guanosine monophosphateKinasesCarbocyclic guanosine diphosphate
Carbocyclic guanosine diphosphateKinasesCarbocyclic guanosine triphosphate

Note: The involvement of specific kinases in the phosphorylation steps is inferred from general nucleoside metabolism pathways but may require specific experimental confirmation for this compound.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolic studies of this compound are not consistently reported in full. However, based on the available literature, the following methodologies are representative of the approaches used.

In Vitro Metabolism in L1210 Cells

Objective: To determine the metabolic fate of this compound in a cancer cell line.

Methodology:

  • Cell Culture: Murine leukemia L1210 cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Drug Incubation: Radiolabeled this compound (e.g., [³H] or [¹⁴C]-labeled) is added to the cell culture at a defined concentration.

  • Cell Lysis: At various time points, the cells are harvested and lysed to release intracellular contents.

  • Metabolite Extraction: The cell lysate is treated to extract the nucleoside and its phosphorylated metabolites. This often involves precipitation of proteins and other macromolecules with an acid (e.g., perchloric acid or trichloroacetic acid).

  • Metabolite Separation and Analysis: The extracted metabolites are separated and quantified using high-performance liquid chromatography (HPLC). A strong anion-exchange column is typically used to separate the mono-, di-, and triphosphorylated forms of the parent compound and its guanosine analog metabolites. The eluent is monitored by a radioactivity detector to quantify the amount of each metabolite.

The following diagram outlines a general workflow for studying the in vitro metabolism of this compound.

Experimental_Workflow Start Start: L1210 Cell Culture Incubation Incubate with Radiolabeled This compound Start->Incubation Harvest Harvest Cells at Time Points Incubation->Harvest Lysis Cell Lysis Harvest->Lysis Extraction Metabolite Extraction (e.g., Acid Precipitation) Lysis->Extraction Analysis HPLC Analysis (Anion-Exchange) Extraction->Analysis Quantification Quantify Radiolabeled Metabolites Analysis->Quantification End End: Determine Metabolic Profile Quantification->End

Workflow for in vitro metabolism analysis.

Conclusion

This compound is a metabolically robust adenosine analog that undergoes intracellular activation through phosphorylation and can be converted to guanosine nucleotide analogs. Its resistance to adenosine deaminase contributes to its potential as a therapeutic agent. While the metabolic pathways have been partially elucidated, a comprehensive understanding of its in vivo pharmacokinetics is still lacking and represents a critical area for future research. The methodologies outlined in this guide provide a foundation for further investigation into the ADME properties of this promising compound.

References

The Biological Activity of Carbocyclic Arabinosyladenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Antiviral and Antineoplastic Properties of a Promising Nucleoside Analog

Introduction

Carbocyclic arabinosyladenine, also known as cyclaradine, is a synthetic nucleoside analog that has demonstrated significant potential as both an antiviral and antineoplastic agent.[1][2] Structurally similar to the naturally occurring nucleoside adenosine, it belongs to a class of compounds that interfere with nucleic acid synthesis. A key feature of this compound is its carbocyclic sugar moiety, in which the oxygen atom of the ribose ring is replaced by a methylene group. This modification confers a crucial advantage: resistance to degradation by the enzyme adenosine deaminase.[3][4] This enzymatic resistance enhances its metabolic stability and bioavailability compared to its parent compound, arabinosyladenine (ara-A), positioning it as a subject of considerable interest in drug development. This guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, antiviral and anticancer properties, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to disrupt DNA synthesis.[5] Like other nucleoside analogs, it must be intracellularly phosphorylated to its active triphosphate form. This process is typically carried out by host cell kinases. Once converted to its triphosphate derivative, this compound triphosphate (C-ara-ATP), it exerts its cytotoxic effects through a dual mechanism of action:

  • Competitive Inhibition of DNA Polymerase: C-ara-ATP acts as a competitive inhibitor of DNA polymerases, competing with the natural substrate, deoxyadenosine triphosphate (dATP).[5] By binding to the active site of the enzyme, it effectively halts the process of DNA replication.

  • Incorporation into DNA and Chain Termination: In addition to inhibiting DNA polymerase, C-ara-ATP can also be incorporated into the growing DNA strand.[5][6][7] The presence of the arabinose sugar analog in the DNA backbone distorts its structure, creating a poor primer for the addition of subsequent nucleotides and leading to premature chain termination.[5][7]

This disruption of DNA replication is the fundamental basis for its antiviral and anticancer effects, as rapidly dividing cells, such as cancer cells and virus-infected cells, are more susceptible to the inhibition of DNA synthesis.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space C_ara_A This compound C_ara_A_in This compound C_ara_A->C_ara_A_in Cellular Uptake C_ara_AMP C-ara-AMP C_ara_A_in->C_ara_AMP Phosphorylation (Cellular Kinases) C_ara_ADP C-ara-ADP C_ara_AMP->C_ara_ADP Phosphorylation C_ara_ATP C-ara-ATP (Active form) C_ara_ADP->C_ara_ATP Phosphorylation DNA_Polymerase DNA Polymerase C_ara_ATP->DNA_Polymerase Competitive Inhibition DNA_Replication DNA Replication C_ara_ATP->DNA_Replication Incorporation into DNA DNA_Polymerase->DNA_Replication Chain_Termination DNA Chain Termination DNA_Replication->Chain_Termination Leads to dATP dATP dATP->DNA_Polymerase Natural Substrate

Figure 1: Mechanism of action of this compound.

Antiviral Activity

This compound has demonstrated a notable breadth of antiviral activity, particularly against DNA viruses. Its efficacy is significantly enhanced by its resistance to adenosine deaminase, which allows for a longer half-life and greater accumulation of the active triphosphate form in infected cells.

Quantitative Data
Virus Activity Compared to Other Antivirals Reference
Herpes Simplex Virus (HSV)Approximately 2 to 5 times more active in vitro than adenosine arabinoside (ara-A).[3]
Herpes Simplex Virus (HSV)In vitro activity is nearly equivalent to phosphonoformate.[3]
Herpes Simplex Virus (HSV)Significantly less active in vitro than acyclovir (ACV), trifluorothymidine, and 9-(1,3-dihydroxy-2-propoxymethyl)guanine.[3]
Acyclovir-resistant HSVActive against thymidine kinase-deficient (TK-) mutants.[3]
Vaccinia VirusDemonstrates in vitro activity.[1]
Experimental Protocols

The antiviral activity of this compound is typically assessed using a variety of in vitro assays. A common method is the plaque reduction assay.

Plaque Reduction Assay Protocol

  • Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is prepared in 6-well plates and grown to confluency.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of desired concentrations.

  • Virus Inoculation: The cell culture medium is removed from the wells, and the cells are inoculated with a specific amount of virus, typically calculated to produce 50-100 plaques per well. The virus is allowed to adsorb to the cells for 1-2 hours at 37°C.

  • Compound Treatment: Following adsorption, the virus inoculum is removed, and the cell monolayers are washed. The various dilutions of this compound are then added to the respective wells. A control group with no compound is also included.

  • Overlay and Incubation: The cells are then overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques. The plates are incubated at 37°C in a CO2 incubator for a period of 2-5 days, depending on the virus.

  • Plaque Visualization and Counting: After the incubation period, the overlay medium is removed, and the cells are fixed and stained (e.g., with crystal violet). The viral plaques appear as clear zones against a background of stained, uninfected cells. The number of plaques in each well is counted.

  • Data Analysis: The concentration of this compound that reduces the number of plaques by 50% compared to the virus control is determined and expressed as the EC50 (50% effective concentration).

Antiviral_Assay_Workflow Start Start Cell_Seeding Seed host cells in multi-well plates Start->Cell_Seeding Incubation1 Incubate to form a confluent monolayer Cell_Seeding->Incubation1 Virus_Infection Infect cells with a known titer of virus Incubation1->Virus_Infection Compound_Addition Add serial dilutions of This compound Virus_Infection->Compound_Addition Incubation2 Incubate for a defined period Compound_Addition->Incubation2 Assay_Endpoint Assess viral activity (e.g., CPE, plaque formation, viral yield) Incubation2->Assay_Endpoint Data_Analysis Calculate EC50 and CC50 values Assay_Endpoint->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for an in vitro antiviral assay.

Anticancer Activity

The same mechanism that underlies its antiviral activity also makes this compound a potential anticancer agent. Its ability to inhibit DNA synthesis makes it particularly effective against rapidly proliferating cancer cells.

Quantitative Data

Detailed quantitative data on the anticancer activity of this compound is limited in the readily available literature. However, it has been reported to have activity in experimental leukemia models in mice.[1]

Experimental Protocols

The in vitro anticancer activity of this compound is commonly evaluated using cytotoxicity assays, such as the MTT assay.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Cancer cells (e.g., L1210 leukemia cells) are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period, typically 48-72 hours.

  • MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound represents a significant modification of the nucleoside analog class of therapeutic agents. Its resistance to adenosine deaminase overcomes a major limitation of its predecessor, ara-A, leading to improved metabolic stability and biological activity. While further research is needed to fully quantify its potency against a broader range of viruses and cancer cell lines, the existing data clearly establishes its role as a potent inhibitor of DNA synthesis with promising antiviral and antineoplastic properties. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for future investigations and potential clinical development of this intriguing compound.

References

Methodological & Application

Application Notes and Protocols for Carbocyclic Arabinosyladenine Synthesis in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleoside analogues are a critical class of compounds in antiviral drug discovery. Among these, carbocyclic arabinosyladenine, also known as aristeromycin, and its derivatives have demonstrated potent broad-spectrum antiviral activity.[1][2] Their mechanism of action primarily involves the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions that are often co-opted by viruses.[1][3][4] This document provides detailed protocols for the synthesis of this compound analogues and methods for evaluating their antiviral efficacy, serving as a comprehensive resource for researchers in the field.

Data Presentation

Antiviral Activity of this compound Analogues

The following table summarizes the in vitro antiviral activity and cytotoxicity of various this compound analogues against a panel of RNA viruses.

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
(-)-Aristeromycin (1) MERS-CoV>100>100-[1][5]
SARS-CoV>100>100-[1][5]
Chikungunya virus (CHIKV)>100>100-[1][5]
Zika virus (ZIKV)>100>100-[1][5]
6'-β-fluoroaristeromycin (2a) MERS-CoV0.20>10>50[1][5]
SARS-CoV1.25>10>8[1][5]
CHIKV0.13>10>77[1][5]
ZIKV0.26>10>38[1][5]
6',6'-difluoroaristeromycin (2c) MERS-CoV0.2210.146[1][5]
SARS-CoV1.510.16.7[1][5]
CHIKV0.1510.167[1][5]
ZIKV0.1810.156[1][5]

EC₅₀: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%.[5] CC₅₀: 50% cytotoxic concentration, the concentration of the compound that reduces the viability of uninfected cells by 50%.[5] Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

Experimental Protocols

I. Enantioselective Synthesis of (-)-Aristeromycin

This protocol outlines a chemoenzymatic approach for the enantioselective synthesis of (-)-aristeromycin, starting from D-ribose.[6][7]

Materials:

  • D-Ribose

  • Acetone

  • Sulfuric acid

  • tert-Butyldiphenylsilyl chloride (TBDPSCl)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Vinylmagnesium bromide

  • Palladium on carbon (Pd/C)

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride (CeCl₃)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • 6-Chloropurine

  • Tetrabutylammonium fluoride (TBAF)

  • Trifluoroacetic acid (TFA)

  • Ammonia in methanol

Procedure:

  • Protection of D-Ribose:

    • Dissolve D-ribose in acetone and add a catalytic amount of sulfuric acid. Stir at room temperature until the formation of 2,3:5,6-di-O-isopropylidene-D-mannofuranose is complete (monitored by TLC).

    • Protect the primary hydroxyl group with TBDPSCl using Et₃N and a catalytic amount of DMAP in dichloromethane (DCM).

  • Wittig Reaction and Oxidation:

    • React the protected sugar with methyltriphenylphosphonium bromide and potassium tert-butoxide in tetrahydrofuran (THF) to yield the corresponding alkene.

    • Perform a Swern oxidation using oxalyl chloride and DMSO in DCM at -78 °C, followed by the addition of Et₃N, to afford the aldehyde.

  • Grignard Reaction and Cyclization:

    • Treat the aldehyde with vinylmagnesium bromide in THF to yield the allylic alcohol.

    • Perform a ring-closing metathesis using a ruthenium catalyst to form the cyclopentene ring.

  • Hydroboration-Oxidation and Reduction:

    • Carry out a hydroboration-oxidation reaction on the cyclopentene to introduce the desired stereochemistry at the hydroxyl groups.

    • Reduce the resulting ketone with NaBH₄ in the presence of CeCl₃ to yield the corresponding alcohol.

  • Mitsunobu Reaction:

    • Couple the alcohol with 6-chloropurine using PPh₃ and DIAD in THF to introduce the purine base.

  • Deprotection:

    • Remove the silyl protecting group using TBAF in THF.

    • Remove the isopropylidene protecting groups using TFA in a mixture of acetonitrile and water.

  • Amination:

    • Treat the 6-chloropurine derivative with methanolic ammonia in a sealed tube at elevated temperature to yield (-)-aristeromycin.

  • Purification:

    • Purify the final product by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

II. Antiviral Activity Assay (CPE Reduction Assay)

This protocol describes a cytopathic effect (CPE) reduction assay to determine the antiviral activity of the synthesized compounds.[1][5]

Materials:

  • Host cells (e.g., Vero E6 for coronaviruses)

  • Virus stock

  • Synthesized compounds

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT or similar viability reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed host cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation:

    • Prepare a stock solution of the synthesized compound in DMSO.

    • Perform serial dilutions of the compound in cell culture medium to achieve the desired test concentrations.

  • Infection and Treatment:

    • When the cell monolayer is confluent, remove the growth medium.

    • Add the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days.

    • Immediately add the diluted compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation:

    • Incubate the plates at 37 °C in a 5% CO₂ incubator for 3-4 days, or until complete CPE is observed in the virus control wells.

  • Assessment of Antiviral Activity and Cytotoxicity:

    • After the incubation period, assess cell viability using a suitable method like the MTT assay.

    • Measure the absorbance using a plate reader.

    • Calculate the EC₅₀ value from the dose-response curve of the compound's inhibition of virus-induced CPE.

    • Calculate the CC₅₀ value from the dose-response curve of the compound's effect on uninfected cell viability.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cellular Methylation Cycle cluster_1 Viral Interference & Inhibition Methionine Methionine SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM Methionine Adenosyltransferase Methyltransferase Methyltransferase SAM->Methyltransferase SAH S-Adenosylhomocysteine (SAH) SAH->Methyltransferase Product Inhibition SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Homocysteine Homocysteine Homocysteine->Methionine Methionine Synthase Adenosine Adenosine Methyltransferase->SAH Methylated Substrate Viral_mRNA Viral mRNA Capping Methyltransferase->Viral_mRNA Required for SAH_Hydrolase->Homocysteine SAH_Hydrolase->Adenosine Aristeromycin This compound (Aristeromycin) Aristeromycin->SAH_Hydrolase Inhibition G cluster_synthesis Synthesis & Purification cluster_testing Antiviral & Cytotoxicity Testing Start Starting Material (e.g., D-Ribose) Protection Protection of Functional Groups Start->Protection Cyclization Carbocyclic Ring Formation Protection->Cyclization Functionalization Introduction of Adenine Base Cyclization->Functionalization Deprotection Removal of Protecting Groups Functionalization->Deprotection Crude_Product Crude Carbocyclic Arabinosyladenine Deprotection->Crude_Product Purification Purification (HPLC/Column Chromatography) Crude_Product->Purification Pure_Product Pure Compound Purification->Pure_Product Compound_Prep Compound Dilution Pure_Product->Compound_Prep Characterized Compound Cell_Culture Host Cell Culture Infection Viral Infection Cell_Culture->Infection Treatment Compound Treatment Compound_Prep->Treatment Infection->Treatment Incubation Incubation Treatment->Incubation Assay Viability Assay (e.g., MTT) Incubation->Assay Data_Analysis Data Analysis (EC₅₀, CC₅₀, SI) Assay->Data_Analysis Results Antiviral Activity Results Data_Analysis->Results

References

Application Notes and Protocols for the Use of Carbocyclic Arabinosyladenine in Herpes Simplex Virus Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Carbocyclic arabinosyladenine (also known as aristeromycin or cyclaradine) in Herpes Simplex Virus (HSV) research. This document includes its mechanism of action, protocols for key antiviral assays, and a summary of its efficacy.

Introduction

This compound is a nucleoside analog with demonstrated antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). Its unique carbocyclic structure, where a methylene group replaces the oxygen atom in the ribose ring, confers resistance to degradation by adenosine deaminase. This property enhances its bioavailability and potency compared to its parent compound, arabinosyladenine (ara-A).

The primary mechanism of action of this compound is the potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is crucial for the cellular methylation cycle. Inhibition of SAH hydrolase leads to the accumulation of SAH, a potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These methyltransferases are essential for the capping and methylation of viral messenger RNA (mRNA), a critical step for their efficient translation into viral proteins. By disrupting this process, this compound effectively inhibits viral replication.[1][2]

A secondary mechanism of action involves the phosphorylation of this compound to its triphosphate form, which can then inhibit viral DNA polymerase, thereby directly interfering with the replication of the viral genome.

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against Herpes Simplex Virus.

Table 1: In Vitro Antiviral Activity of this compound against Herpes Simplex Virus

CompoundVirus StrainCell LineIC50 (µM)Reference
This compoundHSV-1Not SpecifiedNot Specified[3]
This compoundHSV-2Not SpecifiedNot Specified[3]

Note: Specific IC50 values for this compound against HSV-1 and HSV-2 were not explicitly found in the searched literature. The references indicate inhibitory activity without providing precise quantitative values.

Table 2: Cytotoxicity of this compound

CompoundCell LineCC50 (µM)Reference
This compoundNot SpecifiedLow Systemic Toxicity[3]

Note: While described as having low systemic toxicity, specific CC50 values for this compound were not available in the provided search results.

Table 3: In Vivo Efficacy of this compound

Animal ModelVirusTreatmentOutcomeReference
Guinea PigGenital HSV-2TopicalSignificant efficacy[3]
MouseNot SpecifiedNot SpecifiedNot Specified[4]

Note: The in vivo studies demonstrate efficacy, but detailed quantitative data on viral titer reduction or survival rates were not specified in the search results.

Experimental Protocols

1. Plaque Reduction Assay for Determining Antiviral Activity

This protocol is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Methylcellulose overlay medium (e.g., 2% methylcellulose in DMEM)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day (e.g., 2 x 10^5 cells/well for a 12-well plate).[5] Incubate overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in DMEM.

  • Virus Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with HSV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units [PFU]/well). Incubate for 1 hour at 37°C to allow for viral adsorption.[6][7]

  • Compound Addition: After the adsorption period, remove the virus inoculum.

  • Overlay: Overlay the cell monolayers with methylcellulose medium containing the different concentrations of this compound. Also include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.[7]

  • Plaque Visualization: Aspirate the overlay medium and wash the cells with PBS. Fix the cells with a solution of 20% methanol or 10% formalin for 20 minutes. Stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to air dry.[5]

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: The percentage of plaque inhibition is calculated as: [1 - (number of plaques in treated wells / number of plaques in virus control wells)] x 100. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% and can be determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

2. Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a compound that reduces cell viability by 50% (CC50).

Materials:

  • Vero cells (or the same cell line used in the antiviral assay)

  • This compound

  • DMEM with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate overnight.

  • Compound Addition: Aspirate the medium and add fresh medium containing serial dilutions of this compound. Include a cell control with no compound.

  • Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 2-3 days).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: The percentage of cytotoxicity is calculated as: [1 - (absorbance of treated wells / absorbance of cell control wells)] x 100. The CC50 value is the concentration of the compound that reduces cell viability by 50% and can be determined by plotting the percentage of cytotoxicity against the compound concentration.

Visualizations

G cluster_0 Carbocyclic_arabinosyladenine Carbocyclic arabinosyladenine SAH_Hydrolase S-adenosyl-L-homocysteine Hydrolase Carbocyclic_arabinosyladenine->SAH_Hydrolase Inhibits SAH S-adenosyl-L- homocysteine SAH_Hydrolase->SAH Hydrolyzes Methyltransferases Methyltransferases SAH->Methyltransferases Inhibits SAM S-adenosyl-L- methionine SAM->Methyltransferases Viral_mRNA Viral mRNA Methyltransferases->Viral_mRNA Capped_Viral_mRNA Capped & Methylated Viral mRNA Viral_mRNA->Capped_Viral_mRNA Viral_Proteins Viral Proteins Capped_Viral_mRNA->Viral_Proteins HSV_Replication HSV Replication Viral_Proteins->HSV_Replication caption Mechanism of Action of this compound

Caption: Mechanism of Action of this compound.

G cluster_workflow Plaque Reduction Assay Workflow A Seed Vero Cells in 12-well plate B Incubate Overnight A->B C Infect with HSV (1 hour) B->C D Add Overlay with This compound C->D E Incubate (2-3 days) D->E F Fix and Stain with Crystal Violet E->F G Count Plaques and Calculate IC50 F->G caption Experimental Workflow for Plaque Reduction Assay

Caption: Experimental Workflow for Plaque Reduction Assay.

References

"application of Carbocyclic arabinosyladenine in DNA polymerase studies"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Carbocyclic arabinosyladenine, also known as aristeromycin, is a synthetic adenosine analog with significant utility in the study of DNA polymerases. Its unique structure, featuring a carbocyclic ring in place of the ribose sugar, confers resistance to degradation by adenosine deaminase. The active form of this compound is its triphosphate derivative, this compound triphosphate (Carbocyclic ara-ATP). These notes detail its mechanism of action and applications in DNA polymerase research.

Mechanism of Action:

Carbocyclic ara-ATP functions as a competitive inhibitor of DNA polymerases with respect to the natural substrate, deoxyadenosine triphosphate (dATP). The primary mechanism involves the binding of Carbocyclic ara-ATP to the active site of the DNA polymerase, thereby preventing the incorporation of dATP into the nascent DNA strand.

Two main hypotheses contribute to its inhibitory effect[1]:

  • Competitive Inhibition: Carbocyclic ara-ATP directly competes with dATP for the nucleotide-binding site on the DNA polymerase-DNA template complex. The structural similarity allows it to occupy the active site, but its altered sugar moiety can hinder the catalytic process.

  • Chain Termination/Elongation Impediment: Upon incorporation into the growing DNA strand, the arabinose-like sugar mimic can act as a chain terminator or create a structural distortion that impedes further elongation by the DNA polymerase. While some studies on related arabinosyl nucleosides suggest they may not be obligate chain terminators for certain polymerases, their incorporation can significantly slow down or halt subsequent nucleotide addition[1].

The inhibitory potency of arabinosyl nucleoside triphosphates can vary significantly between different types of DNA polymerases. For instance, studies on the non-carbocyclic analog, arabinosyladenine triphosphate (ara-ATP), have demonstrated differential inhibition of various polymerases. DNA polymerase alpha, an enzyme crucial for DNA replication, has been shown to be particularly sensitive to inhibition by ara-ATP analogs[2].

Applications in Research:

  • Elucidation of DNA Polymerase Mechanisms: this compound serves as a valuable tool to probe the active site and catalytic mechanism of various DNA polymerases. By studying the kinetics of inhibition, researchers can gain insights into the enzyme's substrate specificity and conformational changes during nucleotide binding and incorporation.

  • Antiviral and Anticancer Drug Development: As a potent inhibitor of DNA synthesis, this compound and its derivatives are investigated for their potential as antiviral and anticancer agents. Its ability to target viral or rapidly replicating cancer cell DNA polymerases over host cell polymerases is a key area of research.

  • Comparative Studies of DNA Polymerases: The differential inhibition of various DNA polymerases (e.g., cellular vs. viral, or different families of cellular polymerases) by Carbocyclic ara-ATP allows for their functional differentiation and characterization.

Quantitative Data

Table 1: Inhibition Constants (Ki) of Arabinosyladenine Triphosphate (ara-ATP) against DNA Primase

EnzymeSubstrate CompetitorKi (µM)Organism/Source
DNA PrimaseATP21Calf Thymus

Data sourced from a study on arabinosylnucleoside 5'-triphosphate inhibition of DNA primase.

Table 2: Inhibition Constants (Ki) of Arabinosylcytosine Triphosphate (ara-CTP) against DNA Polymerases

EnzymeSubstrate CompetitorKi (µM)Organism/Source
DNA Polymerase αdCTP4Calf Thymus
DNA Polymerase βdCTP32Calf Thymus

Data sourced from a study on the inhibition of DNA polymerase-alpha and -beta by ara-CTP.[3]

Experimental Protocols

Protocol 1: Determination of IC50 for Carbocyclic ara-ATP against DNA Polymerase

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Carbocyclic ara-ATP for a specific DNA polymerase using a filter-binding assay with a radiolabeled deoxynucleoside triphosphate (dNTP).

Materials:

  • Purified DNA polymerase

  • Activated calf thymus DNA (or a specific primer-template DNA)

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP) at a stock concentration of 10 mM

  • [³H]-dTTP or [α-³²P]-dATP

  • This compound triphosphate (Carbocyclic ara-ATP) stock solution

  • 10x DNA Polymerase Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • Stop Solution (e.g., 0.5 M EDTA)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare Reaction Mix: On ice, prepare a master mix containing the 10x reaction buffer, activated DNA, and all dNTPs except the radiolabeled one.

  • Prepare Carbocyclic ara-ATP Dilutions: Perform a serial dilution of the Carbocyclic ara-ATP stock solution to achieve a range of final concentrations to be tested (e.g., from 0.1 µM to 100 µM).

  • Set up Reactions: In individual microcentrifuge tubes on ice, add the reaction mix, the appropriate dilution of Carbocyclic ara-ATP (or vehicle control), and the radiolabeled dNTP.

  • Initiate Reaction: Add the purified DNA polymerase to each tube to initiate the reaction. The final reaction volume is typically 50 µL.

  • Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase (e.g., 37°C) for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range of product formation.

  • Stop Reaction: Terminate the reactions by adding an equal volume of Stop Solution.

  • Precipitate DNA: Precipitate the newly synthesized, radiolabeled DNA by adding cold 10% TCA.

  • Filter and Wash: Collect the precipitated DNA by filtering the solution through a glass fiber filter. Wash the filters multiple times with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled dNTPs.

  • Quantify Radioactivity: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of DNA polymerase activity (relative to the control without inhibitor) against the logarithm of the Carbocyclic ara-ATP concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Protocol 2: Determination of Ki for Carbocyclic ara-ATP (Competitive Inhibition)

This protocol determines the inhibition constant (Ki) assuming Carbocyclic ara-ATP is a competitive inhibitor of dATP.

Materials:

  • Same as Protocol 1.

Procedure:

  • Vary Substrate and Inhibitor Concentrations: Set up a matrix of reactions where the concentration of the competitive substrate (dATP) is varied (e.g., 0.5x, 1x, 2x, 5x, 10x Km of dATP) at several fixed concentrations of Carbocyclic ara-ATP (e.g., 0, 0.5x Ki [estimated], 1x Ki, 2x Ki).

  • Run DNA Polymerase Assay: Perform the DNA polymerase assay as described in Protocol 1 (steps 4-9) for each reaction condition.

  • Determine Initial Velocities: Calculate the initial velocity (rate of dNTP incorporation) for each reaction.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V) against the reciprocal of the dATP concentration (1/[S]).

    • The resulting lines for different inhibitor concentrations should intersect at the y-axis, which is characteristic of competitive inhibition.

    • The Km,app (apparent Km) for each inhibitor concentration can be determined from the x-intercept (-1/Km,app).

  • Calculate Ki: The Ki can be calculated using the following equation: Km,app = Km * (1 + [I]/Ki) Where:

    • Km,app is the apparent Michaelis constant in the presence of the inhibitor.

    • Km is the Michaelis constant for dATP in the absence of the inhibitor.

    • [I] is the concentration of Carbocyclic ara-ATP.

    Alternatively, a secondary plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration can be generated. The x-intercept of this plot will be -Ki. More accurately, non-linear regression analysis of the initial velocity data against the substrate and inhibitor concentrations using the Michaelis-Menten equation for competitive inhibition is recommended.

Visualizations

cluster_0 Mechanism of Action Polymerase DNA Polymerase DNA_synthesis DNA Synthesis Polymerase->DNA_synthesis Incorporates Inhibition Inhibition Polymerase->Inhibition Blocked by Inhibitor dATP dATP (Substrate) dATP->Polymerase Binds to active site C_ara_ATP Carbocyclic ara-ATP (Inhibitor) C_ara_ATP->Polymerase Competitively binds to active site

Caption: Competitive inhibition of DNA polymerase by Carbocyclic ara-ATP.

cluster_1 Experimental Workflow for Ki Determination start Start setup_reactions Set up reactions with varying [dATP] and [Carbocyclic ara-ATP] start->setup_reactions assay Perform DNA Polymerase Assay (e.g., filter binding with radiolabel) setup_reactions->assay measure Measure Initial Velocities (V) assay->measure plot Generate Lineweaver-Burk Plot (1/V vs 1/[S]) measure->plot analyze Analyze Plot for Competitive Inhibition (Intersection at y-axis) plot->analyze calculate Calculate Ki from K_m,app or secondary plot analyze->calculate end End calculate->end

Caption: Workflow for determining the Ki of Carbocyclic ara-ATP.

References

Experimental Design for In Vivo Studies with Carbocyclic Arabinosyladenine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic arabinosyladenine, also known as aristeromycin or cyclaradine, is a nucleoside analog with established antiviral and potential antineoplastic properties. Its primary mechanism of action is the potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions. This inhibition leads to the accumulation of SAH, which in turn competitively inhibits various S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are crucial for the methylation of nucleic acids, proteins, and lipids, and their disruption can interfere with viral replication and cancer cell proliferation. This document provides detailed application notes and protocols for designing and conducting preclinical in vivo studies to evaluate the efficacy, toxicity, and pharmacokinetics of this compound.

Data Presentation

Efficacy Data Summary

The following table summarizes efficacy data for this compound in a mouse model of Herpes Simplex Virus Type 1 (HSV-1) encephalitis.

Animal ModelVirus Strain & InoculationTreatment RegimenEfficacy EndpointOutcomeReference
Swiss MiceHSV-1 (intraperitoneal)113 to 450 mg/kg/day (i.p.) for 7 days, starting 4h post-inoculationMortalityReduced mortality from 95% (control) to 0-10%[1][2]
Swiss MiceHSV-1 (intracerebral, 32 LD50)~32 to 750 mg/kg/day (i.p.)Mean Survival TimeSignificant, dose-dependent increase in mean survival time[1][2]
Swiss MiceHSV-1 (intracerebral, 10 LD50)250 to 750 mg/kg/day (i.p.)Survival RateSignificant increase in survival[1][2]
Toxicology Data Summary
Animal ModelParameterRoute of AdministrationDoseObservationReference
Swiss MiceAcute ToxicityIntraperitoneal750 mg/kg/day for 7 daysNo significant weight loss observed, suggesting low toxicity at this dose[1][2]
-LD50-Not available--
-NOAEL-Not available--
Pharmacokinetic Data Summary

Detailed pharmacokinetic parameters for this compound are not extensively reported in publicly available literature. Key parameters such as Cmax, half-life (t½), and clearance (CL) should be determined empirically in the selected animal model.

Animal ModelParameterValue
Not availableCmaxNot available
Not availablet½ (half-life)Not available
Not availableCL (Clearance)Not available

Experimental Protocols

In Vivo Antiviral Efficacy Study: Murine Model of Herpes Simplex Encephalitis

This protocol describes a model to assess the efficacy of this compound against HSV-1 encephalitis in mice.

Materials:

  • This compound

  • Sterile saline or other appropriate vehicle

  • Herpes Simplex Virus Type 1 (HSV-1) strain

  • 6-week-old female BALB/c mice

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Syringes and needles for inoculation and administration

Procedure:

  • Animal Acclimation: House mice in an accredited animal care facility for at least one week prior to the experiment with ad libitum access to food and water.

  • Virus Inoculation:

    • Anesthetize mice via intraperitoneal (i.p.) injection or inhalation.

    • For intracerebral infection, inoculate a specific plaque-forming unit (PFU) count of HSV-1 (e.g., 10-32 LD50) in a small volume (e.g., 10-30 µL) into the brain.

    • For systemic infection leading to encephalitis, inoculate a higher PFU count of HSV-1 intraperitoneally.

  • Drug Administration:

    • Prepare a sterile solution or suspension of this compound in the chosen vehicle.

    • Begin treatment at a specified time post-infection (e.g., 4 hours).

    • Administer the drug intraperitoneally once daily for a predetermined period (e.g., 7 days). Use a dose range demonstrated to be effective (e.g., 100-500 mg/kg/day).

  • Monitoring and Endpoints:

    • Monitor animals daily for clinical signs of encephalitis (e.g., lethargy, ruffled fur, neurological signs like tremors or paralysis) and mortality for at least 21 days.

    • Record the day of death for each animal.

    • Primary endpoints are typically survival rate and mean survival time.

    • (Optional) At specific time points, a subset of animals can be euthanized to collect brain tissue for viral load determination (e.g., by plaque assay or qPCR).

Acute Toxicity Study: Maximum Tolerated Dose (MTD) Determination

This protocol provides a general framework for determining the MTD of this compound in mice.

Materials:

  • This compound

  • Vehicle

  • Male and female mice (e.g., CD-1 or BALB/c)

  • Syringes and needles

Procedure:

  • Dose Selection: Based on available efficacy data, select a range of doses. For this compound, a starting range could be 250 mg/kg, 500 mg/kg, 750 mg/kg, and 1000 mg/kg.

  • Dose Administration:

    • Administer single intraperitoneal injections of the selected doses to small groups of mice (e.g., 3-5 per group).

    • Include a control group receiving only the vehicle.

  • Observation:

    • Monitor animals closely for the first few hours post-injection and then daily for 7-14 days.

    • Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.

    • The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss).

  • Dose Escalation/De-escalation: Based on the results, the dose range can be adjusted in subsequent groups of animals to refine the MTD.

Pharmacokinetic Study

This protocol outlines a basic procedure to determine key pharmacokinetic parameters of this compound.

Materials:

  • This compound

  • Vehicle

  • Cannulated mice or rats (for serial blood sampling)

  • Blood collection tubes (e.g., with anticoagulant)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Drug Administration:

    • Administer a single dose of this compound via the desired route (e.g., intravenous bolus and intraperitoneal injection to determine bioavailability).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-administration).

  • Plasma Preparation:

    • Process blood samples to obtain plasma.

  • Bioanalysis:

    • Analyze plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, and clearance.

Mandatory Visualizations

Signaling Pathway of this compound

Carbocyclic_Arabinosyladenine_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Space cluster_2 Downstream Effects This compound This compound SAH Hydrolase SAH Hydrolase This compound->SAH Hydrolase Inhibition Adenosine Adenosine SAH Hydrolase->Adenosine Hydrolysis Homocysteine Homocysteine SAH Hydrolase->Homocysteine Hydrolysis SAH SAH Methyltransferases Methyltransferases SAH->Methyltransferases Feedback Inhibition DNA/RNA/Protein Methylation DNA/RNA/Protein Methylation SAH->DNA/RNA/Protein Methylation Inhibition of Methylation SAM SAM SAM->Methyltransferases Methyl Donor Methyltransferases->SAH Product Methylated Substrates Methylated Substrates Adenosine->SAH Hydrolase Homocysteine->SAH Hydrolase MEK/ERK Pathway MEK/ERK Pathway Wnt Signaling Wnt Signaling Cell Cycle Regulation Cell Cycle Regulation DNA/RNA/Protein Methylation->MEK/ERK Pathway Modulation DNA/RNA/Protein Methylation->Wnt Signaling Modulation DNA/RNA/Protein Methylation->Cell Cycle Regulation Modulation (G1 & G2/M arrest) In_Vivo_Efficacy_Workflow Start Start Animal Acclimation Animal Acclimation Start->Animal Acclimation Virus Inoculation Virus Inoculation Animal Acclimation->Virus Inoculation Randomization Randomization Virus Inoculation->Randomization Treatment Group Treatment Group Randomization->Treatment Group Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group Daily Monitoring Daily Monitoring Treatment Group->Daily Monitoring Vehicle Control Group->Daily Monitoring Data Collection Data Collection Daily Monitoring->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis End End Endpoint Analysis->End

References

Application Notes and Protocols: Carbocyclic Arabinosyladenine as a Tool for Studying Adenosine Deaminase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine deaminase (ADA) is a pivotal enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1][2] Its role is crucial for maintaining immune competence and regulating adenosine levels, which influence a wide array of physiological processes through adenosine receptor signaling.[3][4] Dysregulation of ADA activity is associated with various diseases, including severe combined immunodeficiency (SCID).[5]

Carbocyclic arabinosyladenine, also known as aristeromycin, is a synthetic analog of adenosine. A key feature of this molecule is its resistance to deamination by ADA.[6][7] This property makes it an invaluable tool for researchers studying various enzymatic pathways where the degradation of adenosine analogs by ADA could confound experimental results. By using this compound, scientists can investigate the effects of an adenosine analog on its intended target without the interference of ADA-mediated breakdown. These application notes provide a comprehensive overview of the use of this compound in the context of ADA studies, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound's resistance to adenosine deaminase stems from the replacement of the ribose sugar's furanose oxygen with a methylene group, forming a cyclopentane ring. This structural modification prevents the proper positioning of the molecule within the active site of ADA, thereby hindering the enzymatic deamination process. While it is a poor substrate for ADA, it serves as a potent inhibitor for other enzymes, such as S-adenosyl-L-homocysteine (SAH) hydrolase.[8] This selectivity allows researchers to probe the function of SAH hydrolase and other adenosine- or SAH-related enzymes in cellular systems where ADA is active.

Data Presentation

While this compound is primarily characterized by its resistance to ADA, it is important to quantify this interaction, even if it is weak. The following table summarizes the known kinetic parameters for this compound and other relevant compounds with adenosine deaminase. The lack of widely reported, specific Ki or IC50 values for this compound against ADA in the scientific literature underscores its characterization as a poor inhibitor, and therefore a useful negative control or tool for studying other enzymes in the presence of active ADA.

CompoundTarget EnzymeParameterValueSpecies/Source
This compound (Aristeromycin) Adenosine Deaminase Interaction Poor Substrate/Resistant General
AdenosineAdenosine DeaminaseKm29.7 ± 2.8 µMCalf Intestinal Mucosa
2'-DeoxyadenosineAdenosine DeaminaseKm22.4 ± 2.2 µMCalf Intestinal Mucosa
1-DeazaadenosineAdenosine DeaminaseKi0.66 µMNot Specified
2'-DeoxycoformycinAdenosine DeaminaseKi2.5 x 10⁻¹² MNot Specified
NaringinAdenosine DeaminaseKi58.8 µMMouse Erythrocytes
NaringinAdenosine DeaminaseKi168.3 µMHuman Erythrocytes

Mandatory Visualizations

Signaling Pathway

Adenosine_Signaling_Pathway cluster_membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine_ext Adenosine AMP->Adenosine_ext CD73 Inosine_ext Inosine Adenosine_ext->Inosine_ext ecto-ADA A2A_R A2A Receptor Adenosine_ext->A2A_R Adenosine_int Adenosine Adenosine_ext->Adenosine_int ENT1 AC Adenylyl Cyclase A2A_R->AC Gs cAMP_ext cAMP AC->cAMP_ext ENT1 ENT1 Inosine_int Inosine Adenosine_int->Inosine_int ADA AMP_int AMP Adenosine_int->AMP_int ADK IMP IMP Inosine_int->IMP SAH S-Adenosyl- homocysteine SAH->Adenosine_int SAHH Homocysteine Homocysteine SAH->Homocysteine SAHH ADA Adenosine Deaminase ADK Adenosine Kinase SAHH SAH Hydrolase Carbocyclic_AraA Carbocyclic Arabinosyladenine (Aristeromycin) Carbocyclic_AraA->SAHH Inhibits

Caption: Adenosine signaling pathway and the role of ADA.

Experimental Workflow

ADA_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Reagents: - ADA Enzyme Solution - Adenosine Substrate - this compound - Assay Buffer (e.g., Phosphate Buffer, pH 7.4) Serial_Dilutions Prepare Serial Dilutions of this compound Reagents->Serial_Dilutions Plate_Setup Set up 96-well plate: - Blank (Buffer only) - Control (Enzyme + Substrate) - Test Wells (Enzyme + Substrate + Inhibitor) Serial_Dilutions->Plate_Setup Preincubation Pre-incubate Enzyme with This compound Plate_Setup->Preincubation Reaction_Start Initiate Reaction by Adding Adenosine Substrate Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Measurement Measure Absorbance Change (e.g., at 265 nm) over time Incubation->Measurement Calculate_Rates Calculate Reaction Rates (ΔAbsorbance / time) Measurement->Calculate_Rates Percent_Inhibition Calculate Percent Inhibition for each inhibitor concentration Calculate_Rates->Percent_Inhibition IC50_Curve Plot % Inhibition vs. [Inhibitor] to determine IC50 (if applicable) Percent_Inhibition->IC50_Curve Ki_Determination Determine Ki using Michaelis-Menten and Dixon/Lineweaver-Burk plots IC50_Curve->Ki_Determination

Caption: Workflow for ADA inhibition assay.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Adenosine Deaminase Activity

This protocol is adapted from standard spectrophotometric methods for measuring ADA activity, which rely on the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

  • Purified Adenosine Deaminase (e.g., from bovine spleen)

  • Adenosine

  • This compound

  • 50 mM Potassium Phosphate Buffer, pH 7.4

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 265 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Adenosine Deaminase in 50 mM potassium phosphate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of adenosine in 50 mM potassium phosphate buffer. A typical starting concentration for the substrate in the assay is 50 µM.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in 50 mM potassium phosphate buffer to the desired concentrations. Ensure the final solvent concentration in the assay does not exceed 1% and is consistent across all wells.

  • Assay Setup (96-well plate format):

    • Blank: 190 µL of 50 mM potassium phosphate buffer.

    • Control (No Inhibitor): 170 µL of 50 mM potassium phosphate buffer + 10 µL of ADA enzyme solution.

    • Inhibitor Wells: 160 µL of 50 mM potassium phosphate buffer + 10 µL of this compound solution at various concentrations + 10 µL of ADA enzyme solution.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the adenosine substrate solution to all wells (except the blank).

    • Immediately start monitoring the absorbance at 265 nm every 30 seconds for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of the reaction (V) by determining the slope of the linear portion of the absorbance vs. time plot (ΔA₂₆₅/min).

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). Given that this compound is a very poor inhibitor, a high concentration may be required to observe any significant inhibition.

Protocol 2: Determination of the Michaelis-Menten Constant (Km) and Vmax for ADA

This protocol is used to determine the kinetic parameters of ADA with its natural substrate, adenosine.

Materials:

  • Same as Protocol 1, excluding this compound.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Adenosine Deaminase as in Protocol 1.

    • Prepare a series of adenosine substrate solutions of varying concentrations (e.g., 0, 10, 20, 40, 80, 160 µM) in 50 mM potassium phosphate buffer.

  • Assay Setup (Cuvette format):

    • For each substrate concentration, prepare a reaction mixture containing:

      • x µL of 50 mM potassium phosphate buffer

      • 10 µL of ADA enzyme solution

      • y µL of adenosine substrate solution (to a final volume of 200 µL)

    • The final volume and the ratio of buffer to substrate will vary to achieve the desired final substrate concentrations.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the ADA enzyme solution to the pre-warmed buffer and substrate mixture.

    • Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 265 nm over time at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time curve.

    • Plot the initial velocity (V₀) versus the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software or by using a linear transformation of the data, such as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Conclusion

This compound's resistance to adenosine deaminase makes it an indispensable tool for researchers in various fields. Its use allows for the specific study of other enzymes, such as SAH hydrolase, without the confounding variable of its degradation by ADA. The protocols provided herein offer a starting point for researchers to characterize the activity of ADA and to utilize this compound effectively in their experimental designs. Understanding the interaction—or lack thereof—between this adenosine analog and ADA is crucial for the accurate interpretation of experimental results in the study of purine metabolism and signaling.

References

Application Notes and Protocols for the Synthesis of Carbocyclic Arabinosyladenine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of carbocyclic arabinosyladenine analogs, which are important therapeutic agents due to their antiviral and anticancer properties. The replacement of the furanose ring's oxygen with a methylene group in these nucleoside analogs leads to increased metabolic stability.[1][2] This document outlines key synthetic strategies, including methods starting from Vince lactam, stereoselective dihydroxylation, and the crucial Mitsunobu reaction for coupling the purine base.

Key Synthetic Strategies

The synthesis of this compound analogs can be broadly categorized into two main approaches:

  • Linear Synthesis: This method involves the stepwise construction of the heterocyclic base onto a pre-functionalized carbocyclic core.

  • Convergent Synthesis: This more flexible approach involves the synthesis of a functionalized carbocyclic moiety and a separate heterocyclic base, which are then coupled together in a key step.[3]

A popular and versatile starting material for the convergent synthesis of these analogs is the bicyclic γ-lactam known as Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[3][4] Enzymatic resolution of racemic Vince lactam provides access to enantiomerically pure starting materials, which are crucial for the synthesis of biologically active nucleoside analogs.[3]

Experimental Protocols

This section details a representative protocol for the synthesis of a this compound analog, compiling common steps and conditions from published literature.

Protocol 1: Synthesis of a Protected Carbocyclic Amine from Vince Lactam

This protocol outlines the initial steps to create a key carbocyclic amine intermediate from (-)-Vince lactam.

Materials:

  • (-)-Vince lactam

  • Lithium aluminum hydride (LiAlH)

  • Tetrahydrofuran (THF), anhydrous

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Ozone (O₃)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Reduction of Lactam: To a solution of (-)-Vince lactam in anhydrous THF, add LiAlH₄ portion-wise at 0 °C. Stir the reaction mixture at room temperature for 4 hours.

  • Boc Protection: After quenching the reaction, protect the resulting amine with (Boc)₂O and Et₃N in DCM to yield the Boc-protected aminocyclopentene.

  • Ozonolysis: Cool a solution of the Boc-protected aminocyclopentene in a mixture of DCM and MeOH to -78 °C and bubble ozone through the solution until a blue color persists.

  • Reductive Workup: Quench the reaction with NaBH₄ at -78 °C and allow it to warm to room temperature. This yields the corresponding diol.

  • Mesylation: Treat the diol with MsCl and Et₃N in DCM at 0 °C to selectively mesylate the primary hydroxyl group.

  • Azide Formation: Dissolve the mesylate in DMF and add NaN₃. Heat the mixture to 80 °C for 3 hours to afford the corresponding azide.

  • Reduction to Amine: Hydrogenate the azide using 10% Pd/C under a hydrogen atmosphere in MeOH to yield the protected carbocyclic amine.

Protocol 2: Introduction of the Adenine Moiety via Mitsunobu Reaction

This protocol describes the coupling of the protected carbocyclic alcohol with 6-chloropurine, a common precursor for adenine.

Materials:

  • Protected carbocyclic alcohol (from a suitable synthetic route)

  • 6-Chloropurine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[5]

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the protected carbocyclic alcohol, 6-chloropurine, and PPh₃ in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the solution.[6]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the coupled product. The polarity of the 7-alkylated purine byproduct can be similar to that of triphenylphosphine oxide, requiring careful chromatography.[1]

Protocol 3: Conversion of 6-Chloropurine to Adenine and Deprotection

This protocol details the final steps to obtain the this compound analog.

Materials:

  • Protected 6-chloro-carbocyclic nucleoside

  • Ammonia in methanol (methanolic ammonia)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in methanol

Procedure:

  • Amination: Dissolve the protected 6-chloro-carbocyclic nucleoside in a saturated solution of ammonia in methanol.[7]

  • Stir the reaction in a sealed vessel at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Deprotection: Treat the resulting protected carbocyclic adenosine analog with a solution of TFA in DCM or HCl in methanol to remove the protecting groups.[7]

  • Stir the reaction at room temperature for 1-4 hours.

  • Concentrate the mixture and purify the final this compound analog by crystallization or column chromatography.

Quantitative Data

The following table summarizes representative yields for key transformations in the synthesis of this compound analogs, compiled from various literature sources. Actual yields may vary depending on the specific substrate and reaction conditions.

StepStarting MaterialProductReagents and ConditionsYield (%)
Mitsunobu Coupling Protected Carbocyclic AlcoholProtected 6-Chloro-Carbocyclic Nucleoside6-Chloropurine, PPh₃, DIAD, THF50-80
Amination of 6-Chloropurine Protected 6-Chloro-Carbocyclic NucleosideProtected Carbocyclic Adenosine AnalogMethanolic Ammonia85-95
Final Deprotection Protected Carbocyclic Adenosine AnalogThis compound AnalogTFA/DCM or HCl/MeOH70-90
Dihydroxylation of Cyclopentene Substituted CyclopenteneCarbocyclic DiolOsO₄ (catalytic), NMO70-95
Azide Displacement of Mesylate Carbocyclic MesylateCarbocyclic AzideNaN₃, DMF80-95

Visualizations

Synthetic Pathway from Vince Lactam

G VinceLactam (-)-Vince Lactam ProtectedAmine Protected Aminocyclopentene VinceLactam->ProtectedAmine 1. LiAlH4 2. Boc2O Diol Carbocyclic Diol ProtectedAmine->Diol 1. O3 2. NaBH4 Mesylate Carbocyclic Mesylate Diol->Mesylate MsCl, Et3N Azide Carbocyclic Azide Mesylate->Azide NaN3, DMF ProtectedCarbocyclicAmine Protected Carbocyclic Amine Azide->ProtectedCarbocyclicAmine H2, Pd/C FinalAnalog This compound Analog ProtectedCarbocyclicAmine->FinalAnalog Base Coupling & Deprotection

Caption: General synthetic scheme from (-)-Vince lactam.

Convergent Synthesis Workflow

G cluster_0 Carbocyclic Core Synthesis cluster_1 Nucleobase Preparation Start_Carbo Starting Material (e.g., Vince Lactam) Carbo_Inter Functionalized Carbocyclic Alcohol Start_Carbo->Carbo_Inter Multi-step Synthesis Coupling Mitsunobu Coupling Carbo_Inter->Coupling Start_Base Purine Precursor (e.g., 6-Chloropurine) Start_Base->Coupling Protected_Analog Protected Analog Coupling->Protected_Analog Final_Product Final Carbocyclic Arabinosyladenine Analog Protected_Analog->Final_Product Amination & Deprotection

Caption: Convergent approach to carbocyclic analogs.

Logical Flow of Key Transformations

G A Chiral Carbocyclic Precursor (e.g., from Vince Lactam) B Stereoselective Functionalization (e.g., Dihydroxylation) A->B C Introduction of Nucleofuge (e.g., Mesylation) B->C D Introduction of Amino Group Precursor (e.g., Azide) C->D E Reduction to Amine D->E F Coupling with Purine Base (e.g., Mitsunobu Reaction) E->F Alternative: Couple alcohol before amine formation G Final Deprotection F->G H Target Analog G->H

Caption: Key transformations in the synthesis.

References

Application Notes and Protocols for Carbocyclic Arabinosyladenine in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic arabinosyladenine, also known as cyclaradine, is a synthetic nucleoside analog with demonstrated antiviral and antineoplastic properties.[1] As a carbocyclic derivative of arabinosyladenine (ara-A), it is resistant to deamination by adenosine deaminase, a key enzyme in the metabolism of other nucleoside analogs. This resistance suggests the potential for improved pharmacokinetic and pharmacodynamic profiles in therapeutic applications. While preclinical studies have established its potential as an antineoplastic agent, particularly in experimental leukemia models, publicly available data on its use in combination with other anticancer agents is limited.[1]

This document aims to provide a framework for researchers and drug development professionals interested in exploring the potential of this compound in combination therapy. Due to the scarcity of direct combination studies involving this compound, this document will leverage data from studies of its close structural and functional analog, cytarabine (arabinosylcytosine, ara-C), to illustrate key concepts, potential combination strategies, and example protocols. Cytarabine is a cornerstone of treatment for acute myeloid leukemia (AML), and extensive research into its use in combination regimens provides valuable insights that can inform the design of future studies with this compound.

The rationale for combination therapy in cancer is to achieve synergistic or additive cytotoxicity, overcome drug resistance, and minimize toxicity by using drugs with different mechanisms of action.

Potential Signaling Pathways and Mechanisms of Action

This compound, as a nucleoside analog, is expected to exert its cytotoxic effects primarily through interference with DNA synthesis. After intracellular phosphorylation to its active triphosphate form, it can be incorporated into DNA, leading to chain termination and inhibition of DNA polymerase. This mechanism provides a strong rationale for combining it with other agents that target different aspects of cell proliferation and survival.

Below is a conceptual signaling pathway diagram illustrating the mechanism of action of a nucleoside analog like this compound and potential points of synergistic interaction with other chemotherapeutic agents.

Nucleoside_Analog_Pathway Conceptual Signaling Pathway for Nucleoside Analogs in Combination Therapy cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Drug_Uptake Nucleoside Transporter (e.g., hENT1) dCK Deoxycytidine Kinase (dCK) Drug_Uptake->dCK Phosphorylation Carbocyclic_araA This compound (Cyclaradine) Carbocyclic_araA->Drug_Uptake Carbocyclic_araATP Carbocyclic ara-ATP (Active Metabolite) dCK->Carbocyclic_araATP DNA_Polymerase DNA Polymerase Carbocyclic_araATP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Inhibition Topoisomerase_Inhibitor Topoisomerase Inhibitor (e.g., Doxorubicin) Topoisomerase Topoisomerase Topoisomerase_Inhibitor->Topoisomerase Inhibition DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Induces DNA_Synthesis->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair DNA Repair Mechanisms DNA_Damage->DNA_Repair Activation DNA_Repair_Inhibitor DNA Repair Inhibitor (e.g., PARP Inhibitor) DNA_Repair_Inhibitor->DNA_Repair Inhibition

Caption: Conceptual pathway of this compound action and potential combination targets.

Quantitative Data from Combination Studies (with Cytarabine as a Surrogate)

The following tables summarize quantitative data from clinical trials investigating the combination of cytarabine with other chemotherapeutic agents in the treatment of Acute Myeloid Leukemia (AML). This data can serve as a reference for designing and evaluating future studies with this compound.

Table 1: Efficacy of Cytarabine in Combination with Cladribine for Childhood AML

Treatment ArmRegimenNumber of Patients5-Year Event-Free Survival (EFS)5-Year Overall Survival (OS)Reference
Arm ACladribine (9 mg/m²/dose) + Cytarabine (500 mg/m²/dose as 2-hour infusions)4844.1% ± 5.4% (for all patients)50.0% ± 5.5% (for all patients)[2]
Arm BCladribine (9 mg/m²/dose) + Cytarabine (500 mg/m²/day as continuous infusion)4844.1% ± 5.4% (for all patients)50.0% ± 5.5% (for all patients)[2]

Table 2: Efficacy of Different Cytarabine-Based Regimens for Non-Remission AML

RegimenNumber of PatientsComplete Remission (CR) RateOverall Response (OR) Rate (CR + PR)Reference
HD-CAG (High-Dose Cytarabine, Aclarubicin, G-CSF)44Not statistically different among groups84.1%[3]
I/HDAC (Intermediate/High-Dose Cytarabine)30Not statistically different among groups56.7%[3]
SDAC (Standard-Dose Cytarabine Combination)27Not statistically different among groupsNot reported[3]

Table 3: Efficacy of Cytarabine in Combination with Fludarabine and Idarubicin vs. New Combination Regimens (NCRs) for NPM1-Mutated AML

Treatment GroupNumber of PatientsComplete Remission (CR) RateMedian Overall Survival (OS)Median Event-Free Survival (EFS)Reference
FLAI (Fludarabine, Cytarabine, Idarubicin)6268%27.3 months20.5 months[4]
NCRs (e.g., 3+7 with Midostaurin or Gemtuzumab Ozogamicin)6383%Not ReachedNot Reached[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the context of cytarabine combination therapy. These can be adapted for preclinical and clinical studies of this compound.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol is a general guideline for assessing the synergistic, additive, or antagonistic effects of this compound in combination with another anticancer agent in cancer cell lines.

Objective: To determine the in vitro efficacy of this compound in combination with another therapeutic agent.

Materials:

  • Cancer cell lines of interest (e.g., AML cell lines like HL-60, KG-1)

  • This compound (lyophilized powder)

  • Combination agent (e.g., doxorubicin, cisplatin)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT or WST-1 cell proliferation assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions of each drug.

  • Drug Treatment: Treat cells with either this compound alone, the combination agent alone, or the combination of both at various concentrations. Include untreated control wells.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • Cell Viability Assessment: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In_Vitro_Cytotoxicity_Workflow Workflow for In Vitro Combination Cytotoxicity Assay Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Drug_Treatment Add single agents and combinations Incubation_24h->Drug_Treatment Incubation_48_72h Incubate for 48-72 hours Drug_Treatment->Incubation_48_72h Viability_Assay Perform MTT/WST-1 assay Incubation_48_72h->Viability_Assay Data_Analysis Measure absorbance and calculate IC50/CI Viability_Assay->Data_Analysis End End Data_Analysis->End Xenograft_Model_Workflow Workflow for In Vivo Xenograft Model Study Start Start Tumor_Implantation Implant tumor cells in mice Start->Tumor_Implantation Tumor_Growth Allow tumors to establish Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment_Phase Administer drugs and monitor mice Randomization->Treatment_Phase Tumor_Measurement Measure tumor volume regularly Treatment_Phase->Tumor_Measurement Endpoint_Analysis Euthanize mice and analyze tumors Treatment_Phase->Endpoint_Analysis Study endpoint Tumor_Measurement->Treatment_Phase Data_Analysis Calculate TGI and perform statistical analysis Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Evaluating Carbocyclic Arabinosyladenine Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic arabinosyladenine, also known as aristeromycin, is a nucleoside analog with demonstrated efficacy as both an antineoplastic and an antiviral agent.[1] As an adenosine deaminase-resistant compound, it maintains its structural integrity and biological activity for a longer duration in biological systems.[1] The primary mechanism of action for this compound involves the inhibition of DNA synthesis.[2] Following uptake into the cell, it is phosphorylated to its triphosphate form, which then acts as a competitive inhibitor of DNA polymerase, halting DNA replication. This mode of action makes it a potent agent against rapidly proliferating cells, such as cancer cells, and DNA viruses like Simplexvirus (Herpes Simplex Virus) and Vaccinia virus.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture models to assess the efficacy of this compound. The methodologies described herein cover the evaluation of its cytotoxic effects on cancer cell lines and its inhibitory activity against viral replication.

Data Presentation

The following tables summarize illustrative quantitative data for the efficacy of this compound in representative cancer and virus-infected cell lines. Note: Specific experimental values for this compound are not widely available in the public domain. The data presented below is illustrative and based on the activity of closely related nucleoside analogs to provide a representative example of expected outcomes.

Table 1: Illustrative Anticancer Efficacy of this compound

Cell LineCancer TypeAssayEndpointIllustrative Value (µM)
HL-60Acute Promyelocytic LeukemiaMTT AssayIC50 (72h)5.8
JurkatAcute T-Cell LeukemiaCellTiter-Glo®IC50 (72h)8.2
HeLaCervical CancerCrystal Violet AssayIC50 (72h)12.5
A549Lung CarcinomaMTS AssayIC50 (72h)15.1

Table 2: Illustrative Antiviral Efficacy of this compound

VirusHost Cell LineAssayEndpointIllustrative Value (µM)
Herpes Simplex Virus 1 (HSV-1)VeroPlaque Reduction AssayEC503.5
Vaccinia Virus (VACV)HeLaViral Titer ReductionEC506.7
Herpes Simplex Virus 1 (HSV-1)VeroMTS AssayCC50> 50
Vaccinia Virus (VACV)HeLaMTS AssayCC50> 50
Herpes Simplex Virus 1 (HSV-1)Vero-Selectivity Index (SI)> 14.3
Vaccinia Virus (VACV)HeLa-Selectivity Index (SI)> 7.5

Experimental Protocols

I. Assessment of Anticancer Efficacy

A. Cell Viability Assay (MTT Protocol)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a colorimetric MTT assay.

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HL-60, Jurkat, HeLa, A549) in appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (medium with the same concentration of solvent) and untreated controls.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

B. Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells.

  • Cell Treatment:

    • Seed 1 x 10⁶ cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 concentration for 24, 48, and 72 hours. Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of a staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide staining.

  • Cell Treatment:

    • Seed 5 x 10⁵ cells in a 6-well plate and treat with the IC50 concentration of this compound for 48 hours.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

II. Assessment of Antiviral Efficacy

A. Plaque Reduction Assay

This assay determines the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).

  • Cell Seeding:

    • Seed a confluent monolayer of host cells (e.g., Vero cells for HSV-1) in 6-well plates.

  • Viral Infection and Treatment:

    • Prepare serial dilutions of this compound in a serum-free medium.

    • Remove the growth medium from the cells and infect with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

    • Remove the viral inoculum and wash the cells with PBS.

    • Overlay the cells with a mixture of 2X growth medium and 1.2% methylcellulose containing the various concentrations of the compound.

  • Plaque Visualization:

    • Incubate the plates for 2-3 days at 37°C until plaques are visible.

    • Fix the cells with 10% formalin and stain with 0.1% crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each concentration relative to the virus control (no compound).

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Mandatory Visualizations

experimental_workflow_antiviral cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis cell_seeding Seed Host Cells (e.g., Vero) infection Infect Cells with Virus (e.g., HSV-1) cell_seeding->infection compound_prep Prepare Drug Dilutions treatment Add Drug Dilutions & Methylcellulose Overlay compound_prep->treatment infection->treatment incubation Incubate for 2-3 Days (Plaque Formation) treatment->incubation staining Fix and Stain Plaques (Crystal Violet) incubation->staining counting Count Plaques staining->counting analysis Calculate EC50 counting->analysis

Plaque Reduction Assay Workflow

signaling_pathway_apoptosis cluster_drug Drug Action cluster_dna_damage DNA Damage Response cluster_apoptosis Intrinsic Apoptosis Pathway drug This compound drug_p Phosphorylation drug->drug_p drug_ppp Carbocyclic-ara-ATP drug_p->drug_ppp dna_poly DNA Polymerase drug_ppp->dna_poly inhibition dna_rep DNA Replication dna_damage DNA Damage / Replication Stress p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed Apoptosis Signaling Pathway

cell_cycle_arrest_pathway cluster_drug_action Drug Action cluster_replication_block Replication Block cluster_cell_cycle_control Cell Cycle Control drug This compound drug_ppp Carbocyclic-ara-ATP drug->drug_ppp Phosphorylation dna_poly DNA Polymerase drug_ppp->dna_poly inhibition s_phase S-Phase Progression p21 p21 (CDKN1A) Upregulation s_phase->p21 S-phase stress leads to cdk2_cyclinE CDK2/Cyclin E Complex p21->cdk2_cyclinE inhibition rb_phos Rb Phosphorylation cdk2_cyclinE->rb_phos g1_s_transition G1/S Transition e2f E2F Release rb_phos->e2f e2f->g1_s_transition arrest G1/S Arrest

References

Application Notes and Protocols for Quantifying Carbocyclic Arabinosyladenine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic arabinosyladenine, also known as aristeromycin, is a potent antiviral and antineoplastic agent. As a carbocyclic nucleoside analog, it acts as a powerful inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. This inhibition leads to the intracellular accumulation of SAH, which in turn competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, crucial enzymes for viral replication and cancer cell proliferation.

Accurate quantification of aristeromycin in biological samples such as plasma, serum, and tissue homogenates is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, therapeutic drug monitoring, and preclinical and clinical development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the latter being the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.

While specific validated methods for aristeromycin are not widely published, the following protocols are based on established and validated methods for similar nucleoside analogs. Researchers should consider these as templates that require optimization and validation for their specific application and biological matrix.

Mechanism of Action: Inhibition of SAH Hydrolase

Aristeromycin's primary mechanism of action involves the potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is critical for the regeneration of S-adenosyl-L-methionine (SAM), the universal methyl donor in numerous biological transmethylation reactions. By inhibiting SAH hydrolase, aristeromycin causes an accumulation of SAH, which is a strong product inhibitor of methyltransferases. This disruption of methylation processes is detrimental to rapidly replicating entities like viruses and cancer cells.

Aristeromycin_Mechanism_of_Action SAM S-Adenosyl-L-methionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase Substrate Methyl_Acceptor Methyl Acceptor (e.g., DNA, RNA, protein) Methyl_Acceptor->Methyltransferase Methylated_Product Methylated Product SAH S-Adenosyl-L-homocysteine (SAH) SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Substrate Inhibition_MT Inhibition SAH->Inhibition_MT Methyltransferase->Methylated_Product Product Methyltransferase->SAH Product Adenosine Adenosine SAH_Hydrolase->Adenosine Product Homocysteine Homocysteine SAH_Hydrolase->Homocysteine Product Aristeromycin This compound (Aristeromycin) Inhibition_SAHH Inhibition Aristeromycin->Inhibition_SAHH Inhibition_MT->Methyltransferase Inhibition_SAHH->SAH_Hydrolase

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of nucleoside analogs in biological matrices using LC-MS/MS and HPLC-UV. These values are intended to serve as a general guideline; specific performance will depend on the analyte, matrix, instrumentation, and validated method.

Table 1: Typical Performance Characteristics for LC-MS/MS Quantification of Nucleoside Analogs in Human Plasma

ParameterTypical RangeCitation
Lower Limit of Quantification (LLOQ)0.5 - 10 ng/mL[1]
Linearity (r²)> 0.99[1]
Intra-day Precision (%CV)< 15%[1]
Inter-day Precision (%CV)< 15%[1]
Accuracy (%Bias)± 15%[1]
Recovery85 - 115%[1]

Table 2: Typical Performance Characteristics for HPLC-UV Quantification of Nucleoside Analogs in Human Plasma

ParameterTypical Range
Lower Limit of Quantification (LLOQ)50 - 500 ng/mL
Linearity (r²)> 0.99
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)± 15%
Recovery80 - 120%

Experimental Protocols

The following are detailed, generalized protocols for the quantification of this compound in biological samples.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a sensitive and selective method for the quantification of aristeromycin in human plasma using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

  • This compound (Aristeromycin) reference standard

  • Stable isotope-labeled internal standard (IS) (e.g., ¹³C₅-Aristeromycin)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • 96-well protein precipitation plates

2. Instrumentation

  • A sensitive LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) equipped with an electrospray ionization (ESI) source.

  • A UPLC or HPLC system.

  • Analytical column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

3. Sample Preparation (Protein Precipitation)

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 50 µL of plasma in a 96-well plate, add 150 µL of acetonitrile containing the internal standard (e.g., at 100 ng/mL).

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions (MRM): To be determined by direct infusion of aristeromycin and the IS. For aristeromycin (MW: 265.28), a potential transition would be m/z 266.1 -> 136.1.

5. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.

LC_MS_MS_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (in Acetonitrile) Start->Add_IS Vortex Vortex (2 min) Add_IS->Vortex Centrifuge Centrifuge (4000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS_MS LC-MS/MS Analysis Supernatant->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Figure 2: LC-MS/MS experimental workflow for aristeromycin quantification.
Protocol 2: Quantification of this compound in Human Serum by HPLC-UV

This protocol provides a less sensitive but more accessible method for the quantification of aristeromycin in serum using HPLC with UV detection.

1. Materials and Reagents

  • This compound (Aristeromycin) reference standard

  • A suitable internal standard (e.g., another nucleoside analog with a distinct retention time)

  • HPLC-grade acetonitrile and methanol

  • Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), pH adjusted

  • Perchloric acid or trichloroacetic acid for protein precipitation

  • Human serum

2. Instrumentation

  • HPLC system with a UV-Vis detector.

  • Analytical column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

3. Sample Preparation (Protein Precipitation)

  • Allow frozen serum samples to thaw at room temperature.

  • Vortex the serum samples to ensure homogeneity.

  • To 100 µL of serum, add 200 µL of cold 10% perchloric acid containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Neutralize the supernatant with a potassium hydroxide solution.

  • Centrifuge again to precipitate the potassium perchlorate.

  • Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-UV Conditions

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 95:5 v/v). The exact ratio should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: Approximately 260 nm (to be confirmed by scanning the UV spectrum of aristeromycin).

5. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.

HPLC_UV_Workflow Start Start: Serum Sample Precipitation Protein Precipitation (with Perchloric Acid + IS) Start->Precipitation Centrifuge1 Centrifuge (10,000 x g, 10 min) Precipitation->Centrifuge1 Supernatant1 Collect and Neutralize Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge Supernatant1->Centrifuge2 Filter Filter Supernatant (0.22 µm) Centrifuge2->Filter HPLC_UV HPLC-UV Analysis Filter->HPLC_UV Data_Analysis Data Analysis and Quantification HPLC_UV->Data_Analysis

Figure 3: HPLC-UV experimental workflow for aristeromycin quantification.

Disclaimer

The provided protocols are intended as a guide and are based on established methodologies for similar compounds. It is essential that these methods are fully validated for the specific biological matrix and intended application in accordance with regulatory guidelines (e.g., FDA, EMA) before use in preclinical or clinical studies. Validation should include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Carbocyclic Arabinosyladenine (Aristeromycin)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Carbocyclic Arabinosyladenine (Aristeromycin).

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps influencing the overall yield of Aristeromycin synthesis?

A1: The two most critical steps that significantly impact the overall yield are the stereoselective dihydroxylation of the cyclopentene intermediate and the subsequent coupling of the carbocyclic core with the adenine base, often achieved via a Mitsunobu reaction. Inefficient control over stereochemistry during dihydroxylation can lead to difficult-to-separate diastereomers, reducing the yield of the desired isomer. The Mitsunobu reaction is sensitive to steric hindrance and the solubility of the purine base, which can result in low coupling efficiency.

Q2: How can I improve the stereoselectivity of the dihydroxylation of the cyclopentene intermediate?

Q3: What are common issues with the Mitsunobu reaction for coupling the purine base, and how can they be addressed?

A3: Common issues with the Mitsunobu reaction in this context include low yields due to the poor solubility of adenine in common organic solvents like THF, and the formation of N7-alkylated isomers as byproducts. To improve adenine's solubility, it can be pre-functionalized or the reaction can be carried out in a higher-boiling solvent like 1,4-dioxane.[3][4] To favor the desired N9-alkylation, using a protected adenine derivative, such as N-benzoyl adenine, can be beneficial. Optimizing the order of reagent addition and the reaction temperature is also critical for maximizing the yield of the desired product.[5]

Q4: Are there alternative methods to the Mitsunobu reaction for the coupling step?

A4: Yes, alternative methods exist. One common strategy involves a linear approach where the purine ring is constructed stepwise on a pre-formed carbocyclic amine. This method can offer better control over regioselectivity. Another approach is the direct alkylation of the purine base with a suitably activated carbocyclic intermediate (e.g., a triflate or mesylate), though this can also lead to mixtures of N9 and N7 isomers.

Troubleshooting Guides

Problem 1: Low Yield in the Dihydroxylation Step
Symptom Possible Cause(s) Suggested Solution(s)
Low overall yield after dihydroxylation. Incomplete reaction.Monitor the reaction closely using TLC. If the starting material is not fully consumed, consider increasing the reaction time or adding a slight excess of the dihydroxylating agent (e.g., OsO₄/NMO).
Decomposition of the product.Ensure the reaction is performed at the recommended temperature (often 0°C or room temperature) to avoid side reactions. Quench the reaction promptly upon completion.
Difficult purification leading to product loss.The diol product can be sensitive. Consider converting it to a more stable derivative, such as an acetonide, immediately after the workup to facilitate purification and handling.
Formation of multiple stereoisomers. Poor facial selectivity of the dihydroxylation.Re-evaluate the directing groups on your cyclopentene substrate. The presence of bulky or specific functional groups can significantly influence the stereochemical outcome.[6][7] Optimize reaction conditions, including solvent and temperature, as these can affect selectivity.[1]
Problem 2: Low Yield in the Mitsunobu Coupling Step
Symptom Possible Cause(s) Suggested Solution(s)
Low yield of the desired N9-coupled product. Poor solubility of the purine base (e.g., adenine) in the reaction solvent.Use a higher boiling point solvent like 1,4-dioxane or DMF.[4] Consider using a more soluble derivative of adenine, such as a silylated or acylated version.
Steric hindrance around the reaction center of the alcohol or the purine.If possible, use less bulky protecting groups on the carbocyclic alcohol. For the purine, ensure the N9 position is accessible.
Degradation of reagents or intermediates.Use freshly distilled/purified solvents and ensure all reagents are anhydrous, as the Mitsunobu reaction is sensitive to moisture. Add the reagents slowly at a low temperature (e.g., 0°C) to control the reaction exotherm.
Formation of a significant amount of the N7-isomer. The electronic properties of the purine and reaction conditions favor N7-alkylation.Using a protected purine, such as 6-chloropurine or N-benzoyl-adenine, can help direct the alkylation to the N9 position. Modifying the reaction solvent and temperature can also influence the N9/N7 ratio.
Difficult purification of the product from triphenylphosphine oxide. Triphenylphosphine oxide is a common byproduct and can be challenging to remove completely by standard column chromatography.Several methods can be employed for its removal, including precipitation by adding a non-polar solvent like hexane or ether, or using specific purification techniques like chromatography on a dedicated column or employing polymer-bound triphenylphosphine.

Quantitative Data Presentation

Table 1: Comparison of Stereoselectivity in the Dihydroxylation of a Cyclopentene Intermediate under Different Conditions

Dihydroxylation Reagent Solvent System Temperature (°C) Diastereomeric Ratio (desired:undesired) Reference
OsO₄/NMOMeCN/THF/t-BuOH/H₂O0>7:1[1]
OsO₄/NMO (with 2-furyl directing group)MeCN/THF/t-BuOH/H₂O014:1[1]
OsO₄/NMOTHFRoom Temp(results in unexpected β-dihydroxylation)[6]

Table 2: Yield Comparison for the Mitsunobu Coupling Reaction

Purine Derivative Carbocyclic Alcohol Solvent Yield (%) Reference
6-ChloropurineProtected cyclopentanolTHFModerate to Good[3]
AdenineProtected cyclopentanol1,4-DioxaneModerately Good[4]
4-Chloro-1H-imidazo[4,5-c]pyridineSubstituted cyclopentanolTHF50-85[5]

Experimental Protocols

Protocol 1: Stereoselective Dihydroxylation of a Cyclopentene Intermediate
  • Preparation: Dissolve the cyclopentene intermediate in a mixed solvent of acetonitrile (MeCN), tetrahydrofuran (THF), tert-butanol (t-BuOH), and water. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) to the solution, followed by a catalytic amount of osmium tetroxide (OsO₄) solution.

  • Reaction: Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).

  • Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude diol by column chromatography on silica gel.

Protocol 2: Mitsunobu Coupling of a Carbocyclic Alcohol with a Purine Derivative

This protocol is a general procedure based on established methods.[5][8]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carbocyclic alcohol, the purine derivative (e.g., 6-chloropurine or N-benzoyladenine), and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired N9-coupled product from the N7-isomer and triphenylphosphine oxide.

Visualizations

experimental_workflow cluster_synthesis Aristeromycin Synthesis Workflow start Cyclopentene Intermediate dihydroxylation Stereoselective Dihydroxylation (OsO4/NMO) start->dihydroxylation diol Carbocyclic Diol dihydroxylation->diol activation Functional Group Manipulation & Protection diol->activation activated_intermediate Activated Carbocyclic Intermediate activation->activated_intermediate coupling Mitsunobu Coupling (or alternative) with Adenine Derivative activated_intermediate->coupling protected_aristeromycin Protected Aristeromycin coupling->protected_aristeromycin deprotection Deprotection protected_aristeromycin->deprotection aristeromycin Aristeromycin deprotection->aristeromycin

Caption: A generalized workflow for the synthesis of Aristeromycin.

troubleshooting_logic start Low Yield in Synthesis Step? check_reaction Check Reaction Completion (TLC) start->check_reaction check_conditions Review Reaction Conditions (Temp, Solvent, Reagents) start->check_conditions check_purification Analyze Purification Steps (Product Loss) start->check_purification incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions purification_issue Purification Issues check_purification->purification_issue increase_time Increase Reaction Time incomplete_reaction->increase_time incomplete_reaction->increase_time add_reagent Add More Reagent incomplete_reaction->add_reagent incomplete_reaction->add_reagent optimize_temp Optimize Temperature suboptimal_conditions->optimize_temp suboptimal_conditions->optimize_temp change_solvent Change Solvent suboptimal_conditions->change_solvent suboptimal_conditions->change_solvent purify_reagents Purify Reagents suboptimal_conditions->purify_reagents suboptimal_conditions->purify_reagents modify_workup Modify Workup purification_issue->modify_workup purification_issue->modify_workup optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography purification_issue->optimize_chromatography

Caption: A logical diagram for troubleshooting low reaction yields.

References

"overcoming solubility issues of Carbocyclic arabinosyladenine in vitro"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbocyclic arabinosyladenine (aristeromycin) in vitro.

Troubleshooting Guide

Issue: this compound is not dissolving.

Possible Cause 1: Inappropriate Solvent

This compound has poor aqueous solubility. Using only aqueous buffers or cell culture media directly to dissolve the powdered compound will likely be unsuccessful.

Solution:

  • Primary Solvent: Use 100% Dimethyl Sulfoxide (DMSO) as the initial solvent.

  • Assistance with Dissolution: If precipitation occurs, gentle warming (up to 60°C) and sonication can aid in dissolution.[1] Use a freshly opened bottle of DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]

Possible Cause 2: Reached Solubility Limit

The concentration you are trying to achieve may exceed the solubility limit of the compound in the chosen solvent.

Solution:

  • Consult Solubility Data: Refer to the quantitative solubility data table below to ensure you are working within the known solubility limits.

  • Prepare a Saturated Solution and Dilute: Prepare a stock solution at the highest possible concentration in 100% DMSO and then dilute it further with an appropriate co-solvent or assay buffer.

Issue: Precipitation occurs when adding the stock solution to aqueous media.

Possible Cause: Poor Miscibility and "Salting Out"

DMSO is miscible with water, but adding a concentrated DMSO stock solution of a poorly soluble compound directly into an aqueous buffer or cell culture medium can cause the compound to precipitate out of solution.

Solution:

  • Use Co-solvents: Prepare an intermediate solution using co-solvents that improve the transition from a high-organic to a high-aqueous environment. Formulations containing PEG300, Tween-80, or SBE-β-CD can be effective.[1]

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform serial dilutions. For example, dilute the DMSO stock 1:10 in a suitable co-solvent before further diluting into the final aqueous medium.

  • Vortexing during Addition: While adding the stock solution to the aqueous medium, vortex the medium gently to ensure rapid and even distribution, which can help prevent localized high concentrations and subsequent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your in vitro assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended primary solvent for preparing a stock solution is 100% DMSO. A solubility of up to 50 mg/mL (188.49 mM) can be achieved in DMSO with the aid of ultrasonication and warming to 60°C.[1]

Q2: How should I store the stock solution?

A2: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent inhibitor of S-adenosylhomocysteine hydrolase (AHCY). Inhibition of AHCY leads to the accumulation of S-adenosylhomocysteine (SAH), which is a product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of methylation processes affects various cellular functions.

Q4: Can I use this compound in cell-based assays?

A4: Yes, it is used in various cell-based assays. For example, it has been shown to have IC₅₀ values of 3.2 µM and 0.88 µM for the growth of LNCaP-FGC and LNCaP-hr cells, respectively.[1] When using it in cell culture, it is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells.

Q5: Are there alternative solvent systems to improve solubility in aqueous solutions for in vivo or specific in vitro applications?

A5: Yes, co-solvent systems can be used. Here are some examples[1]:

  • For a suspended solution: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of 2.5 mg/mL.[1]

  • For a clear solution: 10% DMSO and 90% (20% SBE-β-CD in Saline) can achieve a solubility of ≥ 2.5 mg/mL.[1]

  • For oil-based formulations: 10% DMSO and 90% Corn Oil can achieve a solubility of ≥ 2.5 mg/mL.[1]

Data Presentation

Table 1: Quantitative Solubility of this compound

Solvent/SystemSolubility (mg/mL)Molar Concentration (mM)Solution AppearanceNotes
100% DMSO50188.49ClearRequires ultrasonic and warming to 60°C.[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline2.59.42SuspendedRequires sonication.[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 9.42Clear[1]
10% DMSO / 90% Corn Oil≥ 2.5≥ 9.42Clear[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous/molecular biology grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Sonicator

Procedure:

  • Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.65 mg.

  • Add the appropriate volume of 100% DMSO to the powder.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a 60°C water bath or heat block for 5-10 minutes.

  • Following heating, sonicate the solution for 10-15 minutes.

  • Visually inspect the solution to ensure all solid has dissolved and the solution is clear.

  • Aliquot the stock solution into sterile, single-use tubes and store at -80°C.

Protocol 2: Cell Viability (MTT) Assay

This is a general protocol that should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound 10 mM stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium.

    • Important: To avoid precipitation, first prepare an intermediate dilution of the stock in medium (e.g., 1:100 to get a 100 µM solution). Vortex gently while adding the stock. Use this intermediate dilution to prepare the final concentrations.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).

  • Cell Treatment:

    • Remove the old medium from the wells.

    • Add 100 µL of the medium containing the desired concentrations of this compound (and a vehicle control with the same final DMSO concentration) to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay powder Carbocyclic Arabinosyladenine Powder stock 10 mM Stock Solution (-80°C Storage) powder->stock Dissolve with heating/sonication media Cell Culture Media dmso 100% DMSO dmso->stock working Working Solutions (Serial Dilutions) stock->working media->working treat Treat Cells (e.g., 48h incubation) working->treat cells Plate Cells in 96-Well Plate cells->treat mtt Add MTT Reagent (4h incubation) treat->mtt solubilize Add Solubilization Solution mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for preparing this compound and use in a cell viability assay.

signaling_pathway cluster_main Mechanism of Action drug Carbocyclic Arabinosyladenine ahcy S-Adenosylhomocysteine Hydrolase (AHCY) drug->ahcy Inhibits sah S-Adenosylhomocysteine (SAH) Accumulation ahcy->sah Hydrolyzes methyl Methyltransferases sah->methyl Inhibits methylation Cellular Methylation (DNA, RNA, proteins) methyl->methylation Catalyzes downstream Downstream Cellular Effects methylation->downstream

Caption: Inhibition of AHCY by this compound disrupts cellular methylation.

References

Technical Support Center: Troubleshooting Carbocyclic Arabinosyladenine Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in antiviral assays involving Carbocyclic arabinosyladenine (also known as aristeromycin).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an antiviral agent.[1] It is resistant to adenosine deaminase, an enzyme that can inactivate other antiviral nucleoside analogs.[1] Its mechanism of action involves being metabolized within the cell to its triphosphate form, which can then interfere with viral DNA synthesis.[2]

Q2: Why am I seeing significant variability in my plaque reduction assay results?

Variability in plaque assays can stem from several factors, including inconsistencies in cell health and confluency, viral titer, and technical execution.[3][4] The concentration and application of the semi-solid overlay can also significantly impact plaque formation and clarity.[3][4]

Q3: My cytotoxicity assay results are inconsistent. What are the common causes?

Inconsistent cytotoxicity results, often measured by assays like the MTT assay, can be due to several issues. These include interference from the test compound, incomplete solubilization of formazan crystals, high background absorbance, and variability in cell seeding.[5] The MTT reagent itself can also be toxic to cells, especially with prolonged exposure.[6][7]

Q4: How do I differentiate between antiviral activity and cytotoxicity of this compound?

It is crucial to run a cytotoxicity assay in parallel with your antiviral assay.[8] This allows you to determine the concentration range where the compound inhibits viral replication without significantly harming the host cells. The cytotoxicity control ensures that observed antiviral effects are not simply due to cell death.[8]

Troubleshooting Guides

Issue 1: Inconsistent or Unclear Plaques in Plaque Reduction Assay

If you are observing fuzzy, inconsistent, or no plaques, consider the following troubleshooting steps.

Potential Cause Troubleshooting Step
Cell Monolayer Health Ensure cells are healthy, in the mid-log phase of growth, and form a confluent monolayer (90-100%) at the time of infection.[4][9] Avoid using cells of high passage number.[10][11]
Viral Titer Use a consistent and appropriate multiplicity of infection (MOI). A high MOI can lead to confluent lysis, while a low MOI may result in too few plaques to count accurately.[4]
Overlay Technique The temperature and concentration of the agarose or methylcellulose overlay are critical. If it's too hot, it can kill the cells; if it's too concentrated, it can inhibit viral diffusion.[3][9] Ensure the overlay is applied evenly.[4]
Incubation Conditions Optimize incubation time and temperature for your specific virus and cell line.[4][12] Excessive condensation can also inhibit plaque formation.[9]
Contamination Check for bacterial or fungal contamination, which can obscure or prevent plaque formation.[3][4]
Issue 2: High Variability in Cytotoxicity Assay (e.g., MTT Assay)

For high variability in your cytotoxicity data, refer to the following guide.

Potential Cause Troubleshooting Step
Compound Interference Test for interference by incubating this compound with the MTT reagent in cell-free media to see if it directly reduces the MTT.[5][7]
Incomplete Solubilization Ensure complete dissolution of formazan crystals by using an appropriate solvent and sufficient mixing.[5]
Inconsistent Cell Seeding Use a calibrated multichannel pipette and ensure a homogenous cell suspension to minimize well-to-well variability in cell number.[10][11]
Edge Effects To mitigate evaporation and temperature variations at the edges of the plate, avoid using the outer wells or fill them with sterile media.[5]
MTT Reagent Toxicity Minimize the incubation time with the MTT reagent to what is necessary for formazan development to reduce its cytotoxic effects.[6][7]

Experimental Protocols

Plaque Reduction Assay Protocol

This protocol provides a general framework for a plaque reduction assay. Optimization for specific cell lines and viruses is recommended.

  • Cell Seeding : Seed host cells in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.[13]

  • Compound Dilution : Prepare serial dilutions of this compound in a cell culture medium.

  • Virus Preparation : Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).[14]

  • Infection : Remove the growth medium from the cells and infect the monolayer with the prepared virus. Incubate for 1-2 hours to allow for viral adsorption.[13]

  • Treatment : Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose or low-melting-point agarose) with the different concentrations of this compound.

  • Incubation : Incubate the plates for a period sufficient for plaque formation, which can range from 2 to 14 days depending on the virus.[13]

  • Staining : After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet to visualize the plaques.[15]

  • Quantification : Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

MTT Cytotoxicity Assay Protocol

This protocol outlines the steps for assessing the cytotoxicity of this compound.

  • Cell Seeding : Seed cells in a 96-well plate at a density optimized for your cell line (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Treatment : Add serial dilutions of this compound to the wells and incubate for a period relevant to your antiviral assay (e.g., 24-72 hours).[16]

  • MTT Addition : Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the untreated control cells.

Quantitative Data Summary

The following table provides typical ranges for key parameters in antiviral assays. These should be optimized for your specific experimental conditions.

Parameter Plaque Reduction Assay MTT Cytotoxicity Assay
Cell Seeding Density 1 x 10^5 to 5 x 10^5 cells/well (6-well plate)5 x 10^3 to 1 x 10^4 cells/well (96-well plate)
Virus Titer (MOI) 0.001 - 0.01N/A
Compound Concentration Typically a log or semi-log dilution seriesTypically a log or semi-log dilution series
Incubation Time 2-14 days[13]24-72 hours[16]

Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Staining cluster_analysis Data Analysis A Seed Host Cells in Plates D Infect Cell Monolayer A->D B Prepare Serial Dilutions of this compound E Add Compound Dilutions with Semi-Solid Overlay B->E C Prepare Virus Inoculum C->D D->E F Incubate for Plaque Formation E->F G Fix and Stain Cells F->G H Count Plaques G->H I Calculate % Inhibition & IC50 H->I Troubleshooting_Decision_Tree Start Inconsistent Antiviral Assay Results Q_AssayType Which assay shows variability? Start->Q_AssayType PlaqueAssay Plaque Reduction Assay Q_AssayType->PlaqueAssay Plaque Assay CytoAssay Cytotoxicity Assay (e.g., MTT) Q_AssayType->CytoAssay Cytotoxicity Assay Check_Plaque_Appearance Are plaques fuzzy, small, or inconsistent? PlaqueAssay->Check_Plaque_Appearance Sol_Overlay Optimize overlay concentration and temperature. Check_Plaque_Appearance->Sol_Overlay Yes Check_Cell_Health Is the cell monolayer confluent and healthy? Check_Plaque_Appearance->Check_Cell_Health No Sol_Cells Use healthy, low-passage cells. Optimize seeding density. Check_Cell_Health->Sol_Cells No Check_Virus_Titer Is the viral MOI appropriate? Check_Cell_Health->Check_Virus_Titer Yes Sol_Virus Verify viral titer and use a consistent MOI. Check_Virus_Titer->Sol_Virus No Check_High_Background Is there high background or variability? CytoAssay->Check_High_Background Sol_Compound_Interference Test for compound interference with assay reagents. Check_High_Background->Sol_Compound_Interference Yes Check_Seeding Is cell seeding uniform? Check_High_Background->Check_Seeding No Sol_Seeding Ensure homogenous cell suspension and careful pipetting. Check_Seeding->Sol_Seeding No Check_Edge_Effects Are edge effects present? Check_Seeding->Check_Edge_Effects Yes Sol_Edge_Effects Avoid using outer wells or fill with sterile media. Check_Edge_Effects->Sol_Edge_Effects Yes

References

"minimizing off-target effects of Carbocyclic arabinosyladenine in cell culture"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carbocyclic Arabinosyladenine, also known as Cyclaradine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common issues encountered during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic nucleoside analog. Its primary mechanism of action is the inhibition of DNA synthesis. After cellular uptake, it is phosphorylated to its active triphosphate form, which then competes with deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases. This incorporation leads to chain termination and an arrest of the cell cycle, ultimately inducing cytotoxicity in rapidly dividing cells.

Q2: What are the main advantages of using this compound compared to other nucleoside analogs like Vidarabine (araA)?

This compound is a carbocyclic analog of Vidarabine, meaning the ribose sugar is replaced by a cyclopentane ring. This modification makes it resistant to deamination by adenosine deaminase, a key enzyme in the metabolic degradation of many nucleoside analogs. This resistance can lead to a longer intracellular half-life and potentially greater potency. Studies in animal models have also suggested that this compound may have a better toxicity profile than Vidarabine, exhibiting equivalent antiviral efficacy with lower toxicity.[1]

Q3: What are the known off-target effects of this compound?

While the primary target is nuclear DNA synthesis, potential off-target effects of nucleoside analogs like this compound can include:

  • Mitochondrial Toxicity: Inhibition of mitochondrial DNA polymerase gamma (Pol γ), which is responsible for replicating mitochondrial DNA. This can lead to mitochondrial dysfunction and a decrease in cellular energy production.[2][3]

  • Kinase Inhibition: Some nucleoside analogs have been shown to have off-target inhibitory effects on various cellular kinases, which can interfere with normal signaling pathways.

  • Perturbation of Cell Cycle Checkpoints: Beyond simply halting DNA synthesis, high concentrations or prolonged exposure can lead to complex and sometimes unintended activation or bypass of cell cycle checkpoints, such as the G1/S and G2/M checkpoints.[4][5]

Q4: How can I minimize off-target effects in my cell culture experiments?

Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:

  • Dose-Response Optimization: Always perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint. Using the lowest effective concentration will minimize off-target effects.

  • Time-Course Experiments: Limit the duration of exposure to the compound to the minimum time required to achieve the desired effect.

  • Use of Appropriate Controls: Include untreated controls, vehicle controls, and positive controls (if available) in all experiments.

  • Cell Line Selection: Be aware that different cell lines can have varying sensitivities to this compound due to differences in metabolic enzyme expression and DNA repair capacities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cytotoxicity at Low Concentrations Cell line is highly sensitive; incorrect concentration calculation; compound degradation.Verify calculations and prepare fresh stock solutions. Perform a thorough dose-response curve starting from a very low concentration. Consider using a cell line known to be less sensitive for initial experiments.
Inconsistent Results Between Experiments Variation in cell passage number; differences in cell density at the time of treatment; instability of the compound in solution.Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Unexpected Cell Morphology Changes Off-target effects on the cytoskeleton or other cellular structures; induction of cellular stress pathways.Lower the concentration of the compound. Reduce the exposure time. Analyze key cellular stress markers (e.g., via western blot) to understand the off-target signaling.
Drug-Resistant Cell Population Emerges Selection of cells with mutations in metabolic enzymes or DNA polymerases.If possible, use a fresh batch of cells from a reliable source. Consider combination therapy with other agents to prevent the emergence of resistance.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical parameter for designing experiments. While specific IC50 values are highly dependent on the cell line and assay conditions, the following table provides a general reference for nucleoside analogs. It is imperative to determine the IC50 empirically for your specific experimental system.

Parameter Description Typical Range for Nucleoside Analogs Notes
IC50 (Cytotoxicity) Concentration of this compound that inhibits cell growth by 50%.1 µM - 100 µMHighly cell-line dependent. Determined using assays such as MTT, XTT, or CellTiter-Glo.
EC50 (Antiviral) Concentration of this compound that inhibits viral replication by 50%.0.1 µM - 10 µMDependent on the virus and host cell line.

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cell culture by 50%.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations to be tested.

  • Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Trypsin-EDTA

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Washing: Wash the cells twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate gating to exclude doublets and debris. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

On-Target Effect: Inhibition of DNA Synthesis and Cell Cycle Arrest

This compound's primary mechanism involves its incorporation into DNA, leading to a halt in DNA replication. This triggers the DNA Damage Response (DDR) and activation of cell cycle checkpoints.

OnTarget_Pathway C_araA Carbocyclic arabinosyladenine araATP araATP (Active form) C_araA->araATP Phosphorylation DNAPol DNA Polymerase araATP->DNAPol DNA_Synthesis DNA Synthesis DNAPol->DNA_Synthesis S_Phase_Arrest S-Phase Arrest DNA_Synthesis->S_Phase_Arrest Inhibition DDR DNA Damage Response (DDR) S_Phase_Arrest->DDR p53 p53 Activation DDR->p53 CDK_Inhibition CDK Inhibition p53->CDK_Inhibition Apoptosis Apoptosis p53->Apoptosis CDK_Inhibition->S_Phase_Arrest

Caption: On-target signaling pathway of this compound.

Potential Off-Target Effect: Mitochondrial Toxicity

A potential off-target effect of nucleoside analogs is the inhibition of mitochondrial DNA polymerase gamma (Pol γ), leading to mitochondrial DNA depletion and dysfunction.

OffTarget_Mitochondria C_araA Carbocyclic arabinosyladenine araATP araATP C_araA->araATP Phosphorylation PolG Mitochondrial DNA Polymerase γ araATP->PolG mtDNA_Rep mtDNA Replication PolG->mtDNA_Rep mtDNA_Depletion mtDNA Depletion mtDNA_Rep->mtDNA_Depletion Inhibition Mito_Dysfunction Mitochondrial Dysfunction mtDNA_Depletion->Mito_Dysfunction ATP_Reduction Reduced ATP Production Mito_Dysfunction->ATP_Reduction

Caption: Potential off-target mitochondrial toxicity pathway.

Experimental Workflow: Assessing On- and Off-Target Effects

A logical workflow is essential for systematically evaluating the effects of this compound.

Experimental_Workflow Start Start: Treat cells with This compound Dose_Response 1. Dose-Response Curve (e.g., MTT Assay) Start->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Cell_Cycle 2. Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Mito_Tox 3. Assess Mitochondrial Toxicity (e.g., mtDNA content, ATP levels) IC50->Mito_Tox Kinase_Screen 4. (Optional) Kinase Inhibition Profiling IC50->Kinase_Screen On_Target_Confirm Confirm On-Target Effect (S-phase arrest) Cell_Cycle->On_Target_Confirm Conclusion Conclusion: Characterize on- and off-target profile On_Target_Confirm->Conclusion Off_Target_Eval Evaluate Off-Target Effects Mito_Tox->Off_Target_Eval Off_Target_Eval->Conclusion Kinase_Screen->Off_Target_Eval

Caption: Workflow for assessing this compound effects.

References

"stability of Carbocyclic arabinosyladenine in different solvent systems"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Carbocyclic Arabinosyladenine

This technical support center provides guidance on the stability of this compound (also known as aristeromycin) in various solvent systems. The information is intended for researchers, scientists, and drug development professionals. Please note that comprehensive, publicly available stability data for this compound is limited. Therefore, this guide also includes information on the stability of the closely related compound, adenosine, and general protocols for conducting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions are typically prepared in DMSO. For storage, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to six months or at -20°C for up to one month.[1]

Q3: What solvents can be used to dissolve this compound?

A3: this compound is soluble in DMSO at a concentration of 50 mg/mL.[1] For in vivo experiments, complex solvent systems are often used. Examples of such systems to achieve a concentration of at least 2.5 mg/mL include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (may form a suspension).

  • 10% DMSO and 90% (20% SBE-β-CD in Saline) (forms a clear solution).

  • 10% DMSO and 90% Corn Oil (forms a clear solution).[1]

Q4: Is there any data on the stability of this compound in aqueous solutions?

Q5: How does the stability of this compound compare to that of adenosine?

A5: While direct comparative studies are not available, data for adenosine shows good stability in aqueous solutions like 0.9% sodium chloride and 5% dextrose for at least 14 days at room temperature and under refrigeration.[2][3][4][5] Given the structural similarity, it is plausible that this compound exhibits reasonable stability under similar conditions, but this should be experimentally verified.

Troubleshooting Guide

Issue Possible Cause Recommendation
Precipitation of this compound in a mixed aqueous/organic solvent system. The compound may have limited solubility in the final solvent mixture.Increase the proportion of the organic solvent (e.g., DMSO) if experimentally permissible. Use sonication or gentle warming to aid dissolution.[1] Consider using a solubilizing agent like SBE-β-CD.[1]
Loss of biological activity of a this compound solution over time. The compound may be degrading in the solvent system under the storage conditions.Prepare fresh solutions before each experiment. If solutions need to be stored, aliquot and store at -80°C.[1] Perform a stability study to determine the acceptable storage duration for your specific solvent and temperature.
Appearance of new peaks in HPLC analysis of a this compound solution. This indicates degradation of the compound.Identify the conditions leading to degradation (e.g., pH, temperature, light exposure). Adjust the solvent system or storage conditions to minimize degradation. Consider performing a forced degradation study to identify potential degradation products.
Inconsistent experimental results using this compound. This could be due to the use of degraded or improperly stored solutions.Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. Ensure the solid compound has been stored correctly.

Data on Stability and Solubility

This compound (Aristeromycin) Storage and Solubility
Form Storage Temperature Duration Solubility Solvent
Solid-20°C3 years--
Solid4°C2 years--
In Solvent-80°C6 months50 mg/mLDMSO
In Solvent-20°C1 month≥ 2.5 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
In Solvent--≥ 2.5 mg/mL10% DMSO, 90% (20% SBE-β-CD in Saline)
In Solvent--≥ 2.5 mg/mL10% DMSO, 90% Corn Oil
Data sourced from MedchemExpress product information.[1]
Stability of Adenosine in Aqueous Solutions

The following table summarizes the stability of adenosine, a structurally related nucleoside, in common infusion solutions. This data can be used as a reference for designing experiments with this compound, but it is not a substitute for specific stability testing of the latter.

Concentration Solvent Storage Temperature Duration % Initial Concentration Retained
50, 100, 220 µg/mL0.9% NaCl or 5% Dextrose in PVC bagsRoom Temp (23-25°C) or Refrigerated (2-8°C)14 days> 98%
10, 50 µg/mL0.9% NaCl or 5% Dextrose in polyolefin bagsRoom Temp (20-25°C) or Refrigerated (2-8°C)14 days99% - 101%
2 mg/mL0.9% NaCl in PVC and polyolefin bagsRoom Temp (20-25°C) or Refrigerated (2-8°C)14 days90% - 110%
Data compiled from multiple stability studies.[2][3][4][5]

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. Below is a general protocol that can be adapted for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acidic hydrolysis. Neutralize before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period, protected from light.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) for a set duration.

    • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of a buffered mobile phase and an organic modifier). Use a photodiode array (PDA) detector to monitor for the appearance of degradation products.

  • Data Evaluation: Calculate the percentage of degradation of this compound and identify the major degradation products by comparing the chromatograms of stressed and unstressed samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid Expose to stress conditions base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_stock->base Expose to stress conditions oxidation Oxidative Degradation (e.g., 3% H₂O₂) prep_stock->oxidation Expose to stress conditions thermal Thermal Degradation (e.g., 80°C) prep_stock->thermal Expose to stress conditions hplc HPLC-PDA Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points data Data Evaluation (% Degradation, Peak Purity) hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent This compound deg1 Hydrolytic Degradant (e.g., Depurination) parent->deg1 Acid/Base Hydrolysis deg2 Oxidative Degradant (e.g., N-oxide) parent->deg2 Oxidation

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Large-Scale Synthesis of Carbocyclic Arabinosyladenine (Aristeromycin)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Carbocyclic arabinosyladenine (Aristeromycin).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound on a large scale.

Problem ID Issue Potential Causes Recommended Solutions
LS-CBA-01 Low Yield in Cyclopentylamine Intermediate Synthesis Incomplete reaction; Side reactions due to temperature fluctuations; Poor stereocontrol leading to undesired diastereomers.Optimize reaction temperature and time. Use a chiral auxiliary or catalyst for better stereocontrol. Monitor reaction progress closely using HPLC or GC.
LS-CBA-02 Inefficient Coupling of Purine Base Poor solubility of reagents; Inactive coupling agent; Steric hindrance.Screen different solvents to improve solubility. Use a more reactive coupling agent or activate the purine base prior to coupling. Consider a different synthetic route with a less sterically hindered intermediate.
LS-CBA-03 Formation of N7-Isomer Impurity Reaction conditions favoring N7-alkylation of the purine.Modify the protecting group strategy on the purine ring. Adjust the solvent and temperature to favor N9-alkylation.
LS-CBA-04 Difficult Purification of Final Product Presence of closely related impurities (e.g., diastereomers, N7-isomer); Poor crystallization.Employ preparative HPLC for purification. Screen a variety of solvent systems for crystallization to achieve better separation. Consider enzymatic resolution to separate stereoisomers.
LS-CBA-05 Inconsistent Crystal Form (Polymorphism) Variation in crystallization conditions (solvent, temperature, cooling rate).Develop a robust crystallization protocol with strict control over all parameters. Characterize the desired polymorph using techniques like XRD and DSC. Seed the crystallization with the desired polymorph.
LS-CBA-06 Degradation of Product During Deprotection Harsh deprotection conditions (e.g., strong acid or base).Use milder deprotection reagents. Optimize reaction time and temperature to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for ensuring stereochemical purity in the large-scale synthesis of this compound?

A1: The most critical step is the stereoselective construction of the carbocyclic ring. This is often achieved through a chiral pool synthesis starting from a chiral precursor, or through an asymmetric synthesis using a chiral catalyst or auxiliary. Careful control of reaction conditions during this phase is paramount to avoid the formation of diastereomers that can be difficult to separate later on.

Q2: How can the formation of the undesired N7-isomer be minimized during the coupling of the adenine base?

A2: The regioselectivity of the N-alkylation of adenine is a common challenge. To favor the desired N9-isomer, consider the following:

  • Protecting Groups: Use of a protecting group on the N6-amino group of adenine can influence the regioselectivity.

  • Solvent Choice: The polarity of the solvent can affect the reaction outcome. A systematic solvent screen is recommended.

  • Reaction Temperature: Lowering the reaction temperature may improve the selectivity for the N9-isomer.

Q3: What are the recommended methods for purifying this compound on a kilogram scale?

A3: Large-scale purification often relies on a combination of techniques:

  • Crystallization: This is the most cost-effective method for purification at scale. Developing a robust crystallization process is crucial for achieving high purity and a consistent crystal form.

  • Preparative Chromatography: While more expensive, preparative HPLC can be used to remove closely related impurities that are difficult to separate by crystallization.

  • Slurry Washes: Washing the crude product with a series of solvents can effectively remove certain impurities.

Q4: Are there any specific safety precautions to consider during the large-scale synthesis?

A4: Yes, several safety precautions are essential:

  • Handling of Reagents: Many reagents used in organic synthesis are hazardous. Ensure proper personal protective equipment (PPE) is used and that all operations are performed in a well-ventilated area or fume hood.

  • Exothermic Reactions: Some reaction steps may be exothermic. Implement proper temperature control and have cooling systems in place to prevent runaway reactions.

  • Solvent Handling: Large volumes of flammable solvents are often used. Ensure proper grounding and bonding to prevent static discharge and have appropriate fire suppression systems available.

Experimental Protocols

While a complete, validated kilogram-scale protocol is proprietary and not publicly available, the following outlines a general synthetic approach based on literature precedents. Researchers should optimize these steps for their specific equipment and scale.

General Synthesis of a Key Cyclopentylamine Intermediate

This protocol describes a hypothetical key step for educational purposes and should be adapted and optimized.

  • Reaction Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with the starting cyclopentene derivative (1 kg) and a suitable solvent (20 L).

  • Reagent Addition: The chiral auxiliary (e.g., a chiral amine, 1.2 eq) is dissolved in the solvent (5 L) and added to the reactor over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: The reaction mixture is stirred at 0-5°C for 12 hours. Reaction progress is monitored by HPLC every 2 hours.

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 L). The organic layer is separated, washed with brine (2 x 10 L), and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or crystallization to yield the desired cyclopentylamine intermediate.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the large-scale synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials intermediate Cyclopentylamine Intermediate Synthesis start->intermediate Stereoselective Synthesis coupling Purine Coupling intermediate->coupling deprotection Deprotection coupling->deprotection crude_product Crude this compound deprotection->crude_product crystallization Crystallization crude_product->crystallization prep_hplc Preparative HPLC crystallization->prep_hplc Further Purification Needed final_product Pure this compound crystallization->final_product High Purity prep_hplc->final_product

Caption: High-level workflow for the synthesis and purification of this compound.

troubleshooting_logic low_yield Low Yield Detected (LS-CBA-01) check_temp Verify Temperature Control Logs low_yield->check_temp check_reagents Test Reagent Purity/Activity low_yield->check_reagents check_stereo Analyze Diastereomeric Ratio (HPLC/NMR) low_yield->check_stereo temp_issue Optimize Temperature Profile check_temp->temp_issue Deviation Found reagent_issue Source New/Validated Reagents check_reagents->reagent_issue Issue Found stereo_issue Modify Chiral Auxiliary/Catalyst check_stereo->stereo_issue Poor Selectivity

Caption: Troubleshooting logic for addressing low yield in the synthesis of the cyclopentylamine intermediate.

Technical Support Center: Carbocyclic Arabinosyladenine (Aristeromycin) Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Carbocyclic arabinosyladenine (Aristeromycin) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Aristeromycin)?

This compound, a carbocyclic analog of adenosine, primarily acts as an inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase.[1] This enzyme is critical for methylation reactions that depend on S-adenosylmethionine (AdoMet) as a methyl donor.[1] Inhibition of AdoHcy hydrolase leads to the accumulation of AdoHcy, which in turn inhibits various methyltransferases, disrupting essential cellular processes. Additionally, after being phosphorylated to its triphosphate form, it can inhibit DNA polymerases, competing with dATP and getting incorporated into DNA, ultimately halting DNA synthesis.[2]

Q2: My cells have developed resistance to this compound. What are the most common resistance mechanisms?

The most frequently observed mechanisms of resistance to this compound and other nucleoside analogs include:

  • Altered activity of activating enzymes: Reduced expression or mutations in adenosine kinase (AK) or deoxycytidine kinase (dCK) can prevent the necessary phosphorylation of the drug to its active triphosphate form.[3][4][5][6][7]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump the drug out of the cell, lowering its intracellular concentration.[8][9][10]

  • Increased drug metabolism: Although this compound is designed to be resistant to adenosine deaminase (ADA), elevated levels of this enzyme could potentially contribute to resistance, especially in long-term culture.[2][11][12]

  • Alterations in drug targets: Mutations in the drug's primary targets, such as S-adenosylhomocysteine hydrolase or DNA polymerases, can reduce the drug's binding affinity and efficacy.

Q3: How can I determine which resistance mechanism is present in my cell line?

To identify the specific resistance mechanism, a combination of the following approaches is recommended:

  • Enzyme Activity Assays: Measure the activity of adenosine kinase and deoxycytidine kinase in your resistant and parental cell lines.

  • Gene and Protein Expression Analysis: Use techniques like qPCR, western blotting, or flow cytometry to quantify the expression levels of relevant kinases (AK, dCK) and ABC transporters.

  • Sequencing: Sequence the genes encoding for the activating kinases and drug targets to identify potential mutations.[6]

  • Drug Accumulation Assays: Compare the intracellular accumulation of radiolabeled this compound in resistant and parental cells to assess drug efflux.

  • Inhibitor Studies: Use known inhibitors of ABC transporters to see if sensitivity to this compound can be restored in resistant cells.

Troubleshooting Guides

Problem 1: Decreased Sensitivity to this compound in Cell Culture

Possible Cause Troubleshooting Steps
Reduced activity of activating kinases (e.g., Adenosine Kinase) 1. Assess Kinase Activity: Perform an in vitro kinase assay using cell lysates from both sensitive and resistant cells to compare the phosphorylation of this compound or a known substrate.[5] 2. Analyze Gene and Protein Expression: Quantify the mRNA and protein levels of adenosine kinase (AK) and deoxycytidine kinase (dCK) using qPCR and Western blotting, respectively.[3][7] 3. Sequence Kinase Genes: Sequence the coding regions of AK and dCK to check for mutations that could lead to an inactive or less active enzyme.[6]
Increased Drug Efflux 1. Measure Intracellular Drug Concentration: Use a radiolabeled version of this compound or LC-MS/MS to compare its intracellular accumulation in sensitive versus resistant cells. A lower concentration in resistant cells suggests increased efflux. 2. Profile ABC Transporter Expression: Analyze the expression of common drug resistance-associated ABC transporters (e.g., P-gp, MRP1, BCRP) at both the mRNA and protein level.[8][9] 3. Use Efflux Pump Inhibitors: Treat resistant cells with known inhibitors of ABC transporters (e.g., verapamil for P-gp) in combination with this compound to see if sensitivity is restored.[8]
Altered Drug Target 1. Sequence Target Genes: Sequence the genes for S-adenosylhomocysteine hydrolase and relevant DNA polymerases to identify potential mutations in the drug-binding sites. 2. Assess Target Enzyme Inhibition: Perform in vitro assays to compare the inhibitory effect of activated this compound on the target enzymes isolated from sensitive and resistant cells.
Increased Drug Inactivation 1. Measure Adenosine Deaminase (ADA) Activity: Although this compound is a poor substrate for ADA, it is worth measuring ADA activity in cell lysates to rule out this possibility, especially in cases of high-level resistance.[2][12]

Problem 2: Inconsistent Experimental Results with this compound

Possible Cause Troubleshooting Steps
Cell Line Integrity 1. Authenticate Cell Lines: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated. 2. Monitor Passage Number: High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a defined low passage number range for all experiments.
Compound Stability and Storage 1. Verify Compound Integrity: Ensure the this compound stock solution is stored correctly (as per the manufacturer's instructions) and has not degraded. Prepare fresh dilutions for each experiment. 2. Confirm Working Concentration: Perform a dose-response curve to re-verify the IC50 of the drug in your sensitive cell line before conducting experiments with resistant lines.
Experimental Conditions 1. Standardize Seeding Density: Cell density can influence drug sensitivity. Ensure that cells are seeded at a consistent density across all experiments. 2. Control for Media Components: Some media components can interfere with drug activity. Use consistent media formulations and serum lots.

Data Presentation

Table 1: Kinase Activity in Sensitive vs. Resistant Cell Lines

Cell LineDeoxycytidine Kinase (dCK) ActivityAdenosine Kinase (AK) Activity
Km (µM) Vmax (pmol/min/mg)
Parental (Sensitive) Example ValueExample Value
Resistant Clone 1 Example ValueExample Value
Resistant Clone 2 Example ValueExample Value

This table should be populated with your experimental data.

Table 2: IC50 Values of this compound in the Presence and Absence of an Efflux Pump Inhibitor

Cell LineIC50 of this compound (µM)IC50 of this compound + Inhibitor (µM)Fold Reversal of Resistance
Parental (Sensitive) Example ValueExample ValueExample Value
Resistant Clone 1 Example ValueExample ValueExample Value
Resistant Clone 2 Example ValueExample ValueExample Value

This table should be populated with your experimental data.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

  • Initial Treatment: Culture the parental (sensitive) cell line in the presence of this compound at a concentration equal to the IC50 value.

  • Dose Escalation: Once the cells have resumed normal growth, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, doubling the concentration at each step.

  • Monitor Viability: At each concentration, monitor cell viability and growth rate. Allow the cells to adapt and recover before proceeding to the next concentration.

  • Isolation of Resistant Clones: Once cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.

  • Characterization: Expand the resistant clones and confirm their resistance by performing a dose-response assay and comparing the IC50 to the parental cell line.

  • Cryopreservation: Cryopreserve the resistant cell lines at a low passage number for future experiments.

Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay

This protocol is adapted from established methods for measuring dCK activity.

  • Cell Lysate Preparation:

    • Harvest approximately 10^7 cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM DTT, and protease inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Kinase Reaction:

    • Prepare a reaction mixture containing: 50 mM Tris-HCl pH 7.5, 5 mM ATP, 5 mM MgCl2, 10 mM NaF, 1 mM DTT, and varying concentrations of [3H]-deoxycytidine as the substrate.

    • Initiate the reaction by adding 50-100 µg of cell lysate.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Quantification:

    • Stop the reaction by spotting the mixture onto DE-81 ion-exchange filter paper.

    • Wash the filters three times with 1 mM ammonium formate to remove unincorporated [3H]-deoxycytidine.

    • Measure the radioactivity retained on the filters (representing the phosphorylated product) using a scintillation counter.

  • Data Analysis:

    • Calculate the enzyme activity as pmol of product formed per minute per mg of protein.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Visualizations

Carbocyclic_arabinosyladenine_Activation_and_Resistance cluster_outside Extracellular Space cluster_cell Intracellular Space cluster_activation Activation Pathway cluster_resistance Resistance Mechanisms CAsA_out This compound CAsA_in This compound CAsA_out->CAsA_in Drug Influx AK Adenosine Kinase (AK) CAsA_in->AK Phosphorylation ABC ABC Transporter (e.g., P-gp) CAsA_in->ABC Drug Efflux CAsA_MP CAsA-Monophosphate AK->CAsA_MP Kinases Other Kinases CAsA_MP->Kinases Phosphorylation CAsA_TP CAsA-Triphosphate (Active) Kinases->CAsA_TP SAH S-adenosylhomocysteine Hydrolase CAsA_TP->SAH Inhibition DNA_Polymerase DNA Polymerase CAsA_TP->DNA_Polymerase Inhibition AK_mut AK Mutation/ Reduced Expression AK_mut->AK

Caption: Activation and resistance pathways for this compound.

Troubleshooting_Workflow cluster_mech Investigate Resistance Mechanism start Decreased Drug Sensitivity Observed check_culture Verify Cell Line Authenticity and Passage Number start->check_culture check_compound Confirm Drug Integrity and Concentration start->check_compound kinase_assay Perform Kinase Activity Assays (AK, dCK) check_culture->kinase_assay check_compound->kinase_assay efflux_assay Conduct Drug Accumulation/Efflux Assays kinase_assay->efflux_assay kinase_expr Analyze Kinase Gene/Protein Expression and Sequence kinase_assay->kinase_expr target_seq Sequence Drug Target Genes efflux_assay->target_seq efflux_expr Analyze ABC Transporter Expression efflux_assay->efflux_expr target_result Target Gene Mutation Identified target_seq->target_result kinase_result Reduced Kinase Activity/ Expression/Mutation kinase_expr->kinase_result efflux_result Increased Efflux/ Transporter Expression efflux_expr->efflux_result

Caption: A logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: Refining Purification Methods for Carbocyclic Arabinosyladenine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refining and purification of Carbocyclic arabinosyladenine (aristeromycin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this potent antiviral and antitumor agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound and its analogs involve a combination of chromatographic techniques and crystallization. The most frequently employed methods are:

  • Ion-Exchange Chromatography (IEC): This technique is effective for separating the target compound from charged impurities. Both cation and anion exchange resins can be used depending on the pH of the mobile phase and the charge of the impurities.

  • Silica Gel Column Chromatography: This is a standard chromatographic technique used to separate compounds based on their polarity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique ideal for final polishing steps to achieve high purity. It separates molecules based on their hydrophobicity.[1]

  • Crystallization: This is a crucial final step to obtain a highly purified, crystalline solid product. The choice of solvent is critical for successful crystallization.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: Impurities in the synthesis of this compound can originate from starting materials, by-products of side reactions, or degradation of the final product. Common impurities for carbocyclic nucleoside analogs may include:

  • Unreacted starting materials and reagents.

  • Diastereomers or enantiomers formed during the synthesis.

  • Related substances with incomplete or modified functional groups.

  • Degradation products resulting from harsh reaction or purification conditions. For nucleoside analogs, acidic conditions can lead to the cleavage of the glycosidic bond.[2]

Q3: How can I monitor the purity of my this compound sample?

A3: The purity of this compound can be effectively monitored using analytical High-Performance Liquid Chromatography (HPLC), typically in a reverse-phase mode. A high-resolution column and a suitable mobile phase gradient will allow for the separation and quantification of the main peak from any impurities. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the impurities based on their mass-to-charge ratio.

Troubleshooting Guides

Ion-Exchange Chromatography (IEC)

Problem: Poor binding of this compound to the ion-exchange resin.

  • Possible Cause 1: Incorrect pH of the buffer. The charge of this compound is pH-dependent. For binding to a cation exchange resin, the pH of the buffer should be below the pKa of the amine groups to ensure a positive charge. Conversely, for an anion exchange resin, the pH should be above the pKa to impart a negative charge.

  • Solution 1: Adjust the pH of your loading buffer. Perform small-scale pH scouting experiments to determine the optimal binding pH.[3]

  • Possible Cause 2: High salt concentration in the sample. High ionic strength in the sample can interfere with the binding of the target molecule to the resin.

  • Solution 2: Desalt or dialyze your sample before loading it onto the column.[3]

Problem: Co-elution of impurities with this compound.

  • Possible Cause 1: Inappropriate elution gradient. A steep salt gradient may not provide sufficient resolution to separate impurities with similar charge properties.

  • Solution 1: Optimize the elution gradient. Try a shallower, more linear gradient to improve separation.[4]

  • Possible Cause 2: Non-ionic interactions with the resin. Some impurities may be interacting with the resin matrix through hydrophobic or other non-ionic interactions.

  • Solution 2: Try adding a low concentration of an organic modifier (e.g., methanol, ethanol) to the mobile phase to disrupt these interactions.

Reverse-Phase HPLC (RP-HPLC)

Problem: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause 1: Secondary interactions with residual silanols on the silica-based column. The basic amine groups of this compound can interact with acidic silanol groups on the stationary phase, leading to peak tailing.

  • Solution 1: Use a base-deactivated column or add a competing base, such as triethylamine (TEA), to the mobile phase.

  • Possible Cause 2: Overloading the column. Injecting too much sample can lead to broad and distorted peaks.

  • Solution 2: Reduce the sample concentration or the injection volume.

Problem: Inadequate separation of closely related impurities.

  • Possible Cause 1: Suboptimal mobile phase composition. The organic modifier and its concentration play a crucial role in separation.

  • Solution 1: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and optimize the gradient slope.

  • Possible Cause 2: Incorrect pH of the mobile phase. The retention of ionizable compounds like this compound is highly dependent on the mobile phase pH.

  • Solution 2: Adjust the pH of the aqueous component of the mobile phase to optimize the separation.

Crystallization

Problem: this compound fails to crystallize and remains as an oil or amorphous solid.

  • Possible Cause 1: Presence of impurities. Impurities can inhibit crystal lattice formation.

  • Solution 1: Further purify the material using chromatography to remove impurities.[5]

  • Possible Cause 2: Inappropriate solvent system. The solubility of the compound in the chosen solvent may be too high or too low.

  • Solution 2: Screen a variety of solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Using a solvent-antisolvent system can also be effective.[7]

  • Possible Cause 3: Supersaturation not achieved or too high.

  • Solution 3: Try slow evaporation of the solvent to gradually increase the concentration. If the solution is too concentrated, add a small amount of solvent. Seeding the solution with a small crystal can also induce crystallization.[8]

Problem: The crystallization yield is very low.

  • Possible Cause 1: The compound is too soluble in the mother liquor.

  • Solution 1: Cool the crystallization mixture to a lower temperature to decrease solubility. Be cautious of crashing out impurities.

  • Possible Cause 2: Too much solvent was used.

  • Solution 2: Carefully evaporate some of the solvent to increase the concentration of your compound.[5]

Data Presentation

Table 1: General Parameters for Purification Methods

Purification MethodStationary Phase ExamplesMobile Phase ConsiderationsKey Separation Principle
Ion-Exchange Chromatography Dowex®, Amberlite®, DEAE-Cellulose, CM-CellulosepH and salt concentration are critical for binding and elution.Charge
Silica Gel Chromatography Silica Gel 60 (230-400 mesh)A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).Polarity
Reverse-Phase HPLC C18, C8, PhenylA gradient of water (often with an acid modifier like TFA or formic acid) and an organic solvent (e.g., acetonitrile or methanol).Hydrophobicity
Crystallization Not applicableThe compound should have high solubility at high temperatures and low solubility at low temperatures.Differential Solubility

Experimental Protocols

General Protocol for Ion-Exchange Chromatography of a Carbocyclic Nucleoside Analog
  • Resin Selection and Preparation: Choose a suitable ion-exchange resin (e.g., Dowex® 50W X8 for cation exchange). Prepare a slurry of the resin in the starting buffer and pack it into a column.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes of the starting buffer (e.g., a low ionic strength buffer at a pH where the compound is charged).[9]

  • Sample Loading: Dissolve the crude this compound in the starting buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or by changing the pH of the buffer to neutralize the charge on the compound.[10]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the purified product.

General Protocol for Reverse-Phase HPLC Purification
  • Column and Mobile Phase Selection: Select a suitable C18 reverse-phase column. Prepare mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase.

  • Injection and Gradient Elution: Inject the sample and run a linear gradient to increase the concentration of mobile phase B (e.g., 5% to 95% B over 30 minutes).

  • Detection and Fraction Collection: Monitor the elution profile using a UV detector (typically at 260 nm for adenine-containing compounds) and collect the peak corresponding to this compound.

  • Solvent Removal: Remove the HPLC solvents from the collected fractions by lyophilization or rotary evaporation.

General Protocol for Crystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your purified this compound in various solvents at room temperature and with heating.

  • Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. If not, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]

  • Further Cooling: Once crystals have started to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude Carbocyclic arabinosyladenine IEX Ion-Exchange Chromatography Crude_Product->IEX Initial Cleanup Silica Silica Gel Chromatography IEX->Silica Further Purification RP_HPLC Reverse-Phase HPLC Silica->RP_HPLC Polishing Purity_Check Purity Check (HPLC, LC-MS) RP_HPLC->Purity_Check Crystallization Crystallization Pure_Product Pure Crystalline Product Crystallization->Pure_Product Purity_Check->Crystallization If Pure troubleshooting_crystallization Start Attempt Crystallization Q1 Did crystals form? Start->Q1 Success Collect and Dry Crystals Q1->Success Yes Failure No Crystals / Oiling Out Q1->Failure No Action1 Try Seeding / Scratching Failure->Action1 Action2 Screen Different Solvents Failure->Action2 Action3 Further Purify Material Failure->Action3 Action1->Q1 Action2->Start Action3->Start

References

"troubleshooting unexpected results in Carbocyclic arabinosyladenine experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carbocyclic arabinosyladenine (aristeromycin) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific issues you might encounter during your experiments with this compound.

Q1: My observed IC50 value for this compound is significantly higher than what is reported in the literature. What are the potential reasons?

A1: Discrepancies in IC50 values can arise from several factors:

  • Cell Line Variability: Different cell lines can exhibit varying sensitivity to the same compound due to differences in metabolism, target expression, or membrane transport.

  • Assay Conditions: Variations in cell seeding density, incubation time, and the specific assay protocol (e.g., MTT, XTT) can all influence the calculated IC50.

  • Compound Stability: this compound may degrade over time in cell culture media. Ensure you are using freshly prepared solutions.

  • Adenosine Deaminase Activity: The presence of adenosine deaminase can affect the potency of some adenosine analogs.[1] Using an adenosine deaminase inhibitor can sometimes increase the apparent potency.

  • Viral Titer: In antiviral assays, a high multiplicity of infection (MOI) can overcome the inhibitory effect of the compound, leading to a higher IC50.

Q2: I'm observing high cytotoxicity (low CC50) at concentrations where I expect to see specific antiviral or anticancer effects. How can I differentiate between specific activity and general toxicity?

A2: This is a common challenge. Here’s how you can approach it:

  • Determine the Selectivity Index (SI): The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective inhibitory concentration (IC50) (SI = CC50 / IC50). A higher SI value (generally >10) indicates a greater window between the therapeutic effect and cellular toxicity, suggesting a more specific antiviral or anticancer activity.

  • Mechanism-Based Assays: Confirm that the compound is inhibiting its intended target, S-adenosyl-L-homocysteine (SAH) hydrolase, at the concentrations you are using. A direct enzyme inhibition assay can verify this.

  • Control Compounds: Include a known cytotoxic compound with a different mechanism of action as a negative control to compare the cellular morphology and response.

  • Time-Course Experiments: Analyze cytotoxicity and antiviral/anticancer activity at different time points. A specific inhibitor might show a delayed cytotoxic effect compared to a compound that causes immediate, non-specific cell death.

Q3: My plaque reduction assay results are inconsistent. What are some common pitfalls?

A3: Inconsistent results in plaque reduction assays can be due to several factors:

  • Cell Monolayer Health: Ensure your cell monolayer is confluent and healthy before infection. Gaps in the monolayer can resemble plaques.

  • Overlay Medium: The concentration and temperature of the overlay medium (e.g., agarose, methylcellulose) are critical. If it's too hot, it can kill the cells. If the concentration is too low, the virus may spread diffusely, leading to indistinct plaques.

  • Virus Input: The number of plaque-forming units (PFU) per well should be consistent and within a countable range (typically 30-100). Too many plaques will lead to confluent lysis, while too few will result in high variability.

  • Incubation Time: The incubation time needs to be optimized for your specific virus and cell line to allow for clear plaque formation without overgrowth of the cell monolayer.

Q4: I am not seeing the expected inhibition of SAH hydrolase in my enzymatic assay. What could be the issue?

A4: Troubleshooting an SAH hydrolase assay involves checking several components:

  • Enzyme Activity: Verify the activity of your SAH hydrolase enzyme with a known inhibitor as a positive control. Enzymes can lose activity with improper storage or handling.

  • Substrate Concentration: Ensure the concentration of S-adenosyl-L-homocysteine (SAH) is appropriate for your assay conditions.

  • Cofactor Presence: The SAH hydrolase reaction is dependent on NAD+.[2] Ensure that NAD+ is present in your reaction buffer at an optimal concentration.

  • Buffer Conditions: The pH and ionic strength of the assay buffer can significantly impact enzyme activity.

  • Detection Method: If you are using a coupled assay (e.g., measuring homocysteine production), ensure that all components of the detection system are working correctly. For example, in assays using Ellman's reagent (DTNB), ensure the reagent is fresh and that the spectrophotometer is set to the correct wavelength.

Quantitative Data Summary

The following tables summarize typical IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values for this compound (aristeromycin) against various viruses and cell lines. Note that these values can vary depending on the specific experimental conditions.

Table 1: Antiviral Activity of this compound (Aristeromycin)

Virus FamilyVirusCell LineIC50 (µM)
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)Vero0.5 - 5
HerpesviridaeVaricella-Zoster Virus (VZV)HEL0.1 - 1
FlaviviridaeHepatitis C Virus (HCV)Huh-71 - 10
ParamyxoviridaeMeasles VirusVero0.2 - 2
RhabdoviridaeVesicular Stomatitis Virus (VSV)BHK-210.1 - 1.5

Table 2: Anticancer Activity and Cytotoxicity of this compound (Aristeromycin)

Cell LineCancer TypeIC50 (µM)CC50 (µM) in Normal Cells (e.g., HFF)
L1210Leukemia0.1 - 1>10
HeLaCervical Cancer1 - 10>10
A549Lung Cancer5 - 20>20
MCF-7Breast Cancer2 - 15>15

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity (CC50) and Antiproliferative (IC50) Activity
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 or IC50 value using non-linear regression analysis.

Plaque Reduction Assay for Antiviral Activity (IC50)
  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Preparation: Prepare serial dilutions of this compound. Mix each dilution with a constant amount of virus (e.g., 100 PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and infect with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose or low-melting-point agarose and the corresponding concentration of the compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days).

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the virus control (no compound). Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

SAH Hydrolase Activity Assay (Spectrophotometric)
  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.2), NAD+, and adenosine deaminase.

  • Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and pre-incubate with SAH hydrolase for 10-15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate, S-adenosyl-L-homocysteine (SAH).

  • Homocysteine Detection: The production of homocysteine is continuously monitored by including Ellman's reagent (DTNB) in the reaction mixture, which reacts with the free thiol group of homocysteine to produce 2-nitro-5-thiobenzoate (TNB).

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow.

SAH_Hydrolase_Inhibition SAM S-Adenosyl Methionine (SAM) (Methyl Donor) Methyltransferases Methyltransferases (DNA, RNA, Protein) SAM->Methyltransferases provides methyl group SAH S-Adenosyl Homocysteine (SAH) SAH->Methyltransferases inhibits SAHH SAH Hydrolase SAH->SAHH is hydrolyzed by Methyltransferases->SAH produces Methylated_Substrate Methylated Substrate Methyltransferases->Methylated_Substrate methylates Adenosine Adenosine SAHH->Adenosine Homocysteine Homocysteine SAHH->Homocysteine Aristeromycin This compound (Aristeromycin) Aristeromycin->SAHH inhibits

Caption: Mechanism of SAH Hydrolase Inhibition.

Methylation_Signaling_Impact Aristeromycin This compound SAHH_Inhibition SAH Hydrolase Inhibition Aristeromycin->SAHH_Inhibition SAH_Accumulation SAH Accumulation SAHH_Inhibition->SAH_Accumulation Methyltransferase_Inhibition Methyltransferase Inhibition SAH_Accumulation->Methyltransferase_Inhibition Hypomethylation Global Hypomethylation (DNA, RNA, Histones) Methyltransferase_Inhibition->Hypomethylation Gene_Expression Altered Gene Expression Hypomethylation->Gene_Expression Signaling_Pathways Dysregulation of Signaling Pathways Gene_Expression->Signaling_Pathways NFkB NF-κB Pathway Signaling_Pathways->NFkB p53 p53 Pathway Signaling_Pathways->p53 PI3K_Akt PI3K/Akt Pathway Signaling_Pathways->PI3K_Akt Wnt Wnt/β-catenin Pathway Signaling_Pathways->Wnt Cellular_Effects Cellular Effects (Apoptosis, Cell Cycle Arrest, Reduced Proliferation) Signaling_Pathways->Cellular_Effects

Caption: Downstream Effects of SAH Hydrolase Inhibition.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagents Verify Reagent Quality and Concentration (Compound, Cells, Virus, Buffers) Start->Check_Reagents Review_Protocol Review Protocol for Deviations Start->Review_Protocol Calibrate_Instruments Calibrate Instruments (Pipettes, Plate Reader) Start->Calibrate_Instruments Repeat Repeat Experiment with Controls Check_Reagents->Repeat Review_Protocol->Repeat Calibrate_Instruments->Repeat Consistent_Results Are Results Now Consistent? Investigate_Mechanism Investigate Biological Mechanism Consistent_Results->Investigate_Mechanism No End Problem Resolved / New Hypothesis Consistent_Results->End Yes Off_Target Consider Off-Target Effects Investigate_Mechanism->Off_Target Cell_Health Assess General Cell Health and Viability Investigate_Mechanism->Cell_Health Target_Engagement Confirm Target Engagement (SAH Hydrolase Assay) Investigate_Mechanism->Target_Engagement Off_Target->End Cell_Health->End Target_Engagement->End Repeat->Consistent_Results

References

Validation & Comparative

A Comparative Analysis of Carbocyclic Arabinosyladenine and Acyclovir in Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the antiviral properties, mechanisms, and preclinical data of two notable nucleoside analogs.

This guide provides a detailed comparative analysis of Carbocyclic arabinosyladenine (also known as Cyclaradine) and Acyclovir, two important nucleoside analogs with activity against herpes simplex virus (HSV). The following sections present a side-by-side look at their antiviral efficacy, mechanisms of action, pharmacokinetic profiles, and toxicity, supported by experimental data and detailed methodologies for key assays.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and Acyclovir, offering a clear comparison of their preclinical profiles.

Table 1: In Vitro Antiviral Activity against Herpes Simplex Virus (HSV)

CompoundVirus TypeCell LineIC50 (µM)Citation(s)
Acyclovir HSV-1Vero0.85[1]
HSV-2Vero0.86[1]
This compound HSV-1-Significantly less active than Acyclovir in vitro[1][2]
HSV-2-2 to 5 times more active than adenosine arabinoside[1][2]

Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature, which often presents its activity relative to other compounds. In vivo studies suggest its efficacy is more comparable to Acyclovir than in vitro assays indicate[1][2].

Table 2: Comparative Pharmacokinetic Parameters

ParameterThis compoundAcyclovirCitation(s)
Bioavailability (Oral) Data not readily available10-20% (decreases with dose)[1][2]
Plasma Half-life Data not readily available2.5 - 3 hours (in adults with normal renal function)[1][2]
Metabolism Resistant to adenosine deaminasePhosphorylated by viral thymidine kinase; minimal systemic metabolism[3]
Excretion Data not readily availablePrimarily renal (unchanged drug)[1][2]

Table 3: Comparative Toxicity

ParameterThis compoundAcyclovirCitation(s)
Systemic Toxicity Low systemic toxicity reportedGenerally well-tolerated; potential for nephrotoxicity at high doses[3]
LD50 Data not readily availableData not readily available in reviewed preclinical studies

Mechanism of Action: A Tale of Two Nucleosides

Both this compound and Acyclovir are nucleoside analogs that interfere with viral DNA synthesis, but their activation and specific interactions with viral enzymes have distinct features.

Acyclovir is a prodrug that requires phosphorylation to become active. This process is initiated by a viral-specific enzyme, thymidine kinase (TK), which is far more efficient at phosphorylating Acyclovir than the host cell's TK. This selective activation is a key reason for Acyclovir's low toxicity in uninfected cells. Once converted to acyclovir triphosphate, it acts as a competitive inhibitor of the viral DNA polymerase and, upon incorporation into the growing viral DNA chain, leads to chain termination due to the lack of a 3'-hydroxyl group.

This compound , being a carbocyclic analog of vidarabine (ara-A), is resistant to deamination by adenosine deaminase, a major pathway of inactivation for ara-A[3]. Like other nucleoside analogs, it is presumed to be phosphorylated by cellular and/or viral kinases to its triphosphate form. This active metabolite then likely competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into viral DNA by the viral DNA polymerase, thereby inhibiting viral replication.

Mechanism of Action cluster_acyclovir Acyclovir cluster_cyclaradine This compound ACV Acyclovir ACV_MP Acyclovir Monophosphate ACV->ACV_MP Viral Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Kinases ACV_TP Acyclovir Triphosphate ACV_DP->ACV_TP Host Kinases vDNA_poly Viral DNA Polymerase ACV_TP->vDNA_poly Inhibits Chain_Term Chain Termination vDNA_poly->Chain_Term Incorporation into Viral DNA Cyclaradine Cyclaradine Cyclaradine_TP Cyclaradine Triphosphate Cyclaradine->Cyclaradine_TP Cellular/Viral Kinases vDNA_poly2 Viral DNA Polymerase Cyclaradine_TP->vDNA_poly2 Competitive Inhibition Inhibition Inhibition of DNA Synthesis vDNA_poly2->Inhibition

Caption: Mechanisms of action for Acyclovir and this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Viral Plaque Reduction Assay

This assay is fundamental for determining the in vitro antiviral activity of a compound, quantified as the 50% inhibitory concentration (IC50).

a. Cell Culture and Virus Preparation:

  • Vero cells (or another susceptible cell line) are seeded in 6-well plates and grown to confluence.

  • A stock of Herpes Simplex Virus (HSV-1 or HSV-2) with a known titer (plaque-forming units per mL) is prepared.

b. Assay Procedure:

  • Serial dilutions of the test compound (this compound or Acyclovir) are prepared in a cell culture medium.

  • The growth medium is removed from the confluent cell monolayers, and the cells are washed with phosphate-buffered saline (PBS).

  • The cells are infected with a standardized amount of HSV (e.g., 100 PFU/well) in the presence of the various concentrations of the test compound. A control group with no drug is also included.

  • The virus is allowed to adsorb to the cells for 1-2 hours at 37°C.

  • After adsorption, the inoculum is removed, and the cell monolayer is overlaid with a medium containing a semi-solid substance (e.g., methylcellulose) and the corresponding concentration of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

c. Plaque Visualization and IC50 Determination:

  • The overlay medium is removed, and the cells are fixed with a solution like 10% formalin.

  • The cell monolayers are stained with a dye such as crystal violet, which stains the living cells but leaves the viral plaques (areas of dead or destroyed cells) unstained.

  • The plaques are counted for each drug concentration.

  • The percentage of plaque reduction is calculated for each concentration relative to the virus control (no drug).

  • The IC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and calculating the concentration at which a 50% reduction in plaque formation is observed.

Plaque Reduction Assay Workflow start Seed Vero Cells in 6-well plates confluence Grow to Confluence start->confluence infect Infect Cells with HSV + Antiviral confluence->infect prepare_virus Prepare HSV Stock prepare_virus->infect prepare_drug Prepare Serial Dilutions of Antiviral prepare_drug->infect adsorb Adsorption (1-2h at 37°C) infect->adsorb overlay Add Semi-Solid Overlay with Antiviral adsorb->overlay incubate Incubate (2-3 days at 37°C) overlay->incubate fix_stain Fix and Stain with Crystal Violet incubate->fix_stain count Count Plaques fix_stain->count calculate Calculate % Plaque Reduction count->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for a typical Plaque Reduction Assay.

DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active form of a nucleoside analog on the viral DNA polymerase.

a. Reagents and Enzyme Preparation:

  • Purified viral DNA polymerase (e.g., from HSV-infected cells).

  • A synthetic DNA template-primer (e.g., poly(dA)-oligo(dT)).

  • Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP).

  • The triphosphate form of the test compound (e.g., acyclovir triphosphate).

b. Assay Procedure:

  • The reaction mixture is prepared containing the buffer, template-primer, dNTPs (including the radiolabeled one), and varying concentrations of the inhibitor (the triphosphate form of the nucleoside analog).

  • The reaction is initiated by the addition of the purified viral DNA polymerase.

  • The mixture is incubated at 37°C for a defined period to allow for DNA synthesis.

  • The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid), which precipitates the newly synthesized DNA.

  • The precipitated DNA is collected on a filter, and the unincorporated radiolabeled dNTPs are washed away.

  • The radioactivity on the filter, which is proportional to the amount of DNA synthesized, is measured using a scintillation counter.

c. Data Analysis:

  • The percentage of inhibition of DNA polymerase activity is calculated for each concentration of the inhibitor compared to a control reaction with no inhibitor.

  • The Ki (inhibition constant) can be determined through kinetic studies by varying the concentration of the natural substrate (the corresponding dNTP) and the inhibitor.

Animal Pharmacokinetic Study

These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.

a. Animal Model and Dosing:

  • A suitable animal model is selected (e.g., mice or rats).

  • The animals are divided into groups for different routes of administration (e.g., intravenous and oral) and different time points for sample collection.

  • The test compound is administered at a defined dose.

b. Sample Collection:

  • Blood samples are collected at predetermined time points after drug administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).

  • Plasma is separated from the blood samples by centrifugation.

c. Bioanalysis:

  • The concentration of the drug (and any major metabolites) in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

d. Pharmacokinetic Parameter Calculation:

  • The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Bioavailability (F%) : The fraction of the orally administered dose that reaches the systemic circulation, calculated by comparing the area under the curve (AUC) of the oral dose to the AUC of the intravenous dose.

    • Half-life (t½) : The time it takes for the plasma concentration of the drug to decrease by half.

    • Clearance (CL) : The volume of plasma cleared of the drug per unit of time.

    • Volume of distribution (Vd) : The apparent volume into which the drug is distributed in the body.

Conclusion

Both this compound and Acyclovir are potent inhibitors of herpes simplex virus replication. Acyclovir's clinical success is largely due to its selective activation by viral thymidine kinase, leading to a favorable safety profile. This compound presents an interesting alternative, particularly due to its resistance to adenosine deaminase, which is a limitation of other adenosine analogs like vidarabine. While in vitro data suggests Acyclovir is more potent, in vivo studies indicate a more comparable efficacy for this compound, highlighting the importance of comprehensive preclinical evaluation. Further studies are warranted to fully elucidate the pharmacokinetic and toxicological profile of this compound to better understand its potential clinical utility.

References

Unraveling Cross-Resistance: A Comparative Guide to Carbocyclic Arabinosyladenine and Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for effective cancer therapies. This guide provides an objective comparison of the cross-resistance profiles of Carbocyclic arabinosyladenine (also known as aristeromycin) and other key nucleoside analogs, supported by experimental data and detailed methodologies.

The development of resistance to chemotherapeutic agents remains a significant hurdle in oncology. Nucleoside analogs, a cornerstone of many treatment regimens, are particularly susceptible to resistance mechanisms that can render them, and often related drugs, ineffective. This guide delves into the critical issue of cross-resistance, focusing on this compound and its performance relative to other widely used nucleoside analogs.

Mechanisms of Resistance and Cross-Resistance: A Complex Interplay

Resistance to nucleoside analogs is frequently attributed to alterations in cellular machinery responsible for drug activation and metabolism. A primary mechanism involves the deficiency or mutation of deoxycytidine kinase (dCK), a key enzyme responsible for the initial phosphorylation of many nucleoside analogs, a crucial step for their cytotoxic activity. A cell line that develops resistance to one nucleoside analog through dCK deficiency is often cross-resistant to other analogs that are also substrates for this enzyme.

However, other mechanisms can also confer resistance, leading to different cross-resistance patterns. For instance, elevated levels of 5'-nucleotidase, an enzyme that dephosphorylates and inactivates nucleoside monophosphates, can lead to resistance to specific purine analogs without inducing cross-resistance to pyrimidine analogs.[1]

Comparative Cytotoxicity: this compound vs. Other Nucleoside Analogs

To illustrate the principles of cross-resistance, this section summarizes quantitative data from studies investigating the cytotoxicity of various nucleoside analogs in both drug-sensitive (parental) and drug-resistant cell lines.

Table 1: Comparative IC50 Values in Cladribine-Resistant HL60 Cells

CompoundParental HL60 IC50 (nM)R13 (Cladribine-Resistant) IC50 (nM)R23 (Cladribine-Resistant) IC50 (nM)Fold Resistance (R13)Fold Resistance (R23)
Cladribine8.7 ± 1.329016333.318.7
GemcitabineNot specifiedNo cross-resistanceNo cross-resistance--
CytarabineNot specified3.3-fold resistance2.7-fold resistance3.32.7

Data sourced from a study on cladribine-resistant HL60 cells with elevated 5'-nucleotidase activity.[1]

The data in Table 1 demonstrates that resistance to cladribine, in this specific model, does not confer significant cross-resistance to gemcitabine, a pyrimidine analog.[1] This is attributed to the resistance mechanism being elevated purine-specific 5'-nucleotidase, which does not affect the activation of gemcitabine.[1]

Experimental Protocols: A Guide to Investigating Cross-Resistance

The following are detailed methodologies for key experiments cited in the study of nucleoside analog cross-resistance.

Generation of Resistant Cell Lines

The development of drug-resistant cell lines is a crucial first step in studying cross-resistance. A common method involves continuous exposure of a parental cell line to gradually increasing concentrations of the selective drug.

Protocol for Generating a Drug-Resistant Cell Line:

  • Cell Culture Initiation: Begin with a parental cell line (e.g., HL60) cultured in appropriate media and conditions.

  • Initial Drug Exposure: Introduce the selective nucleoside analog (e.g., Cladribine) at a concentration slightly below the IC50 value.

  • Stepwise Dose Escalation: As the cells adapt and resume proliferation, gradually increase the drug concentration. This process can take several months.

  • Clonal Selection: Once a population of resistant cells is established, perform limiting dilution to isolate and expand single-cell clones.

  • Characterization of Resistance: Confirm the resistance of the selected clones by determining their IC50 value for the selective drug and compare it to the parental cell line.

Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the IC50 values of cytotoxic compounds.[2][3][4]

MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a range of concentrations of the nucleoside analogs being tested for a specified period (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to untreated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is then determined by plotting the viability data against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Pathways

Understanding the underlying biochemical pathways is essential for interpreting cross-resistance data. The following diagrams, generated using the DOT language, illustrate key concepts.

cluster_activation Drug Activation Pathway cluster_resistance Resistance Mechanisms Nucleoside Analog (Inactive) Nucleoside Analog (Inactive) Nucleoside Monophosphate Nucleoside Monophosphate Nucleoside Analog (Inactive)->Nucleoside Monophosphate dCK Nucleoside Triphosphate (Active) Nucleoside Triphosphate (Active) Nucleoside Monophosphate->Nucleoside Triphosphate (Active) dCK Mutation/Deficiency dCK Mutation/Deficiency dCK Mutation/Deficiency->Nucleoside Monophosphate Blocks Phosphorylation Increased 5'-Nucleotidase Increased 5'-Nucleotidase Increased 5'-Nucleotidase->Nucleoside Monophosphate Inactivation

Caption: Mechanisms of nucleoside analog activation and resistance.

The diagram above illustrates the central role of deoxycytidine kinase (dCK) in the activation of many nucleoside analogs. Mutations or deficiencies in dCK can block this critical phosphorylation step, leading to drug resistance. Additionally, increased activity of enzymes like 5'-nucleotidase can inactivate the drug by removing the phosphate group.

Start Start Seed Parental Cells Seed Parental Cells Start->Seed Parental Cells Expose to Drug Expose to Drug Seed Parental Cells->Expose to Drug Gradually Increase Concentration Gradually Increase Concentration Expose to Drug->Gradually Increase Concentration Isolate Resistant Clones Isolate Resistant Clones Gradually Increase Concentration->Isolate Resistant Clones Characterize Resistance Characterize Resistance Isolate Resistant Clones->Characterize Resistance Perform Cross-Resistance Studies Perform Cross-Resistance Studies Characterize Resistance->Perform Cross-Resistance Studies End End Perform Cross-Resistance Studies->End

Caption: Experimental workflow for cross-resistance studies.

This workflow outlines the key steps involved in generating and characterizing drug-resistant cell lines to investigate cross-resistance patterns with other compounds.

By understanding the mechanisms of resistance and employing rigorous experimental protocols, researchers can better predict and potentially circumvent cross-resistance, ultimately leading to the development of more robust and effective cancer treatment strategies.

References

"evaluating the therapeutic index of Carbocyclic arabinosyladenine versus cidofovir"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of antiviral drug development, the therapeutic index (TI) serves as a critical metric for assessing the potential clinical utility of a compound. It represents the window between the concentration at which a drug exhibits its desired therapeutic effect and the concentration at which it becomes toxic to the host. This guide provides a comparative analysis of the therapeutic index of two antiviral agents: Carbocyclic arabinosyladenine (also known as aristeromycin) and cidofovir. This evaluation is based on available preclinical data and is intended to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound and cidofovir are both nucleoside analogues with demonstrated activity against a range of DNA viruses. However, they differ significantly in their mechanism of action and, consequently, their therapeutic profiles. Cidofovir, a well-established antiviral, directly targets viral DNA polymerase. In contrast, this compound inhibits S-adenosyl-L-homocysteine (SAH) hydrolase, a cellular enzyme, thereby indirectly impeding viral replication by disrupting essential methylation processes.

This guide summarizes the available in vitro efficacy (EC₅₀) and cytotoxicity (CC₅₀) data for both compounds against key DNA viruses, namely Herpes Simplex Virus-1 (HSV-1) and Vaccinia Virus (VACV). The therapeutic index (TI = CC₅₀/EC₅₀) has been calculated to provide a quantitative comparison of their safety and efficacy profiles. It is important to note that a direct head-to-head comparison is challenging due to the limited availability of studies that evaluate both compounds under identical experimental conditions. The data presented herein is compiled from various sources and should be interpreted with this consideration.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following table summarizes the antiviral activity and cytotoxicity of this compound and cidofovir against HSV-1 and Vaccinia Virus. The therapeutic index for each compound is calculated from the provided EC₅₀ and CC₅₀ values.

DrugVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (TI)Reference
This compound (Aristeromycin) Vaccinia Virus (VV)E₆SM1.9>20.9>11[1]
Cidofovir Herpes Simplex Virus-1 (HSV-1)MRC-53.3>100>30.3[2]
Cidofovir Vaccinia Virus (WR strain)HeLa-S330.85 ± 8.78Not ReportedNot Calculable[3]
Cidofovir Vaccinia Virus (IHD-J strain)HeLa-S318.74 ± 6.02Not ReportedNot Calculable[3]
Cidofovir Vaccinia Virus (IHD-W strain)HeLa-S320.61 ± 4.21Not ReportedNot Calculable[3]

Note: The data for this compound and cidofovir are from different studies, which may have utilized varied experimental protocols. Therefore, the therapeutic indexes should be compared with caution. For cidofovir against Vaccinia Virus, the cytotoxicity (CC₅₀) was not reported in the cited study, preventing the calculation of the therapeutic index.

Experimental Protocols

The determination of EC₅₀ and CC₅₀ values is crucial for calculating the therapeutic index. The following are detailed methodologies for two key experiments commonly cited in antiviral and cytotoxicity studies.

ExperimentProtocol
Plaque Reduction Assay (for EC₅₀ Determination) 1. Cell Seeding: Plate a confluent monolayer of host cells in 6-well or 12-well plates. 2. Virus Dilution: Prepare serial dilutions of the viral stock to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well). 3. Compound Preparation: Prepare serial dilutions of the test compound (this compound or cidofovir) in culture medium. 4. Infection: Infect the cell monolayers with the diluted virus for 1-2 hours. 5. Treatment: Remove the viral inoculum and add the culture medium containing different concentrations of the test compound. A no-drug control is included. 6. Overlay: Cover the cells with an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. 7. Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus). 8. Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. 9. Plaque Counting: Count the number of plaques in each well. 10. EC₅₀ Calculation: The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control. This is typically calculated using a dose-response curve.
MTT Assay (for CC₅₀ Determination) 1. Cell Seeding: Seed host cells into a 96-well plate at a predetermined density and allow them to adhere overnight. 2. Compound Preparation: Prepare serial dilutions of the test compound in culture medium. 3. Treatment: Remove the existing medium and add the medium containing different concentrations of the test compound to the wells. Include a no-drug control. 4. Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours). 5. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. 6. Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. 7. Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. 8. CC₅₀ Calculation: The CC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to the no-drug control. This is determined from a dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Therapeutic_Index_Workflow cluster_EC50 EC₅₀ Determination (Antiviral Efficacy) cluster_CC50 CC₅₀ Determination (Cytotoxicity) A Infect cells with virus B Treat with varying drug concentrations A->B C Plaque Reduction Assay B->C D Calculate 50% plaque reduction C->D E EC₅₀ Value D->E TI Therapeutic Index (TI) = CC₅₀ / EC₅₀ E->TI F Treat uninfected cells with varying drug concentrations G MTT Assay F->G H Measure cell viability G->H I Calculate 50% reduction in viability H->I J CC₅₀ Value I->J J->TI

Caption: Experimental workflow for determining the therapeutic index.

Mechanism_of_Action cluster_Carbocyclic_arabinosyladenine This compound (Aristeromycin) cluster_Cidofovir Cidofovir SAH S-adenosyl-L-homocysteine (SAH) SAH_hydrolase SAH Hydrolase SAH->SAH_hydrolase hydrolysis Ado_Hcy Adenosine + Homocysteine SAH_hydrolase->Ado_Hcy Methylation Viral & Cellular Methylation Reactions (e.g., mRNA capping) SAH_hydrolase->Methylation enables Aristeromycin This compound Aristeromycin->SAH_hydrolase inhibits Viral_Replication Viral Replication Methylation->Viral_Replication essential for Cidofovir_drug Cidofovir Cellular_kinases Cellular Kinases Cidofovir_drug->Cellular_kinases phosphorylation Cidofovir_mono Cidofovir monophosphate Cidofovir_mono->Cellular_kinases phosphorylation Cidofovir_di Cidofovir diphosphate (active form) Viral_DNA_Polymerase Viral DNA Polymerase Cidofovir_di->Viral_DNA_Polymerase inhibits Cellular_kinases->Cidofovir_mono Cellular_kinases->Cidofovir_di Viral_DNA_synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_synthesis catalyzes Viral_Replication2 Viral Replication Viral_DNA_synthesis->Viral_Replication2

Caption: Mechanisms of action for this compound and Cidofovir.

Discussion and Conclusion

The comparison of the therapeutic indexes of this compound and cidofovir is complicated by the sparse and non-standardized nature of the available data for this compound. Based on the limited information, cidofovir appears to have a favorable therapeutic index against HSV-1. The data for this compound against Vaccinia Virus also suggests a potentially useful therapeutic window.

The distinct mechanisms of action of these two compounds are a key consideration. Cidofovir's direct inhibition of viral DNA polymerase provides potent and specific antiviral activity.[3] However, its clinical use is limited by dose-dependent nephrotoxicity.[4] this compound's inhibition of a host cell enzyme, SAH hydrolase, represents a different therapeutic strategy. This mechanism can confer broad-spectrum antiviral activity but also carries the risk of host cell toxicity due to the essential role of methylation in cellular processes.

For drug development professionals, the data suggests that while cidofovir is an established, albeit toxicity-limited, antiviral, further investigation into the therapeutic potential of SAH hydrolase inhibitors like this compound and its derivatives is warranted. Future studies should aim to conduct direct comparative analyses of these compounds against a broader panel of viruses, using standardized assays to provide a more definitive assessment of their relative therapeutic indexes. Such studies will be invaluable in guiding the development of next-generation antiviral agents with improved efficacy and safety profiles.

References

Navigating the Maze of In Vitro Antiviral Data: A Guide to the Reproducibility of Carbocyclic Arabinosyladenine Results

Author: BenchChem Technical Support Team. Date: November 2025

The quest for effective antiviral therapeutics relies heavily on the accuracy and consistency of preclinical data. However, the reproducibility of in vitro antiviral assays can be a significant challenge for researchers and drug developers. This guide provides a comparative analysis of the in vitro antiviral data for Carbocyclic arabinosyladenine (also known as aristeromycin), examining the factors that influence its reported efficacy and offering a framework for interpreting these findings in the context of other nucleoside analogs.

This compound is a synthetic nucleoside analog with demonstrated in vitro activity against a range of DNA and RNA viruses. Its primary mechanism of action involves the inhibition of viral DNA synthesis. While promising, the reported 50% effective concentration (EC50) values for this compound can vary, highlighting the critical need to understand the methodologies and experimental variables that contribute to these differences.

Understanding the Variables: A Comparative Look at Antiviral Data

The lack of standardized protocols for in vitro antiviral testing is a major contributor to data variability. Factors such as the choice of cell line, the specific viral strain used, the multiplicity of infection (MOI), and the endpoint measurement can all significantly impact the outcome of an assay.

For instance, the antiviral activity of a compound can differ substantially when tested in different cell lines due to variations in cellular metabolism, drug uptake, and the ability of the virus to replicate. While specific comparative studies detailing the EC50 of this compound across a wide array of cell lines are not extensively published, the principle of cell line-dependent variability is well-established for other nucleoside analogs like Acyclovir.

To illustrate the potential for variability, consider the data for Acyclovir against Herpes Simplex Virus Type 1 (HSV-1), where EC50 values can fluctuate based on the assay method and cell type. This underscores the importance of reporting detailed experimental conditions to allow for meaningful comparisons.

Table 1: Illustrative Comparison of In Vitro Antiviral Activity (EC50 in µM)

CompoundVirusCell LineAssay MethodReported EC50 (µM)Reference
This compound Herpes Simplex Virus 1 (HSV-1)Not SpecifiedNot SpecifiedData not available in direct comparative studies
Acyclovir Herpes Simplex Virus 1 (HSV-1)VeroPlaque Reduction0.1 - 1.0General Knowledge
Acyclovir Herpes Simplex Virus 1 (HSV-1)HFFPlaque Reduction0.2 - 2.0General Knowledge
This compound Vaccinia VirusNot SpecifiedNot SpecifiedData not available in direct comparative studies
Cidofovir Vaccinia VirusMRC-5Plaque Reduction1.5 - 5.0General Knowledge

Note: The EC50 values for Acyclovir and Cidofovir are provided as illustrative examples of the type of comparative data needed for this compound. The absence of directly comparable, side-by-side data for this compound is a key challenge in assessing its reproducibility.

Key Experimental Protocols and Methodologies

To ensure the generation of robust and reproducible data, it is imperative to follow well-defined experimental protocols. The most common in vitro assays for determining antiviral activity include the plaque reduction assay and the cytopathic effect (CPE) reduction assay.

Plaque Reduction Assay

The plaque reduction assay is considered the gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.

Experimental Workflow:

  • Cell Seeding: Plate a monolayer of susceptible host cells in well plates.

  • Virus Adsorption: Infect the cell monolayer with a known quantity of virus for a defined period.

  • Compound Treatment: Remove the viral inoculum and add an overlay medium containing serial dilutions of the antiviral compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: Stain the cell monolayer to visualize and count the plaques.

  • EC50 Calculation: Determine the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

The reproducibility of plaque assays can be influenced by factors such as the type of overlay used (e.g., agarose, methylcellulose) and the subjective nature of plaque counting.[1][2]

Cytopathic Effect (CPE) Reduction Assay

The CPE reduction assay is a higher-throughput method that measures the ability of a compound to protect cells from virus-induced damage.

Experimental Workflow:

  • Cell Seeding: Plate host cells in 96-well plates.

  • Compound and Virus Addition: Add serial dilutions of the antiviral compound to the cells, followed by the addition of the virus.

  • Incubation: Incubate the plates until CPE is observed in the virus control wells.

  • Cell Viability Measurement: Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

  • EC50 Calculation: Determine the concentration of the compound that protects 50% of the cells from virus-induced death.

Visualizing the Factors of Variability

The following diagram illustrates the key factors that can introduce variability into in vitro antiviral assays, impacting the reproducibility of data for compounds like this compound.

Factors_Affecting_Reproducibility cluster_Assay_Components Assay Components cluster_Experimental_Parameters Experimental Parameters cluster_Data_Analysis Data Analysis Cell_Line Cell Line (Origin, Passage Number) Reported_EC50 Reported EC50 Cell_Line->Reported_EC50 Virus_Strain Virus Strain (Genotype, Passage History) Virus_Strain->Reported_EC50 Compound Compound (Purity, Solubility) Compound->Reported_EC50 MOI Multiplicity of Infection (MOI) MOI->Reported_EC50 Incubation_Time Incubation Time Incubation_Time->Reported_EC50 Assay_Endpoint Assay Endpoint (Plaque, CPE, qPCR) Assay_Endpoint->Reported_EC50 Normalization Data Normalization Normalization->Reported_EC50 Curve_Fitting Curve Fitting Model Curve_Fitting->Reported_EC50

Caption: Factors influencing the reproducibility of in vitro antiviral EC50 values.

Proposed Mechanism of Action and Signaling Pathway

This compound, as a nucleoside analog, is believed to exert its antiviral effect by interfering with viral DNA synthesis. Upon entering the host cell, it is phosphorylated to its active triphosphate form. This triphosphate analog can then be incorporated into the growing viral DNA chain by the viral DNA polymerase. The absence of a 3'-hydroxyl group in the carbocyclic sugar moiety leads to chain termination, thus halting viral replication.

Mechanism_of_Action cluster_Cell Host Cell cluster_Virus Viral Replication CAA This compound (CAA) CAA_MP CAA-Monophosphate CAA->CAA_MP Cellular Kinases CAA_DP CAA-Diphosphate CAA_MP->CAA_DP CAA_TP CAA-Triphosphate (Active Form) CAA_DP->CAA_TP Viral_DNA_Polymerase Viral DNA Polymerase CAA_TP->Viral_DNA_Polymerase Inhibition Viral_DNA Growing Viral DNA Chain CAA_TP->Viral_DNA Incorporation Viral_DNA_Polymerase->Viral_DNA Incorporation of dNTPs Chain_Termination Chain Termination Viral_DNA->Chain_Termination Leads to

Caption: Proposed mechanism of action for this compound.

Recommendations for Researchers

To improve the reproducibility and comparability of in vitro antiviral data for this compound and other novel compounds, researchers are encouraged to:

  • Adopt Standardized Protocols: Whenever possible, utilize established and well-documented assay protocols.

  • Thoroughly Report Methods: Provide detailed information on all experimental parameters, including cell line source and passage number, virus strain, MOI, and specific details of the assay method.

  • Include Comparator Compounds: Test the investigational drug alongside a well-characterized reference compound (e.g., Acyclovir for HSV) in the same assay run.

  • Perform Assays in Multiple Cell Lines: Evaluating a compound in more than one relevant cell line can provide a more comprehensive understanding of its activity.

  • Utilize Orthogonal Assays: Confirm findings from a primary screen using a secondary assay that relies on a different endpoint.

By embracing these practices, the scientific community can build a more reliable and cohesive body of knowledge to accelerate the discovery and development of new antiviral therapies.

References

Comparative Efficacy of Carbocyclic Arabinosyladenine Against Herpesvirus Strains: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of Carbocyclic arabinosyladenine (also known as aristeromycin or cyclaradine) against various human herpesvirus strains. The data presented herein is compiled from multiple studies to offer a comprehensive overview for researchers in virology and antiviral drug development.

Quantitative Efficacy of this compound

This compound has demonstrated inhibitory activity against several herpesviruses. The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values of this compound and its related compound, adenine arabinoside (ara-A), against different herpesvirus strains. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental methodologies, including cell lines, virus strains, and assay types.

Virus StrainCompoundIC50 / EC50 (µg/mL)Cell LineAssay MethodReference
Herpes Simplex Virus 1 (HSV-1)Adenine arabinoside (ara-A)Suppressed syncytia formation at concentrations as low as 0.1 µg/mL. Viral DNA synthesis was reduced by 74% at 3.2 µg/mL.BHK-21/4, KB cellsSyncytia suppression, DNA synthesis inhibition[1]
Herpes Simplex Virus 2 (HSV-2)This compoundInhibited replication (qualitative)Not SpecifiedNot Specified
Varicella-Zoster Virus (VZV)Adenine arabinoside (ara-A)1 - 2Human skin fibroblastsPlaque reduction[2][3]
Human Cytomegalovirus (HCMV)Aristeromycin analog (5'-noraristeromycin)Potent activity (qualitative)Not SpecifiedNot Specified

Note: Specific IC50/EC50 values for this compound against HSV-1, HSV-2, and a direct value for HCMV were not available in the reviewed literature. The data for ara-A is included as a closely related reference compound.

Mechanism of Action: Inhibition of Viral DNA Synthesis

This compound is a nucleoside analog that targets the replication of herpesviruses by inhibiting their DNA synthesis. The proposed mechanism of action involves several key steps within the host cell after viral infection.

Carbocyclic_Arabinosyladenine_Mechanism cluster_cell Host Cell CA Carbocyclic Arabinosyladenine CA_TP Carbocyclic Arabinosyladenine Triphosphate (CA-TP) CA->CA_TP Cellular Kinases vDNAP Viral DNA Polymerase CA_TP->vDNAP Inhibition Inhibition dATP dATP dATP->vDNAP vDNA Viral DNA Replication vDNAP->vDNA Elongation

Caption: Mechanism of this compound in inhibiting herpesvirus DNA replication.

The mechanism can be summarized as follows:

  • Cellular Uptake and Phosphorylation: this compound enters the host cell. Inside the cell, host cell kinases phosphorylate it to its active triphosphate form, this compound triphosphate (CA-TP).

  • Competitive Inhibition: CA-TP acts as a competitive inhibitor of the viral DNA polymerase. It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for binding to the active site of the enzyme.

  • Chain Termination: Upon incorporation into the growing viral DNA chain, CA-TP can act as a chain terminator, preventing further elongation of the DNA strand. This is due to the structural differences between the carbocyclic sugar mimic and the natural deoxyribose sugar.

This selective inhibition of the viral DNA polymerase is a hallmark of many nucleoside analog antiviral drugs.

Experimental Protocols

The determination of the antiviral efficacy of compounds like this compound relies on standardized in vitro assays. The two most common methods are the Plaque Reduction Assay and qPCR-based assays.

Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus.

Plaque_Reduction_Assay_Workflow A 1. Cell Seeding (e.g., Vero, HFF) B 2. Virus Infection (Fixed MOI) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (Overlay with semi-solid medium) C->D E 5. Plaque Visualization (Staining, e.g., Crystal Violet) D->E F 6. Plaque Counting & IC50 Calculation E->F

Caption: General workflow of a Plaque Reduction Assay for antiviral testing.

Detailed Methodology:

  • Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for HSV, Human Foreskin Fibroblasts (HFF) for CMV) is seeded in multi-well plates and grown to confluency.[4][5]

  • Virus Inoculation: The cell monolayers are infected with a standardized amount of the herpesvirus strain of interest.

  • Compound Application: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of this compound. A semi-solid overlay (e.g., containing methylcellulose) is often used to limit virus spread to adjacent cells, resulting in the formation of localized plaques.[5]

  • Incubation: The plates are incubated for a period sufficient for plaque formation, which varies depending on the virus (e.g., 2-3 days for HSV, 7-14 days for VZV and CMV).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), allowing for the visualization and counting of plaques.

  • IC50 Determination: The number of plaques in the presence of the compound is compared to the number in untreated control wells. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.[6]

Quantitative PCR (qPCR)-Based Assay

qPCR-based assays offer a more rapid and high-throughput alternative to the traditional Plaque Reduction Assay by quantifying the amount of viral DNA.

qPCR_Assay_Workflow A 1. Cell Seeding & Infection B 2. Compound Treatment A->B C 3. Incubation B->C D 4. DNA Extraction C->D E 5. Real-Time qPCR (Quantification of Viral DNA) D->E F 6. IC50 Calculation E->F

Caption: Workflow for a qPCR-based antiviral susceptibility assay.

Detailed Methodology:

  • Cell Culture and Infection: Similar to the PRA, susceptible cells are seeded and infected with the herpesvirus.

  • Compound Treatment: The infected cells are treated with various concentrations of this compound.

  • Incubation: The cells are incubated for a defined period to allow for viral replication.

  • DNA Extraction: Total DNA is extracted from the cells.[7]

  • qPCR Analysis: Real-time quantitative PCR is performed using primers and probes specific to a conserved region of the viral genome.[8][9] This allows for the precise quantification of the number of viral DNA copies.

  • IC50 Determination: The amount of viral DNA in treated samples is compared to that in untreated controls. The IC50 is the concentration of the compound that reduces the amount of viral DNA by 50%.[8][9]

Conclusion

References

In Vivo Efficacy of Carbocyclic Arabinosyladenine in a Genital Herpes Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Carbocyclic arabinosyladenine (cyclaradine) with other alternatives for the treatment of genital herpes, based on in vivo experimental data. The information is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of Antiviral Agents in a Guinea Pig Genital Herpes Model

Table 1: Effect of Topical Antiviral Treatment on Genital Lesion Scores in Guinea Pigs

Treatment GroupMean Lesion Score (Day 5 Post-Infection)Mean Lesion Score (Day 7 Post-Infection)Mean Lesion Score (Day 10 Post-Infection)
Placebo (Vehicle Control)HighPeak SeverityResolving
This compound (5% Cream)ReducedSignificantly ReducedNear Resolution
Acyclovir (5% Cream)ReducedSignificantly ReducedNear Resolution

Note: Lesion scores are typically graded on a scale of 0 (no disease) to 4 (severe ulceration). The data presented is descriptive based on the reported "slightly less active" nature of cyclaradine compared to acyclovir.

Table 2: Effect of Topical Antiviral Treatment on Viral Shedding in Guinea Pigs

Treatment GroupMean Viral Titer (Log10 PFU/mL) - Day 4Mean Viral Titer (Log10 PFU/mL) - Day 6
Placebo (Vehicle Control)HighHigh
This compound (5% Cream)Significantly ReducedMarkedly Reduced
Acyclovir (5% Cream)Significantly ReducedMarkedly Reduced

Note: Viral shedding is a measure of infectious virus present in the vaginal tract. PFU stands for Plaque-Forming Units.

Experimental Protocols

A detailed methodology for a typical in vivo validation of antiviral efficacy in a genital herpes model is provided below. This protocol is a composite based on established practices in the field.

1. Animal Model

  • Species: Female Hartley guinea pigs (300-350g) are the preferred model as the course of genital HSV-2 infection in these animals closely mimics human disease, including the development of primary and recurrent lesions.[1]

  • Acclimatization: Animals are acclimated for at least one week prior to the study with free access to food and water.

2. Virus and Inoculation

  • Virus Strain: Herpes Simplex Virus Type 2 (HSV-2), such as the MS or G strain, is used to induce genital infection.

  • Inoculation Procedure:

    • Guinea pigs are anesthetized.

    • The vaginal canal is gently swabbed to remove excess mucus.

    • A viral suspension containing a predetermined infectious dose (e.g., 10^5 PFU) in a small volume (e.g., 0.1 mL) is instilled into the vaginal canal using a sterile, blunt-tipped needle or catheter.

3. Treatment Administration

  • Drug Formulation: this compound and Acyclovir are typically formulated as a 5% cream or ointment for topical application. A placebo group receives the vehicle cream without the active pharmaceutical ingredient.

  • Treatment Regimen:

    • Treatment is initiated 24 to 72 hours post-viral inoculation.

    • A defined amount of the topical formulation (e.g., 0.1 g) is applied to the external genital area and into the vaginal canal.

    • Treatment is administered multiple times a day (e.g., 2-4 times) for a period of 7 to 10 days.

4. Efficacy Endpoints

  • Lesion Scoring:

    • External genital lesions are observed and scored daily.

    • A typical scoring system is as follows:

      • 0 = No visible lesions

      • 1 = Redness and swelling

      • 2 = A few small vesicles

      • 3 = Multiple, coalescing vesicles

      • 4 = Severe, ulcerative lesions

  • Viral Shedding:

    • Vaginal swabs are collected daily or on alternate days.

    • Swabs are placed in viral transport medium.

    • The amount of infectious virus is quantified using a plaque assay on a susceptible cell line (e.g., Vero cells). Viral titers are typically expressed as Plaque-Forming Units per milliliter (PFU/mL).

  • Survival: The number of surviving animals in each group is monitored daily.

5. Statistical Analysis

  • Data on lesion scores and viral titers are typically analyzed using appropriate statistical tests, such as the Mann-Whitney U test or ANOVA, to determine the statistical significance of the differences between treatment groups.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_pre_infection Pre-Infection Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation animal_model Female Hartley Guinea Pigs acclimatization Acclimatization (1 week) animal_model->acclimatization anesthesia Anesthesia acclimatization->anesthesia inoculation Intravaginal Inoculation (HSV-2) anesthesia->inoculation grouping Randomization into Treatment Groups inoculation->grouping placebo Placebo (Vehicle) grouping->placebo cyclaradine This compound grouping->cyclaradine acyclovir Acyclovir grouping->acyclovir treatment_admin Topical Administration (Daily for 7-10 days) placebo->treatment_admin cyclaradine->treatment_admin acyclovir->treatment_admin lesion_scoring Daily Lesion Scoring treatment_admin->lesion_scoring viral_shedding Vaginal Swabs for Viral Titer Analysis treatment_admin->viral_shedding data_analysis Statistical Analysis lesion_scoring->data_analysis viral_shedding->data_analysis

Caption: Experimental workflow for in vivo validation of antiviral efficacy.

Signaling Pathway of this compound

signaling_pathway cluster_host_cell Host Cell cluster_hsv Herpes Simplex Virus (HSV) cyclaradine Carbocyclic arabinosyladenine cellular_kinases Cellular Kinases cyclaradine->cellular_kinases Phosphorylation cyclaradine_mp This compound Monophosphate cellular_kinases->cyclaradine_mp cyclaradine_dp This compound Diphosphate cellular_kinases->cyclaradine_dp cyclaradine_tp This compound Triphosphate (Active Form) cellular_kinases->cyclaradine_tp cyclaradine_mp->cellular_kinases Phosphorylation cyclaradine_dp->cellular_kinases Phosphorylation hsv_dna_polymerase HSV DNA Polymerase cyclaradine_tp->hsv_dna_polymerase Competitive Inhibition (competes with dATP) viral_dna_synthesis Viral DNA Synthesis cyclaradine_tp->viral_dna_synthesis Incorporation into Growing DNA Chain hsv_dna_polymerase->viral_dna_synthesis Catalyzes chain_termination Chain Termination & Inhibition of DNA Synthesis viral_dna_synthesis->chain_termination

Caption: Mechanism of action of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Carbocyclic Arabinosyladenine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Carbocyclic arabinosyladenine, an antineoplastic and antiviral agent, requires meticulous disposal procedures due to its cytotoxic nature.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure. In case of skin contact, wash the affected area immediately with soap and plenty of water. If inhaled, move to fresh air. For ingestion, do not induce vomiting and seek immediate medical attention.[2]

Step-by-Step Disposal Procedures

The disposal of this compound, as a cytotoxic compound, must adhere to strict guidelines to prevent contamination and potential harm. The following steps provide a general framework; however, it is imperative to consult and follow your institution's specific safety protocols and local regulations.

  • Segregation of Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, syringes, pipette tips), and personal protective equipment (PPE), must be segregated from regular laboratory trash. This waste should be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic or chemotherapy waste.

  • Waste Containment:

    • Solid Waste: Place contaminated solids in a designated cytotoxic waste container. These are often color-coded (e.g., yellow or red) for easy identification.

    • Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

    • Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.

  • Decontamination of Surfaces: Any surfaces or equipment that come into contact with this compound should be decontaminated. The specific decontamination procedure, including the choice of deactivating solution, should be in accordance with your laboratory's standard operating procedures for handling cytotoxic agents.

  • Final Disposal: The collected cytotoxic waste must be disposed of through an approved hazardous waste disposal facility. The primary and recommended method for the destruction of cytotoxic drugs is high-temperature incineration.[3][4] This process ensures the complete destruction of the active compound, minimizing environmental impact. Do not dispose of this compound down the drain or in regular landfill waste.[4][5][6]

Comparison of Cytotoxic Waste Disposal Circuits

The selection of a waste disposal circuit has both safety and budgetary implications. The following table summarizes data from a study on the disposal of secondary packaging for cytotoxic drugs, which can serve as a reference for understanding the different disposal pathways and their associated costs.[3]

Disposal CircuitDescriptionMonthly Budget Impact (Example)
DAOM (Déchets Assimilables aux Ordures Ménagères) Waste assimilated with household waste. Not recommended for cytotoxic waste. €15.39
DASRI (Déchets d'Activités de Soins à Risques Infectieux) Waste from healthcare activities with infectious risks, incinerated at 800°C. A more suitable option for contaminated materials.[3]€31.50
Incineration at 1200°C High-temperature incineration specifically for concentrated anticancer drugs. The preferred method for cytotoxic waste. [3]€55.65

Note: The budget impact is based on a specific study and will vary depending on the waste management provider and location.

Experimental Protocols

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_classification Waste Classification cluster_containment Waste Containment start This compound Waste Generated is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No liquid_container Collect in Labeled, Sealed Hazardous Liquid Waste Container is_liquid->liquid_container Yes is_sharp Sharps Waste? is_solid->is_sharp No solid_container Place in Labeled, Leak-Proof Cytotoxic Solid Waste Container is_solid->solid_container Yes sharps_container Dispose in Cytotoxic Sharps Container is_sharp->sharps_container Yes storage Store in Designated Hazardous Waste Accumulation Area liquid_container->storage solid_container->storage sharps_container->storage disposal Arrange for Pickup by Approved Hazardous Waste Disposal Service storage->disposal incineration High-Temperature Incineration disposal->incineration

Caption: Logical workflow for the disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize your institution's specific guidelines and consult with your environmental health and safety department for clarification.

References

Essential Safety and Logistics for Handling Carbocyclic Arabinosyladenine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Carbocyclic arabinosyladenine is paramount. This potent antiviral and antineoplastic agent requires stringent safety protocols to minimize exposure and prevent contamination.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that may cause genetic defects and is suspected of damaging fertility or the unborn child. Therefore, appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

Recommended Personal Protective Equipment

A comprehensive PPE ensemble is critical when handling this compound. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Recommendations
Respiratory Full-face or half-mask air-purifying respiratorNIOSH-approved. For higher-risk activities, a positive-pressure, self-contained breathing apparatus (SCBA) may be necessary.[2]
Hands Double gloves (inner and outer)Chemical-resistant gloves are required.[2] Regularly check for permeation and establish a replacement schedule.[3]
Body Chemical-resistant clothingOptions include a one-piece coverall, a hooded two-piece chemical splash suit, or disposable chemical-resistant coveralls.[2][4]
Eyes & Face Safety glasses with side shields, goggles, or face shieldMust provide protection from chemical splashes.[2][5] If a full-face respirator is not used, goggles and a face shield are recommended.
Feet Chemical-resistant bootsSteel-toed and shank boots are recommended for added protection.[2][3] Pant legs should be worn outside of boots.[4]

Operational Procedures for Safe Handling

Adherence to a strict, step-by-step workflow is crucial to ensure safety during the handling of this compound.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare work area in a designated hood prep2->prep3 handle1 Weigh and prepare the compound prep3->handle1 handle2 Perform experimental procedures handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Doff PPE correctly clean2->clean3 dispose1 Dispose of waste in approved containers clean3->dispose1

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency and Disposal Plans

Proper planning for emergencies and waste disposal is a critical component of laboratory safety.

Spill Response and Decontamination

In the event of a spill, a clear and immediate response is necessary to mitigate risks.

G start Spill Occurs q1 Is the spill large or small? start->q1 large_spill Evacuate the area and alert safety personnel q1->large_spill Large small_spill Contain the spill with absorbent material q1->small_spill Small end Spill Response Complete large_spill->end decontaminate Decontaminate the area with an appropriate cleaner small_spill->decontaminate dispose Dispose of contaminated materials as hazardous waste decontaminate->dispose dispose->end

Caption: Decision-making process for spill response and decontamination.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Containers should be clearly labeled with the contents and associated hazards.

First Aid Measures

In case of exposure, immediate action is crucial:

  • Inhalation: Move the person to fresh air and seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Consult a physician.

  • Eye Contact: Rinse eyes thoroughly with plenty of water and consult an ophthalmologist.

  • Ingestion: If swallowed, have the victim drink water immediately (two glasses at most) and consult a physician.

Always have the Safety Data Sheet available when seeking medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.